molecular formula C4H10ClN3O2 B196178 Creatine HCl CAS No. 17050-09-8

Creatine HCl

Numéro de catalogue: B196178
Numéro CAS: 17050-09-8
Poids moléculaire: 167.59 g/mol
Clé InChI: DGOAYHVIVJYHKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Creatine is found in vertebrates where it facilitates recycling of adenosine triphosphate (ATP). Creatine can be used as a buffer.Nutritional supplement in health care products.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAYHVIVJYHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937776
Record name N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17050-09-8
Record name Creatine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Creatine HCl in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. While extensively studied for its ergogenic effects in muscle, the neuroprotective and neuromodulatory properties of creatine are gaining significant attention within the scientific community. This technical guide provides a comprehensive overview of the core mechanisms of action of creatine hydrochloride (Creatine HCl) in neuronal cells. It delves into the fundamental role of the creatine/phosphocreatine system in maintaining ATP levels, its influence on neurotransmitter systems, and its impact on key cellular signaling pathways involved in neuroprotection. This document summarizes quantitative data from key studies, provides detailed experimental protocols for reproducing pivotal experiments, and visualizes complex biological pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of creatine in neurological disorders.

Introduction

The brain is a highly metabolic organ, consuming approximately 20% of the body's total energy at rest to maintain essential functions such as ion gradients, neurotransmission, and synaptic plasticity.[1] This high energy demand renders neurons vulnerable to metabolic insults that can lead to cellular dysfunction and death, underlying the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. Creatine, through the creatine kinase (CK)/phosphocreatine (PCr) system, acts as a crucial temporal and spatial energy buffer, rapidly replenishing adenosine triphosphate (ATP) at sites of high energy consumption.[2][3] While creatine monohydrate is the most studied form, this compound offers potential advantages in terms of solubility and reduced gastrointestinal side effects, though the fundamental neuronal mechanisms are believed to be largely the same.[4][5] This guide will focus on the cellular and molecular mechanisms by which creatine exerts its effects on neurons, providing a foundation for further research and therapeutic development.

The Creatine Kinase/Phosphocreatine Energy Shuttle in Neurons

The primary and most well-understood mechanism of creatine's action in neuronal cells is its role in the creatine kinase (CK)/phosphocreatine (PCr) energy shuttle. This system is essential for maintaining ATP homeostasis during periods of high metabolic demand.

Mechanism:

  • Creatine Uptake: Creatine is transported into neurons via the sodium- and chloride-dependent creatine transporter (CRT), also known as SLC6A8.[6][7] Astrocytes can also synthesize creatine and release it for neuronal uptake.[8]

  • Phosphocreatine Synthesis: In the mitochondrial intermembrane space, mitochondrial creatine kinase (MtCK) utilizes ATP generated from oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[2]

  • Energy Buffering and Transport: PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to the cytosol.[2]

  • ATP Regeneration: At sites of high ATP consumption (e.g., synapses for neurotransmitter release and ion pumps), cytosolic brain-type creatine kinase (BBCK) catalyzes the transfer of the phosphate group from PCr to adenosine diphosphate (ADP), rapidly regenerating ATP.[2][3]

This shuttle ensures a constant supply of ATP where it is most needed, preventing energy deficits that can trigger neuronal damage and apoptosis.

Signaling Pathway: Creatine Kinase/Phosphocreatine Energy Shuttle

Creatine_Energy_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Synapse Synapse (High Energy Demand) ATP_gen ATP Generation (Oxidative Phosphorylation) MtCK Mitochondrial Creatine Kinase (MtCK) ATP_gen->MtCK ATP PCr Phosphocreatine (PCr) MtCK->PCr PCr Cr_in Creatine (from uptake/synthesis) Cr_in->MtCK Creatine BBCK Cytosolic Creatine Kinase (BBCK) PCr->BBCK PCr ATP_util ATP Utilization (e.g., Ion Pumps, Neurotransmitter Release) ADP ADP ATP_util->ADP BBCK->Cr_in Creatine (recycled) ATP_regen ATP BBCK->ATP_regen ATP_regen->ATP_util ADP->BBCK

Caption: The Creatine Kinase/Phosphocreatine energy shuttle in a neuron.

Neuroprotective Mechanisms of Creatine

Beyond its fundamental role in energy metabolism, creatine exhibits significant neuroprotective properties through multiple mechanisms.

Attenuation of Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a common pathway in many neurological disorders. Creatine has been shown to mitigate excitotoxic insults.

Mechanisms:

  • Maintenance of Ion Gradients: By ensuring a steady supply of ATP, creatine helps maintain the function of Na+/K+ and Ca2+ ATPases, which are crucial for preserving the electrochemical gradients across the neuronal membrane. This prevents excessive depolarization and the subsequent influx of Ca2+ through N-methyl-D-aspartate (NMDA) receptors.[9]

  • Modulation of NMDA Receptor Activity: Some studies suggest that creatine can directly inhibit the NMDA receptor-mediated calcium response, thereby reducing the downstream cascade of excitotoxic events.[9]

  • Reduction of Glutamate Spillover: Creatine may reduce the extracellular accumulation of glutamate, possibly by providing the necessary energy for its reuptake into glial cells and presynaptic terminals.[9]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage.

Mechanisms:

  • Mitochondrial Stabilization: By maintaining energy homeostasis, creatine helps to stabilize mitochondrial function and reduce the generation of ROS at the electron transport chain.

  • Antioxidant Properties: While not a direct radical scavenger in the classical sense, both creatine and phosphocreatine have been shown to reduce oxidative stress, potentially by preserving mitochondrial integrity and reducing the production of ROS-inducing molecules like nitric oxide.[10]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Creatine can interfere with apoptotic signaling.

Mechanism:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: Energy depletion and high intracellular Ca2+ levels can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. By preserving ATP levels and mitochondrial function, creatine helps to prevent mPTP opening.[11]

Signaling Pathway: Neuroprotective Actions of Creatine

Neuroprotection cluster_Energy Energy Homeostasis cluster_Excitotoxicity Excitotoxicity cluster_OxidativeStress Oxidative Stress cluster_Apoptosis Apoptosis Cr This compound ATP Increased ATP/PCr Ratio Cr->ATP NMDA NMDA Receptor Cr->NMDA Ion_Pumps Maintained Ion Pump Function (Na+/K+, Ca2+) ATP->Ion_Pumps Mito_Stab Mitochondrial Stabilization ATP->Mito_Stab Glut_uptake Enhanced Glutamate Reuptake ATP->Glut_uptake Ca_influx Reduced Ca2+ Influx Ion_Pumps->Ca_influx ROS Reduced ROS Production Mito_Stab->ROS mPTP Inhibition of mPTP Opening Mito_Stab->mPTP NMDA->Ca_influx inhibition Ca_influx->mPTP Cell_Survival Increased Neuronal Survival mPTP->Cell_Survival Experimental_Workflow cluster_Outcomes Outcome Measures start Start: Isolate and Culture Primary Hippocampal Neurons treat Treat with this compound (e.g., 5 mM for 24h) start->treat induce Induce Excitotoxicity (e.g., Glutamate challenge) treat->induce measure Measure Outcomes induce->measure ldh LDH Assay (Cytotoxicity) measure->ldh mtt MTT Assay (Cell Viability) measure->mtt atp ATP Assay (Energy Levels) measure->atp end End: Analyze and Compare Data ldh->end mtt->end atp->end

References

The Physicochemical Landscape of Creatine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine Hydrochloride (Creatine HCl) has emerged as a popular alternative to the more extensively studied creatine monohydrate, primarily due to its enhanced aqueous solubility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to inform researchers, scientists, and professionals in drug development. This document details key quantitative parameters, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

Creatine, an endogenous nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. In its phosphorylated form, phosphocreatine, it serves as a rapid reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). While creatine monohydrate has been the subject of extensive research, its relatively low aqueous solubility can present formulation challenges. Creatine Hydrochloride (C4H9N3O2·HCl) is a salt form of creatine designed to overcome this limitation by attaching a hydrochloride group, thereby increasing its solubility and potentially influencing its bioavailability.[1][2] A thorough understanding of its physicochemical properties is paramount for the rational design of novel formulations and for predicting its behavior in biological systems.

Physicochemical Properties

The fundamental physicochemical characteristics of Creatine Hydrochloride are summarized in the tables below. These properties are critical for formulation development, analytical method development, and understanding its behavior in vitro and in vivo.

General Properties
PropertyValueSource(s)
Chemical Name 2-(1-Methylguanidino)acetic acid hydrochloride[2]
Molecular Formula C4H10ClN3O2[2]
Molecular Weight 167.59 g/mol [2]
Appearance White to off-white crystalline solid[2]
CAS Number 17050-09-8[2]
Quantitative Physicochemical Data
ParameterValueConditionsSource(s)
Melting Point 215 - 218 °CN/A[2]
Aqueous Solubility Significantly higher than Creatine Monohydrate; reported to be ~38-40 times more soluble.Room Temperature[3][4]
pKa (Guanidinium Group) The guanidinium group is strongly basic. While a precise experimental pKa for the HCl salt is not readily available, the pKb of creatine's guanidino group is 11.02, indicating the corresponding pKa of its conjugate acid is 2.98. The guanidinium group in this compound will be protonated at physiological pH.25 °C[5][6]
pKa (Carboxylic Acid Group) ~2.63 - 3.825 °C[1][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of physicochemical properties. The following sections outline protocols for determining key parameters of Creatine Hydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Creatine Hydrochloride in water at a specified temperature.

Methodology:

  • Preparation: An excess amount of Creatine Hydrochloride powder is added to a known volume of deionized water in a sealed, screw-capped glass vial.

  • Equilibration: The vial is placed in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is carefully withdrawn using a syringe.

  • Separation of Undissolved Solid: The collected supernatant is filtered through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: The concentration of dissolved Creatine Hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is prepared using solutions of known Creatine Hydrochloride concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mg/mL.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of crystalline Creatine Hydrochloride.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Creatine Hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Initial Determination (Rapid Heating): A preliminary rapid heating is performed to obtain an approximate melting point range.

  • Accurate Determination (Slow Heating): A fresh sample is prepared, and the temperature is raised to approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in Creatine Hydrochloride.

Methodology:

  • Solution Preparation: A precise weight of Creatine Hydrochloride is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which is the point where half of the acidic functional group has been neutralized. For a compound with multiple pKa values, multiple inflection points will be observed on the titration curve.

Visualizations

Diagrams are provided below to illustrate a key biological pathway involving creatine and a typical experimental workflow.

G cluster_muscle_cell Muscle Cell Creatine Creatine CK_fwd Creatine Kinase Creatine->CK_fwd Substrate PCr Phosphocreatine CK_rev Creatine Kinase PCr->CK_rev Phosphate Donor ATP_hydrolysis ATP -> ADP + Pi ATP_hydrolysis->CK_rev Substrate ATP_synthesis ADP + Pi -> ATP ATP_synthesis->CK_fwd Phosphate Donor Energy_utilization Energy for Muscle Contraction ATP_synthesis->Energy_utilization Provides Energy CK_fwd->PCr Product CK_rev->Creatine Product

Caption: The Creatine Phosphagen energy system in muscle cells.

G cluster_workflow Solubility Determination Workflow start Start: Excess This compound in Water equilibration Equilibration (Shaking, 24-48h) start->equilibration sampling Collect Supernatant equilibration->sampling filtration Filter (0.45 µm) sampling->filtration hplc HPLC Analysis filtration->hplc end End: Determine Solubility hplc->end

Caption: Experimental workflow for solubility determination.

Conclusion

Creatine Hydrochloride presents distinct physicochemical properties compared to creatine monohydrate, most notably its enhanced aqueous solubility. This characteristic may offer advantages in the development of certain dosage forms, such as liquid formulations. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound. A comprehensive understanding of these properties is essential for optimizing formulations, ensuring stability, and predicting the in vivo performance of Creatine Hydrochloride-based products. Further research is warranted to fully elucidate the impact of these physicochemical differences on the pharmacokinetic and pharmacodynamic profiles of Creatine Hydrochloride in comparison to other forms of creatine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Creatine Hydrochloride (HCl) in Aqueous Solutions

Introduction

Creatine, an endogenous nitrogenous organic acid, is a pivotal component in cellular energy metabolism, particularly in tissues with high energy demands like skeletal and brain tissue. In the form of phosphocreatine, it serves as a rapid reserve for regenerating adenosine triphosphate (ATP). While creatine monohydrate is the most studied form, creatine hydrochloride (HCl) has emerged as a popular alternative, primarily marketed on the basis of its enhanced solubility and potential for improved absorption.[1][2] This technical guide provides a detailed examination of the aqueous solubility and stability of Creatine HCl, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes to support research and development efforts.

Solubility of this compound

The primary distinction of this compound is its significantly higher aqueous solubility compared to creatine monohydrate.[2][3] This is attributed to the presence of the hydrochloride salt, which lowers the pH of the solution upon dissolution, thereby increasing the solubility of the creatine molecule.[4][5] While many sources claim this compound is approximately 40 times more soluble than the monohydrate form, specific quantitative data from peer-reviewed literature is sparse.[6][7] However, the principle is well-established: lowering the pH of an aqueous solution enhances creatine's solubility.[4][5]

For context, the solubility of creatine monohydrate is well-documented and increases linearly with temperature.[5]

Table 1: Solubility of Creatine Monohydrate in Water at Various Temperatures

Temperature (°C) Temperature (°F) Solubility (g/L)
4 39.2 6
20 68 14
50 122 34
60 140 45

Data sourced from[5]

The enhanced solubility of this compound is a key consideration for the formulation of liquid-based supplements, as it can prevent the gritty texture sometimes associated with creatine monohydrate and may reduce gastrointestinal discomfort by requiring less fluid for complete dissolution.[2][8]

Stability of this compound in Aqueous Solutions

The Degradation Pathway

In aqueous solutions, creatine is susceptible to degradation via a non-enzymatic intramolecular cyclization, which converts it into its inactive byproduct, creatinine.[4][9] This reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, resulting in the elimination of a water molecule.[9] This process is irreversible and represents the primary pathway for creatine loss in solution.[9]

Creatine Creatine TransitionState Intramolecular Cyclization Creatine->TransitionState Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water Elimination Factors Influencing Factors: - Low pH (Acidic) - High Temperature Factors->TransitionState

Figure 1: Intramolecular cyclization of creatine to creatinine.
Factors Influencing Stability

The rate of creatine degradation to creatinine is not dependent on its concentration but is highly influenced by pH and temperature.[4][10]

  • pH: The degradation rate accelerates significantly in acidic environments.[4][5] Creatine is most stable in solutions with a neutral pH (around 6.5-7.5).[5] As the pH decreases, the rate of cyclization increases. For instance, after three days at 25°C, creatine degradation is 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[4] However, this degradation is halted at very low pH levels (<2.5) because the amide functional group becomes protonated, which prevents the intramolecular cyclization.[5] This is relevant for creatine's passage through the stomach, where gastric acid prevents significant breakdown.[5]

  • Temperature: Higher temperatures increase the rate of degradation, following the principles of chemical kinetics.[4][11] Storing creatine solutions at refrigerated temperatures (e.g., 4°C) can significantly slow the conversion to creatinine compared to storage at room temperature (25°C).[12]

Table 2: Degradation of Creatine in Aqueous Solution at 25°C

pH Degradation after 3 Days
7.5 Relatively Stable
6.5 Relatively Stable
5.5 4%
4.5 12%
3.5 21%

Data sourced from[4][5][10]

Given that this compound forms a more acidic solution than creatine monohydrate, it is theoretically more prone to degradation once dissolved. This underscores the importance of consuming liquid preparations of this compound shortly after mixing to ensure the intended dose of active creatine is delivered.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for accurately quantifying creatine and creatinine, making it essential for both solubility and stability studies.[9][13]

Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in an aqueous solution at a specific temperature.

Methodology:

  • Medium Preparation: Prepare a buffered aqueous solution (e.g., deionized water) and bring it to the desired, constant temperature (e.g., 25°C) in a temperature-controlled water bath.

  • Sample Preparation: Add an excess amount of this compound powder to the temperature-equilibrated solvent in a sealed container.

  • Equilibration: Agitate the suspension for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Cease agitation and allow undissolved particles to settle. Withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample using a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method (see Protocol 4.3) to determine the creatine concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility in g/L or mg/mL.

cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent at temp (T) B Agitate for 24-48h to reach equilibrium A->B C Withdraw supernatant B->C D Filter (0.45 µm) C->D E Dilute filtrate with mobile phase D->E F Inject into HPLC-UV E->F G Quantify vs. Standard Curve F->G H Calculate Solubility (g/L) G->H

Figure 2: Experimental workflow for solubility determination.
Protocol for Stability Assessment

Objective: To determine the degradation rate of this compound in an aqueous solution under specific pH and temperature conditions.

Methodology:

  • Solution Preparation: Prepare buffered solutions at various target pH values (e.g., 3.5, 4.5, 5.5, 7.0). Dissolve a known concentration of this compound in each buffer.

  • Storage: Aliquot the solutions into sealed vials and store them in temperature-controlled chambers at specific temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each condition.

  • Sample Preparation: If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Quantification: Analyze each sample using a validated HPLC-UV method capable of simultaneously separating and quantifying creatine and creatinine (see Protocol 4.3).

  • Data Analysis: For each condition, plot the concentration of creatine versus time. The degradation kinetics can be determined by fitting the data to an appropriate model (e.g., first-order kinetics).[14]

cluster_prep Preparation & Storage cluster_analysis Time-Point Analysis A Prepare this compound solutions at various pH values B Store aliquots at different temperatures (T) A->B C Withdraw samples at time points (t₀, t₁, t₂, ... tₙ) B->C D Dilute sample with mobile phase C->D E Inject into HPLC-UV D->E F Quantify [Creatine] and [Creatinine] E->F G Plot [Creatine] vs. Time Determine Degradation Rate F->G

Figure 3: Experimental workflow for stability analysis.
General HPLC-UV Method for Creatine and Creatinine Quantification

This protocol represents a generalized methodology based on common practices.[15][16][17]

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]

  • Mobile Phase: An isocratic mobile phase is often suitable. A common example is a phosphate buffer solution (e.g., 10 mmol/L sodium dihydrogen phosphate) with the pH adjusted to be slightly alkaline (e.g., pH 10.5 with ammonia) or an ammonium sulfate solution (e.g., 0.045 M).[13][16][17]

  • Flow Rate: 0.75 - 1.0 mL/min.[15][18]

  • Detection Wavelength: 205 nm or 210 nm.[15][18]

  • Column Temperature: 30°C.[15]

  • Injection Volume: 20 µL.[15]

  • Standard Preparation: Prepare stock solutions of creatine and creatinine reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Analysis: Generate a calibration curve by plotting the peak area against the concentration for both creatine and creatinine. Quantify the concentrations in the experimental samples by comparing their peak areas to the standard curves.[18]

Relevant Biological Pathways

Once absorbed, creatine is transported into target tissues, primarily skeletal muscle, against a concentration gradient. This process is mediated by a sodium-dependent creatine transporter, SLC6A8.[19][20] Inside the cell, creatine kinase reversibly phosphorylates creatine using ATP to form phosphocreatine (PCr). This PCr pool acts as a temporal and spatial energy buffer, readily donating its phosphate group back to ADP to regenerate ATP during periods of high energy demand.[19][21]

cluster_cell Muscle Cell cluster_membrane Cell Membrane Transporter SLC6A8 Transporter Creatine_in Creatine Transporter->Creatine_in CK Creatine Kinase (CK) Creatine_in->CK PCr Phosphocreatine (PCr) CK->PCr ADP ADP CK->ADP Energy Muscle Contraction PCr->Energy Energy Buffering ATP ATP ATP->CK ATP->Energy Creatine_out Creatine (Bloodstream) Creatine_out->Transporter Na Na⁺ Na->Transporter Co-transport

Figure 4: Creatine uptake and phosphorylation pathway in muscle cells.

Conclusion

This compound offers a significant advantage in aqueous solubility over creatine monohydrate, a key attribute for developing liquid-based formulations. However, this technical guide highlights that the chemical stability of creatine in solution is a critical factor that must be carefully managed. The degradation of creatine to creatinine is accelerated by the acidic conditions that this compound itself creates upon dissolution, as well as by elevated temperatures. Therefore, for product development and research applications, it is imperative to quantify creatine content using validated stability-indicating methods like HPLC. Liquid formulations containing this compound should be consumed promptly after preparation to ensure efficacy. The provided protocols and diagrams serve as a foundational resource for scientists and developers working to harness the benefits of this compound while mitigating the challenges of its stability in aqueous media.

References

In Vitro Neuroprotective Effects of Creatine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Creatine Hydrochloride (Creatine HCl). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental evidence, underlying molecular mechanisms, and relevant protocols for studying the neuroprotective capacity of this compound.

Core Neuroprotective Mechanisms

This compound has been demonstrated to exert significant neuroprotective effects in various in vitro models of neuronal injury. The primary mechanisms underlying this protection include the maintenance of cellular energy homeostasis, attenuation of excitotoxicity, reduction of oxidative stress, and modulation of key signaling pathways.

1.1. Bioenergetic Support: Creatine serves as a crucial component of the phosphocreatine (PCr) shuttle, a system vital for rapid ATP regeneration in cells with high and fluctuating energy demands, such as neurons. By increasing the intracellular pool of phosphocreatine, creatine supplementation helps buffer cellular ATP levels, thereby protecting neurons from energy depletion-induced damage, a common pathway in many neurodegenerative conditions.

1.2. Attenuation of Excitotoxicity: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate, leads to excessive calcium influx and subsequent neuronal death. In vitro studies have shown that creatine can mitigate glutamate-induced excitotoxicity.[1][2][3] This is achieved in part by stabilizing cellular energy levels, which are required to maintain ion gradients and prevent excessive NMDA receptor activation.[1] Additionally, creatine has been shown to directly inhibit the NMDA receptor-mediated calcium response.[1][4]

1.3. Reduction of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to neuronal damage. Creatine has been shown to possess antioxidant properties, protecting against oxidative stress-induced cell death in various in vitro models.[5] It can reduce the formation of ROS and nitric oxide (NO) in response to stressors like hydrogen peroxide (H₂O₂) and glutamate.

1.4. Modulation of Signaling Pathways: The neuroprotective effects of creatine are also mediated by its influence on critical intracellular signaling cascades. A key pathway implicated is the PI3K/Akt signaling cascade, a central regulator of cell survival and apoptosis.[6] By activating this pathway, creatine can promote the expression of pro-survival proteins and inhibit apoptotic cell death.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key in vitro studies demonstrating the neuroprotective effects of this compound.

Table 1: Effect of Creatine on Glutamate-Induced Cytotoxicity in Primary Hippocampal Neurons [1][3]

Treatment GroupLDH Release (Arbitrary Units/mg protein)
Control100 ± 10
Glutamate (10 mM)350 ± 30
Creatine (5 mM) + Glutamate (10 mM)150 ± 20

Data are presented as mean ± standard deviation. LDH (Lactate Dehydrogenase) release is a marker of cell death.

Table 2: Effect of Creatine on H₂O₂-Induced ATP Depletion in Primary Hippocampal Neurons [1][3]

Treatment GroupIntracellular ATP/Phosphocreatine Levels (% of Control)
Control100%
H₂O₂ (60 µM)40%
Creatine (5 mM) + H₂O₂ (60 µM)85%

Data represent the percentage of intracellular ATP/phosphocreatine relative to the untreated control.

Table 3: Neuroprotective Effect of Creatine Against Propionic Acid-Induced DNA Damage in SH-SY5Y Cells

Treatment GroupDNA Fragmentation (%)
Control5%
Propionic Acid (10 mM)45%
Creatine (24 mM) + Propionic Acid (10 mM)15%

DNA fragmentation is an indicator of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

3.1. Primary Hippocampal Neuron Culture and Glutamate Excitotoxicity Assay [1][3]

  • Cell Culture:

    • Dissect hippocampi from embryonic day 17/18 mouse or rat brains in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Dissociate the tissue by mechanical trituration in a suitable digestion solution (e.g., papain).

    • Plate the dissociated cells onto poly-L-lysine coated culture plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

    • Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Glutamate Challenge:

    • After 17 days in vitro (DIV), pre-incubate the neuronal cultures with 5 mM this compound for 24 hours.

    • Introduce glutamate to the culture medium at a final concentration of 10 mM.

    • Incubate for a further 24 hours.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Quantify the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Lyse the remaining cells and measure the total protein content for normalization.

3.2. SH-SY5Y Cell Culture and Oxidative Stress Assay

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), and penicillin/streptomycin.

    • Maintain the cells at 37°C in a humidified incubator with 5% CO₂.

  • Hydrogen Peroxide Challenge:

    • Pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 1-10 mM) for 24 hours.

    • Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 200-300 µM for 24 hours.

  • Reactive Oxygen Species (ROS) Measurement:

    • After the treatment period, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Measure the fluorescence intensity using a fluorescence plate reader to quantify the intracellular ROS levels.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are intricately linked to the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

experimental_workflow cluster_setup Experimental Setup cluster_stress Induction of Neuronal Stress cluster_analysis Neuroprotection Analysis cell_culture Neuronal Cell Culture (e.g., Primary Hippocampal, SH-SY5Y) creatine_treatment This compound Pre-treatment cell_culture->creatine_treatment glutamate Glutamate (Excitotoxicity) creatine_treatment->glutamate h2o2 H2O2 (Oxidative Stress) creatine_treatment->h2o2 ldh_assay LDH Assay (Cytotoxicity) glutamate->ldh_assay atp_assay ATP Assay (Energy Levels) glutamate->atp_assay ros_assay ROS Assay (Oxidative Stress) glutamate->ros_assay h2o2->ldh_assay h2o2->atp_assay h2o2->ros_assay

Caption: Experimental workflow for in vitro neuroprotection studies.

signaling_pathway cluster_stimulus Stress Stimulus cluster_receptor Receptor Activation cluster_creatine This compound Intervention cluster_downstream Downstream Effects cluster_survival Outcome Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Creatine This compound Creatine->NMDA_R Inhibits Energy_depletion ATP Depletion Creatine->Energy_depletion Prevents Survival Neuronal Survival Creatine->Survival Ca_influx->Energy_depletion ROS ROS Production Ca_influx->ROS Apoptosis Apoptosis Ca_influx->Apoptosis

Caption: Creatine's role in mitigating excitotoxicity.

pi3k_akt_pathway Creatine This compound PI3K PI3K Creatine->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Pro_survival Pro-survival Proteins (e.g., Bcl-2) Akt->Pro_survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes Pro_survival->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Pro_survival->Neuronal_Survival

Caption: The PI3K/Akt survival signaling pathway.

References

An In-depth Technical Guide on the Interaction of Creatine with the Solute Carrier Transporter SLC6A8

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and skeletal muscle. The cellular uptake of creatine is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8, a member of the solute carrier 6 (SLC) family of proteins. Dysregulation or deficiency of this transporter leads to severe neurological and muscular pathologies, most notably Creatine Transporter Deficiency (CTD). This technical guide provides a comprehensive overview of the interaction between creatine and the SLC6A8 transporter. While the focus is on the fundamental interaction with the creatine molecule, it is important to note that specific kinetic data for different salt forms of creatine, such as Creatine Hydrochloride (Creatine HCl), are not extensively available in the current scientific literature. The transport kinetics are generally studied with creatine, and it is understood that in aqueous solutions, creatine salts dissociate, making the creatine molecule available for transport. This document details the known transport kinetics, outlines established experimental protocols for studying this interaction, and visualizes the key regulatory signaling pathways and experimental workflows.

Introduction to the Creatine Transporter SLC6A8

The SLC6A8 transporter, also known as CT1, is a multi-pass membrane protein responsible for the active transport of creatine into cells against its concentration gradient.[1] This process is coupled to the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions, harnessing the electrochemical gradients of these ions to drive creatine uptake.[1] The proper functioning of SLC6A8 is critical for maintaining the high intracellular creatine and phosphocreatine levels necessary for rapid ATP regeneration.[1] Mutations in the SLC6A8 gene can lead to X-linked CTD, a condition characterized by intellectual disability, developmental delays, and seizures.[1]

Creatine and SLC6A8 Interaction: Binding and Transport Kinetics

The interaction between creatine and the SLC6A8 transporter is a high-affinity process. While specific kinetic parameters for this compound are not detailed in the literature, extensive research has been conducted on creatine transport. It is important to note that in buffered aqueous solutions used for in vitro assays, this compound would be dissociated into creatine and chloride ions. Therefore, the kinetic data for creatine are considered representative.

Recent structural studies, including cryo-electron microscopy of the human creatine transporter (hCRT), have provided significant insights into the binding mechanism. These studies have identified a dissociation constant (KD) for creatine binding to hCRT of 3.2 µM, indicating a high-affinity interaction.[2]

The transport of creatine by SLC6A8 follows Michaelis-Menten kinetics, which can be characterized by the Michaelis constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an inverse measure of the transporter's affinity for its substrate. Vₘₐₓ is the maximum rate of transport when the transporter is saturated with the substrate. These parameters can vary depending on the experimental system and conditions.[1]

Table 1: Quantitative Data on Creatine Transport via SLC6A8
ParameterValueCell Line/SystemReference
Binding Affinity (K_D) 3.2 µMPurified hCRT (SPR)[2]
Michaelis Constant (K_m) 29 µMChicken Enterocytes[3]
Michaelis Constant (K_m) 567.4 µMXenopus oocytes[4]
V_max 838.8 pmol/h/oocyteXenopus oocytes[4]

Note: The variability in Kₘ values highlights the influence of the experimental system on kinetic measurements.

Signaling Pathways Regulating SLC6A8 Activity

The activity of the SLC6A8 transporter is dynamically regulated by various intracellular signaling pathways, primarily through post-translational modifications such as phosphorylation. Several kinases have been identified as key regulators of SLC6A8 function.

  • Positive Regulation:

    • SGK1 and SGK3: The serum and glucocorticoid-inducible kinases SGK1 and SGK3 have been shown to increase SLC6A8 activity by enhancing the maximal transport rate (Vₘₐₓ) without significantly affecting the transporter's affinity for creatine (Kₘ).[5]

    • mTOR: The mammalian target of rapamycin (mTOR) kinase also stimulates SLC6A8 activity, an effect that appears to be at least partially mediated through the SGK1 pathway.[6][7]

  • Negative Regulation:

    • SPAK and OSR1: The SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) act as negative regulators of SLC6A8, decreasing its maximal transport rate.[8]

    • JAK3: The Janus kinase 3 (JAK3) is another powerful negative regulator of the creatine transporter, also acting by reducing the maximal transport rate.[9]

Diagram 1: Signaling Pathways Modulating SLC6A8 Activity

SLC6A8_Regulation cluster_positive Positive Regulation cluster_negative Negative Regulation SGK1 SGK1 SLC6A8 SLC6A8 Activity SGK1->SLC6A8 increases Vmax SGK3 SGK3 SGK3->SLC6A8 increases Vmax mTOR mTOR mTOR->SGK1 mTOR->SLC6A8 increases Vmax SPAK SPAK SPAK->SLC6A8 decreases Vmax OSR1 OSR1 OSR1->SLC6A8 decreases Vmax JAK3 JAK3 JAK3->SLC6A8 decreases Vmax

Caption: Regulatory kinases influencing the transport activity of SLC6A8.

Experimental Protocols for Studying Creatine-SLC6A8 Interaction

The functional characterization of the SLC6A8 transporter is predominantly carried out using cell-based uptake assays. Human Embryonic Kidney 293 (HEK293) cells and the human osteosarcoma cell line U-2 OS are commonly used models, often with overexpression of the SLC6A8 transporter to enhance the signal.[10]

Radiolabeled Creatine Uptake Assay

This is the most common method to directly measure SLC6A8 transport activity.[1] It quantifies the rate at which cells import a radiolabeled form of creatine, such as [¹⁴C]creatine.[1]

Materials:

  • HEK293 or U-2 OS cells (wild-type or stably expressing SLC6A8)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [¹⁴C]Creatine

  • Unlabeled creatine

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

  • Multi-well cell culture plates

Methodology:

  • Cell Seeding: Plate cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [¹⁴C]creatine and varying concentrations of unlabeled creatine in pre-warmed uptake buffer.

  • Initiation of Uptake: Aspirate the culture medium, wash the cells with pre-warmed PBS, and add the uptake solution to each well to start the transport reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically a few minutes, within the linear range of uptake).

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the total protein concentration in each well from a parallel set of wells or an aliquot of the lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration and the incubation time to calculate the rate of creatine uptake (e.g., in pmol/mg protein/min). Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by fitting the data from varying substrate concentrations to the Michaelis-Menten equation.

Diagram 2: Experimental Workflow for a Radiolabeled Creatine Uptake Assay

Uptake_Workflow start_end start_end process process io io start Start seed_cells Seed cells in multi-well plates start->seed_cells prepare_solution Prepare [¹⁴C]Creatine uptake solution seed_cells->prepare_solution initiate_uptake Wash cells and add uptake solution prepare_solution->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Stop uptake and wash with ice-cold PBS incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation Measure radioactivity (Scintillation Counting) lyse_cells->scintillation protein_assay Determine protein concentration lyse_cells->protein_assay analyze_data Normalize data and calculate uptake rate scintillation->analyze_data protein_assay->analyze_data end End analyze_data->end

Caption: A generalized workflow for measuring radiolabeled creatine uptake in cultured cells.

Non-Radiolabeled Creatine Uptake Assay using Mass Spectrometry

Recent advancements have enabled the use of stable isotope-labeled creatine (e.g., d3-creatine) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for uptake assays. This method avoids the use of radioactivity and allows for precise quantification of intracellular creatine.

Methodology: The protocol is similar to the radiolabeled assay, with the following key differences:

  • Uptake Solution: Contains a known concentration of a stable isotope-labeled creatine analog (e.g., d3-creatine).

  • Sample Preparation: After cell lysis, samples are processed for mass spectrometry analysis, which may include protein precipitation and dilution.

  • Detection: Intracellular concentrations of the labeled creatine are quantified using LC-MS/MS.

  • Quantification: A standard curve of the labeled creatine is used for absolute quantification.

Structural Insights into Creatine Binding

Until recently, the structural understanding of SLC6A8 was based on homology models using templates like the human serotonin transporter (hSERT) and the prokaryotic leucine transporter (LeuT).[11] These models provided valuable initial insights into the putative creatine binding site.

A significant breakthrough has been the recent determination of the cryo-electron microscopy structure of the human creatine transporter.[2] This high-resolution structure provides a detailed view of the creatine binding pocket and the coordination with Na⁺ and Cl⁻ ions, confirming the key residues involved in substrate recognition and transport. This structural information is invaluable for understanding the mechanism of transport and for the rational design of novel modulators of SLC6A8 activity.

Conclusion and Future Directions

The interaction between creatine and the SLC6A8 transporter is a fundamental process for cellular energy metabolism. While the transport kinetics of creatine have been characterized, there is a notable gap in the literature regarding the specific kinetic parameters for different creatine salts, including this compound. Future research should aim to directly compare the transport kinetics of various creatine formulations to provide a clearer understanding of their relative efficiencies at the cellular level. The availability of high-resolution structural data for SLC6A8 opens new avenues for structure-based drug design, which could lead to the development of novel therapeutics for Creatine Transporter Deficiency and other diseases associated with dysregulated creatine metabolism. The detailed experimental protocols and understanding of the regulatory signaling pathways provided in this guide serve as a robust foundation for researchers in this field.

References

Beyond the Bench Press: A Technical Guide to the Expanding Therapeutic Applications of Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long celebrated in sports nutrition for its muscle-building and performance-enhancing properties, creatine, particularly in its hydrochloride (HCl) form, is now emerging as a potent therapeutic agent with significant potential beyond athletics. This whitepaper provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core scientific principles and burgeoning clinical evidence supporting the use of Creatine HCl in a range of non-athletic, therapeutic contexts.

Introduction: Re-evaluating Creatine's Role in Cellular Energetics

Creatine is a naturally occurring nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] Its primary function is to serve as a temporal and spatial buffer for adenosine triphosphate (ATP) through the phosphocreatine (PCr) system.[1] this compound, a salt form of creatine, boasts enhanced solubility and permeability, which may offer advantages in clinical applications where bioavailability and gastrointestinal tolerance are critical considerations. While much of the existing research has focused on creatine monohydrate, the principles of its action on cellular energy metabolism are foundational to understanding the therapeutic potential of this compound.

This document will explore the evidence for this compound's application in neurodegenerative diseases, muscle wasting disorders, and cognitive enhancement, providing a comprehensive resource for the scientific community.

Therapeutic Applications and Clinical Evidence

Neurodegenerative Diseases

A growing body of preclinical and clinical research suggests that creatine supplementation may offer neuroprotective benefits in a variety of neurodegenerative disorders characterized by mitochondrial dysfunction and impaired energy metabolism.

2.1.1 Traumatic Brain Injury (TBI)

Following a traumatic brain injury, the brain experiences a metabolic crisis. Creatine supplementation has been investigated as a neuroprotective strategy to mitigate secondary injury cascades. Clinical studies in pediatric populations with TBI have shown that creatine administration can lead to improvements in post-traumatic amnesia, cognitive function, and reductions in headaches, dizziness, and fatigue.[3] Animal models of TBI also demonstrate that creatine can reduce the extent of cortical damage.

2.1.2 Depression

Emerging evidence points to a role for creatine in the treatment of major depressive disorder (MDD), particularly as an adjunct to selective serotonin reuptake inhibitors (SSRIs).[4] Clinical trials have demonstrated that creatine supplementation can lead to a more rapid and robust antidepressant response, especially in women.[4] The proposed mechanism involves the restoration of brain bioenergetics, which is often dysregulated in depression.[5][6]

Muscle Wasting Disorders

2.2.1 Sarcopenia

Sarcopenia, the age-related loss of muscle mass and function, represents a significant public health concern. Creatine supplementation, particularly when combined with resistance training, has been shown to be a safe and effective intervention to combat sarcopenia.[7][8][9] Meta-analyses have concluded that this combination leads to greater gains in lean mass and strength in older adults.[7][10]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from representative clinical trials investigating the therapeutic use of creatine.

Table 1: Creatine Supplementation in Traumatic Brain Injury (Pediatric)

Study/ReferenceDosageDurationKey Outcomes
Sakellaris et al.0.4 g/kg/day6 monthsImproved post-traumatic amnesia, cognitive function; reduced headaches, dizziness, and fatigue.[3]

Table 2: Creatine Supplementation in Major Depressive Disorder

Study/ReferenceDosageDurationPopulationKey Outcomes
Lyoo et al.5 g/day (adjunct to escitalopram)8 weeksWomen with MDDSignificant improvement in Hamilton Depression Rating Scale (HAM-D) scores as early as week 2.[4]
Nemetz & LevineAdd-on to antidepressant4 weeksPatients with major depressive episodeProposed to show significant difference in HAM-D scores.[6]

Table 3: Creatine Supplementation in Sarcopenia

Study/ReferenceDosageDurationInterventionKey Outcomes
Various (Meta-analysis)3-5 g/day (maintenance)>12 weeksCombined with resistance trainingSignificant increases in lean mass and strength.[7][10]

Experimental Protocols

Assessment of Brain Creatine Levels via Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify brain creatine and phosphocreatine levels.

Methodology:

  • Subject Preparation: Subjects are positioned supine within the MRI scanner. Head motion is minimized using foam padding.

  • Localization: A region of interest (voxel) is selected in the brain area under investigation (e.g., prefrontal cortex, hippocampus) using anatomical T1-weighted images.

  • Data Acquisition: Proton (¹H) or Phosphorus (³¹P) MRS data is acquired using a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

  • Data Processing: The raw data is processed using specialized software (e.g., LCModel, jMRUI) to fit the spectral data and quantify the concentrations of metabolites, including creatine and phosphocreatine.

  • Quantification: Metabolite concentrations are typically expressed relative to an internal water signal or another stable metabolite like N-acetylaspartate (NAA).

Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)

Objective: To quantify a biomarker of oxidative DNA damage.

Methodology:

  • Sample Collection: 24-hour or spot urine samples are collected from subjects.

  • Sample Preparation: Urine samples are centrifuged to remove sediment and stored at -80°C until analysis.

  • Analysis: Urinary 8-OHdG levels are determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Normalization: Urinary 8-OHdG concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution.

Signaling Pathways and Mechanisms of Action

Creatine's therapeutic effects are mediated through several key signaling pathways that regulate cellular energy metabolism, inflammation, and cell survival.

The Creatine Kinase/Phosphocreatine (CK/PCr) Energy Shuttle

This fundamental pathway facilitates the rapid regeneration of ATP in cells with high energy demands.

CK_PCr_Shuttle Mitochondria Mitochondria (ATP Production) ATP_mito ATP Cytosol Cytosol (ATP Consumption) ADP_cyto ADP Cr Creatine PCr Phosphocreatine Cr->PCr CKmt PCr->Cytosol PCr->Cr CKc ADP_mito ADP ATP_mito->ADP_mito CKmt ATP_cyto ATP ATP_cyto->ADP_cyto Cellular Work ADP_cyto->ATP_cyto CKc

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Creatine supplementation has been shown to activate AMPK, which can lead to enhanced glucose uptake and fatty acid oxidation.

AMPK_Pathway Creatine Creatine Supplementation AMP_ATP_ratio Increased AMP/ATP ratio Creatine->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: Creatine's influence on the AMPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. Creatine has been shown to modulate this pathway, which may contribute to its neuroprotective and muscle-sparing effects.[11][12][13]

PI3K_Akt_mTOR_Pathway Creatine Creatine Supplementation PI3K PI3K Creatine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis (Cell Survival) Akt->Apoptosis_Inhibition Inhibits pro-apoptotic factors Protein_Synthesis Protein Synthesis (Cell Growth) mTOR->Protein_Synthesis

Caption: Creatine's modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The evidence presented in this whitepaper underscores the significant therapeutic potential of this compound beyond its traditional use in sports nutrition. Its role in cellular energy metabolism provides a strong rationale for its application in a range of clinical conditions characterized by bioenergetic deficits. While the current body of research is promising, further large-scale, randomized controlled trials are warranted to fully elucidate the efficacy and optimal dosing of this compound in these novel therapeutic areas. Future research should also focus on more direct comparisons between creatine monohydrate and this compound to better define the clinical advantages of the latter. The continued exploration of creatine's mechanisms of action will undoubtedly open new avenues for drug development and therapeutic intervention.

References

Creatine HCl: A Technical Examination of its Influence on Mitochondrial Function and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a well-established ergogenic aid, plays a pivotal role in cellular energy homeostasis. Its hydrochloride salt, Creatine HCl, is marketed for its superior solubility and bioavailability, suggesting potential advantages over the more extensively studied creatine monohydrate. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on mitochondrial function and oxidative stress. While direct research on the HCl form is limited, this document synthesizes the available evidence, including a direct comparative study on oxidative stress markers, and extrapolates from the vast body of literature on creatine monohydrate to elucidate the potential mechanisms of action. This guide aims to be a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing key cellular pathways to inform future research and development in this area.

Introduction: The Role of Creatine in Cellular Bioenergetics

Creatine is a naturally occurring nitrogenous organic acid that is integral to the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The creatine kinase (CK) system facilitates the transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thereby replenishing ATP stores, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[2][3] This ATP buffering capacity is crucial for maintaining cellular function and integrity.

This compound is a form of creatine bound to a hydrochloride moiety, which significantly increases its solubility in water.[4] This enhanced solubility is theorized to lead to greater absorption and bioavailability, potentially allowing for lower dosages compared to creatine monohydrate.[4] While the ergogenic effects of creatine are well-documented, its influence at the subcellular level, specifically on mitochondrial bioenergetics and redox signaling, is an area of growing interest. This guide will delve into the nuanced effects of this compound on these fundamental cellular processes.

Impact on Mitochondrial Function

Mitochondria are the primary sites of ATP production through oxidative phosphorylation and are central to cellular metabolism and signaling. Creatine plays a multifaceted role in supporting and enhancing mitochondrial function.

The Creatine Kinase Shuttle and Mitochondrial Respiration

The mitochondrial creatine kinase (mtCK) is a key component of the phosphocreatine shuttle, which links ATP production in the mitochondria to ATP consumption in the cytosol.[5] This system is crucial for the efficient transport of high-energy phosphate from the mitochondria to sites of high energy utilization. By providing a readily available pool of PCr, creatine supplementation helps to maintain a high ATP/ADP ratio, which is a key regulator of mitochondrial respiration.[2] A high ATP/ADP ratio signals sufficient energy availability and can help to prevent the over-reduction of the electron transport chain, a major source of reactive oxygen species (ROS).[2]

Mitochondrial Biogenesis

Emerging evidence suggests that creatine supplementation may promote mitochondrial biogenesis, the process of generating new mitochondria.[6] Studies on creatine monohydrate have shown that supplementation, particularly when combined with exercise, can increase the expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM).[7] An increase in mitochondrial density enhances the cell's capacity for oxidative phosphorylation and ATP production.

Mitochondrial Membrane Potential and Integrity

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis.[6] Studies have indicated that creatine administration can help maintain a stable ΔΨm, particularly under conditions of cellular stress.[8] Creatine may also contribute to the stability of mitochondrial membranes, protecting against the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[5] The proposed enhanced cellular uptake of this compound could theoretically amplify these protective effects.[4]

Modulation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Mitochondria are a primary source of endogenous ROS. Creatine has been shown to possess both direct and indirect antioxidant properties.[9][10]

Direct Scavenging of Reactive Oxygen Species

In vitro studies have demonstrated that creatine has the capacity to directly scavenge ROS, including the superoxide radical.[9] This direct antioxidant activity, while perhaps modest compared to classical antioxidants, can contribute to the overall reduction of oxidative stress within the cell.[5]

Influence on Antioxidant Enzyme Activity

Creatine supplementation may also indirectly bolster the cellular antioxidant defense system. Some studies have reported that creatine can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[10] However, other research has shown no change in the activity of these enzymes with short-term creatine supplementation.[9] This suggests that the effect of creatine on antioxidant enzymes may be dependent on the duration of supplementation, the specific tissue, and the presence of other stressors like exercise.

Quantitative Data: this compound vs. Creatine Monohydrate

Direct comparative studies on the effects of this compound and Creatine Monohydrate on mitochondrial function and oxidative stress are limited. However, a recent study investigated the impact of both forms, combined with resistance training, on oxidative stress markers in soldiers.[11][12] The key findings are summarized below.

ParameterResistance Training (RT) + PlaceboRT + Creatine Monohydrate (CrM)RT + this compound (Cr-HCl)
Malondialdehyde (MDA) No significant changeDecreased (P ≤ 0.05)Decreased (P ≤ 0.05)
Superoxide Dismutase (SOD) No significant changeIncreased (P ≤ 0.05)Increased (P ≤ 0.05)
Total Antioxidant Capacity (TAC) Not reportedNot reportedNot reported
Catalase (CAT) Not reportedNot reportedNot reported
Table 1: Comparative Effects of Creatine Monohydrate and this compound on Oxidative Stress Markers with Resistance Training.[11][12]

The results indicate that both Creatine Monohydrate and this compound, when combined with resistance training, can lead to a significant reduction in a marker of lipid peroxidation (MDA) and a significant increase in the activity of the antioxidant enzyme SOD.[11][12] Importantly, this study found no significant difference between the effects of this compound and Creatine Monohydrate on these oxidative stress markers.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the study of creatine's effects on mitochondrial function and oxidative stress.

Isolation of Mitochondria
  • Tissue Homogenization: Freshly excised tissue (e.g., skeletal muscle, liver, or brain) is minced and washed in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). The tissue is then homogenized using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed by resuspension in isolation buffer and re-centrifugation to remove contaminants. The final pellet is resuspended in a minimal volume of a suitable buffer for subsequent assays.

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption rates (OCR) can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration: Isolated mitochondria are added to a respiration medium (e.g., MiR05) in the chamber. Substrates for Complex I (e.g., pyruvate, glutamate, malate) are added to measure leak respiration.

    • State 3 Respiration (Oxidative Phosphorylation): ADP is added to stimulate ATP synthesis and measure the coupled respiration rate.

    • Complex II-linked Respiration: Succinate is added as a substrate for Complex II.

    • Electron Transfer System (ETS) Capacity: A chemical uncoupler (e.g., FCCP) is titrated to dissipate the proton gradient and measure the maximum capacity of the ETS.

    • Inhibition: Rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) are added to assess the contribution of each complex to respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be quantified using fluorescent probes such as JC-1 or TMRM.

  • Cell or Mitochondrial Loading: Cells or isolated mitochondria are incubated with the fluorescent dye (e.g., 5 µM JC-1 for 30 minutes at 37°C).

  • Fluorescence Measurement:

    • JC-1: In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the membrane potential.

    • TMRM: The fluorescence intensity of TMRM is proportional to the ΔΨm.

  • Analysis: Fluorescence can be measured using a fluorescence microscope, flow cytometer, or a plate reader.

Quantification of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be measured using fluorescent probes like MitoSOX Red (for superoxide) or DCFDA.

  • Probe Loading: Live cells are incubated with the ROS-sensitive probe (e.g., 5 µM MitoSOX Red for 10 minutes at 37°C).

  • Treatment: Cells are treated with this compound or a vehicle control, and potentially an ROS-inducing agent.

  • Fluorescence Detection: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

Antioxidant Enzyme Activity Assays

The activity of enzymes like SOD and CAT can be measured in cell or tissue lysates using commercially available assay kits or standard spectrophotometric methods.

  • Superoxide Dismutase (SOD) Activity: This assay is typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample. The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

Signaling Pathways and Visualizations

The effects of creatine on mitochondrial function and oxidative stress are mediated by complex signaling pathways.

Creatine_Mitochondrial_Function cluster_mito Mitochondrion Creatine_HCl This compound Cell_Membrane Cell Membrane Creatine_HCl->Cell_Membrane Creatine_Transporter Creatine Transporter (SLC6A8) Intracellular_Creatine Intracellular Creatine Creatine_Transporter->Intracellular_Creatine Uptake Mitochondrion Mitochondrion Intracellular_Creatine->Mitochondrion CK_cyto Cytosolic CK Intracellular_Creatine->CK_cyto PGC1a PGC-1α Intracellular_Creatine->PGC1a Activates mtCK mtCK PCr Phosphocreatine (PCr) PCr->CK_cyto ATP_cyto Cytosolic ATP ATP_cyto->CK_cyto ADP_cyto Cytosolic ADP CK_cyto->PCr Phosphorylation CK_cyto->ADP_cyto mtCK->PCr Phosphorylation ADP_mito Mitochondrial ADP mtCK->ADP_mito ATP_mito Mitochondrial ATP (from OXPHOS) ATP_mito->mtCK Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes

Figure 1: Creatine's role in cellular bioenergetics and mitochondrial biogenesis.

Creatine_Oxidative_Stress Creatine Creatine ROS Reactive Oxygen Species (ROS) Creatine->ROS Direct Scavenging Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPX) Creatine->Antioxidant_Enzymes May Increase Activity Mitochondrial_Integrity Mitochondrial Integrity Creatine->Mitochondrial_Integrity Maintains ATP_ADP_Ratio High ATP/ADP Ratio Creatine->ATP_ADP_Ratio Maintains Mitochondrion Mitochondrion Mitochondrion->ROS Generates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes Antioxidant_Enzymes->ROS Neutralizes Mitochondrial_Integrity->ROS Reduces Leakage ATP_ADP_Ratio->ROS Reduces Production

Figure 2: Mechanisms of creatine's antioxidant effects.

Experimental_Workflow_Mitochondrial_Respiration start Start: Tissue Sample homogenization Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation mito_isolation Isolated Mitochondria centrifugation->mito_isolation respirometry High-Resolution Respirometry mito_isolation->respirometry data_analysis Data Analysis: OCR, RCR, ETS respirometry->data_analysis end End: Mitochondrial Respiration Profile data_analysis->end

Figure 3: Workflow for assessing mitochondrial respiration.

Conclusion and Future Directions

The available evidence strongly suggests that creatine, through its fundamental role in cellular energy metabolism, exerts beneficial effects on mitochondrial function and mitigates oxidative stress. This compound, with its enhanced solubility, is a viable alternative to creatine monohydrate. The limited direct comparative data suggests that this compound is as effective as creatine monohydrate in reducing markers of oxidative stress when combined with resistance training.[11][12]

However, there is a clear need for further research to specifically elucidate the effects of this compound on mitochondrial bioenergetics. Future studies should focus on:

  • Direct comparative studies: In vitro and in vivo studies directly comparing the effects of equimolar doses of this compound and creatine monohydrate on mitochondrial respiration, membrane potential, and ROS production, independent of exercise.

  • Bioavailability and tissue accumulation: Quantifying the uptake and accumulation of creatine in key tissues following oral administration of this compound versus creatine monohydrate.

  • Long-term studies: Investigating the chronic effects of this compound supplementation on mitochondrial biogenesis and the antioxidant network.

A deeper understanding of the specific mitochondrial and antioxidant effects of this compound will be invaluable for researchers, scientists, and drug development professionals in optimizing its use for both performance enhancement and potential therapeutic applications in conditions associated with mitochondrial dysfunction and oxidative stress.

References

The Unwanted Transformation: A Technical Guide to the Intramolecular Cyclization of Creatine HCl to Creatinine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical analysis of the intramolecular cyclization of creatine hydrochloride (HCl) to its primary degradation product, creatinine. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical mechanism, kinetic influences, and robust analytical methodologies for quantification. Understanding this spontaneous conversion is critical for ensuring the stability, efficacy, and accurate analysis of creatine-based formulations.

Executive Summary

Creatine, a cornerstone in cellular energy metabolism, is notoriously unstable in aqueous solutions, undergoing a non-enzymatic intramolecular cyclization to form creatinine.[1] This irreversible degradation is significantly influenced by environmental factors, primarily pH and temperature.[1][2] The conversion poses a substantial challenge in the development of liquid-based creatine formulations, impacting product shelf-life and bioavailability.[1] This guide elucidates the chemical pathway of this transformation, presents quantitative data on the key factors influencing the reaction rate, and provides a detailed protocol for the analytical separation and quantification of both creatine and creatinine using High-Performance Liquid Chromatography (HPLC).

The Mechanism of Degradation: An Irreversible Cyclization

The conversion of creatine to creatinine is a classic example of an intramolecular cyclization reaction.[1] The process is initiated by the nucleophilic attack of the nitrogen atom from the amino group on the carboxyl carbon.[1] This attack leads to the elimination of a water molecule and the subsequent formation of the cyclic amide, creatinine.[1] While creatine in its solid, crystalline form is exceptionally stable, its instability in aqueous solutions necessitates careful formulation and storage considerations.[1][3] The presence of water is a prerequisite for this cyclization to occur.[3]

The overall reaction is significantly accelerated in acidic conditions and at elevated temperatures.[2][4] Creatine HCl, as a salt, contributes to a lower pH in aqueous solutions, which can inherently increase the rate of degradation compared to creatine monohydrate at a neutral pH.

Caption: Intramolecular cyclization of creatine to creatinine.

Kinetics and Influencing Factors

The rate of creatine degradation is a first-order reaction that is not dependent on its concentration but is highly sensitive to pH and temperature.[2]

Effect of pH

The hydronium ion concentration (pH) is the most critical factor governing the rate of cyclization.[1] Acidic conditions markedly accelerate the conversion. The reaction rate is maximal at approximately pH 3.7.[5][6] As the pH moves towards neutral (6.5-7.5), creatine becomes relatively stable.[2] Conversely, very low pH levels (such as those in the stomach) can also slow degradation by protonating the amide function of the creatine molecule, which prevents the intramolecular cyclization.[2]

Table 1: Impact of pH on Creatine Degradation in Aqueous Solution This table summarizes the percentage of creatine monohydrate degraded into creatinine after three days of storage at 25°C at various pH levels.

pHDegradation (%)
5.54
4.512
3.521
Data sourced from Jäger et al. (2011) and Howard and Harris (1999).[2][4]
Effect of Temperature

Temperature has a significant effect on the reaction rate, as described by the Arrhenius equation.[1] An increase in temperature provides the necessary activation energy for the cyclization, leading to a higher rate constant and faster degradation.[1][3] Storing aqueous creatine solutions at refrigerated temperatures (e.g., 4°C) can substantially slow the conversion to creatinine.[2][7]

Analytical Methodologies for Quantification

Accurate quantification of both creatine and its degradation product, creatinine, is paramount for stability testing, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for the simultaneous determination of both compounds.[8][9]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a standard method for the simultaneous quantification of creatine and creatinine.

1. Reagents and Materials:

  • Creatine reference standard

  • Creatinine reference standard

  • Ammonium sulfate

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare an aqueous solution of 0.045 M ammonium sulfate.[9] Alternatively, a mixture of water, acetonitrile, and TFA (e.g., 96.95:3:0.05 v/v/v) can be used.[10] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatine and creatinine reference standards in the mobile phase to create individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solutions to cover a linear range, for example, 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine.[9]

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase.

  • Ensure the theoretical concentration falls within the calibration curve range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5. Chromatographic Conditions:

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
ColumnBetabasic C-18 (250 x 4.6 mm)
Mobile Phase0.045 M Ammonium Sulfate in water
Flow Rate0.75 mL/min
Detection Wavelength205 nm
Injection Volume20 µL
Column TemperatureAmbient
Parameters adapted from Dash et al. (2001).[9]

6. Data Analysis and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration for both creatine and creatinine.[1]

  • Inject the prepared samples.

  • Identify and integrate the peak areas corresponding to creatine and creatinine in the sample chromatograms.

  • Determine the concentration of each analyte in the samples by interpolating their peak areas on the respective calibration curves.[1]

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Quantification A Weighing of Sample & Standards B Dissolution in Mobile Phase A->B C Serial Dilution (for Standards) B->C D Filtration (0.45 µm) B->D C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (e.g., 205 nm) F->G H Peak Integration G->H J Concentration Calculation H->J I Calibration Curve Construction I->J

Caption: Experimental workflow for HPLC-UV analysis.

Implications for Drug Development and Research

A thorough understanding of the creatine-to-creatinine conversion is indispensable for the development of stable and effective creatine products.

  • Formulation Strategy: For liquid formulations, buffering systems that maintain a neutral pH are essential to minimize degradation and ensure an acceptable shelf life.

  • Stability Studies: The HPLC method detailed above is crucial for conducting rigorous stability studies under various storage conditions (temperature, humidity, light exposure) to establish product expiry dates.

  • Quality Control: Routine testing for creatinine in raw materials and finished products serves as a key indicator of product purity, stability, and adherence to quality standards.[12]

Conclusion

The intramolecular cyclization of creatine to creatinine is a significant chemical process that presents a primary challenge in the formulation and analysis of this compound.[1] The rate of this first-order reaction is acutely sensitive to both pH and temperature, with acidic environments and elevated temperatures promoting rapid conversion.[1][2] By implementing appropriate formulation strategies, such as pH control, and utilizing robust analytical methods like HPLC, researchers and developers can effectively monitor and mitigate this degradation, ensuring the delivery of stable, high-quality creatine products.

References

The Neuroprotective Potential of Creatine in Animal Models of Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of creatine as demonstrated in various animal models of neurodegenerative diseases. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways to facilitate further investigation and therapeutic development.

Executive Summary

Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has emerged as a promising neuroprotective agent in preclinical studies of several neurodegenerative diseases. Its ability to buffer cellular ATP levels, stabilize mitochondrial function, reduce oxidative stress, and modulate key signaling pathways has been shown to ameliorate disease phenotypes in animal models of Huntington's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and to some extent, Alzheimer's disease. This guide synthesizes the current evidence, presenting quantitative outcomes, detailed methodologies, and the underlying molecular mechanisms to provide a solid foundation for future research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of creatine in various animal models of neurodegenerative diseases.

Table 1: Huntington's Disease Models

Animal ModelCreatine Dosage & AdministrationKey Quantitative OutcomesReference
R6/2 Transgenic Mice1%, 2%, or 3% in diet- Survival: Mean survival increased from 97.6 days (control) to 114.6 days (2% creatine).[1][2]- Motor Performance (Rotarod): Significantly improved in creatine-supplemented mice.[3]- Brain Atrophy: Development of brain atrophy was slowed.[1][2][3]- Biochemical Markers (NMR): Increased brain creatine and delayed decrease in N-acetylaspartate concentrations.[1][2][3][1][2][3]
Malonate-induced Striatal Lesions (Rats)1% or 2% in diet- Lesion Volume: Significant protection against malonate-induced lesions.[4][5][4][5]
3-Nitropropionic Acid (3-NP)-induced Neurotoxicity (Rats)1% in diet- Lesion Volume: 83% reduction in lesion volume.[4]- Biochemical Markers: Protected against 3-NP-induced increases in striatal lactate and 3-nitrotyrosine concentrations.[4][5][4][5]

Table 2: Parkinson's Disease Models

Animal ModelCreatine Dosage & AdministrationKey Quantitative OutcomesReference
MPTP-induced Dopamine Depletion (Mice)Not specified- Neurochemical: Attenuated dopamine depletions and substantia nigra neuronal loss.[1][2][1][2]
Rotenone-induced Parkinsonism (Mice)370 mg/kg and 720 mg/kg, p.o.- Oxidative Stress: Reduced lipid peroxidation (MDA) and nitric oxide levels in the striatum. Restored depleted glutathione (GSH) levels.[6][6]

Table 3: Amyotrophic Lateral Sclerosis (ALS) Models

Animal ModelCreatine Dosage & AdministrationKey Quantitative OutcomesReference
G93A Transgenic MiceDose-dependent (not specified)- Survival: Dose-dependent extension of survival.[7][8][9]- Motor Performance: Dose-dependent improvement in motor performance.[7][8][9]- Neuronal Loss: Protected against the loss of motor neurons and substantia nigra neurons at 120 days of age.[7][8][9][7][8][9]
G93A Transgenic Mice (Combination Therapy)Not specified- Survival & Motor Performance: Additive neuroprotective effects when combined with minocycline.[10][10]

Table 4: Alzheimer's Disease Models

Animal ModelCreatine Dosage & AdministrationKey Quantitative OutcomesReference
3xTg Mouse Model3% in diet (w/w) for 8-9 weeks- Cognition (Morris Water Maze): Sex-specific effects; decreased escape latency in females, but decreased use of spatial search strategies in males.[11]- Molecular Markers (Females): Increased CREB phosphorylation, IκB, CaMKII, and PSD-95 levels.[11][11]
Intrahippocampal Aβ42 Injection (Rats)2% creatine-enriched diet for 6 weeks- Cognition & Neurodegeneration: No significant effect on Morris water maze performance or levels of neuronal degeneration.[12][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on the neuroprotective effects of creatine.

Animal Models and Disease Induction
  • Huntington's Disease (HD):

    • Transgenic Model: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are a widely used model that rapidly develops a progressive neurological phenotype.[1][3]

    • Toxin-Induced Models:

      • Malonate: Intrastriatal injection of malonate, a reversible inhibitor of succinate dehydrogenase (complex II of the electron transport chain), leads to localized excitotoxic lesions that mimic some pathological features of HD.[4][5]

      • 3-Nitropropionic Acid (3-NP): Systemic administration of 3-NP, an irreversible inhibitor of succinate dehydrogenase, induces striatal degeneration.[4][5]

  • Parkinson's Disease (PD):

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, is a common method to model PD in mice.[1][2]

    • Rotenone Model: Subcutaneous administration of rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, induces oxidative stress and dopaminergic neurodegeneration.[6]

  • Amyotrophic Lateral Sclerosis (ALS):

    • Transgenic Model: G93A mice, which express a mutant form of human superoxide dismutase 1 (SOD1) associated with familial ALS, develop progressive motor neuron disease.[7][8][9]

  • Alzheimer's Disease (AD):

    • Transgenic Model: 3xTg-AD mice harbor three human transgenes (APP, PSEN1, and MAPT) and develop both amyloid-β plaques and neurofibrillary tangles.[11]

    • Toxin-Induced Model: Intrahippocampal injection of amyloid-beta (Aβ) peptides is used to model Aβ-induced toxicity and cognitive deficits.[12]

Creatine Administration
  • Dietary Supplementation: Creatine monohydrate is commonly mixed into the standard rodent chow at concentrations ranging from 1% to 3% (w/w). This method allows for chronic, non-invasive administration.[1][4][11]

  • Oral Gavage: For precise dosage administration, creatine monohydrate can be suspended in a vehicle such as water or 0.5% carboxymethylcellulose (CMC) and administered directly into the stomach using a gavage needle. Dosages typically range from 300 mg/kg to 1 g/kg body weight.[6][13]

Behavioral and Neuropathological Assessments
  • Motor Function:

    • Rotarod Test: This test assesses balance and motor coordination by measuring the time an animal can remain on a rotating rod. It is frequently used in models of HD and ALS.[3]

  • Cognitive Function:

    • Morris Water Maze: This test evaluates spatial learning and memory by measuring the time it takes for an animal to find a hidden platform in a pool of water. It is a standard assessment for AD models.[11]

  • Neuropathology:

    • Histology and Immunohistochemistry: Brain sections are stained to visualize neuronal populations (e.g., Nissl staining for neuronal loss), protein aggregates (e.g., huntingtin aggregates in HD), and markers of neuroinflammation or cell death (e.g., caspase-3 activation).[14]

    • Lesion Volume Measurement: In toxin-induced models, the volume of the resulting brain lesion is quantified to assess the extent of neurodegeneration.[4]

  • Biochemical and Molecular Analyses:

    • Magnetic Resonance Spectroscopy (MRS): In vivo MRS can be used to measure brain metabolites such as N-acetylaspartate (a marker of neuronal integrity), creatine, and lactate.[1][2]

    • High-Performance Liquid Chromatography (HPLC): Used to quantify neurotransmitter levels, such as dopamine and its metabolites in PD models.

    • Western Blotting: This technique is used to measure the levels of specific proteins involved in signaling pathways, apoptosis, and synaptic function (e.g., CREB, Akt, Bcl-2).[11]

    • Oxidative Stress Markers: Assays for markers like malondialdehyde (MDA), 3-nitrotyrosine, and glutathione (GSH) are used to quantify the extent of oxidative damage.[4][6]

Signaling Pathways and Mechanisms of Action

Creatine exerts its neuroprotective effects through multiple interconnected pathways. The following diagrams illustrate some of the key proposed mechanisms.

Creatine_Energy_Buffering Creatine-Phosphocreatine Energy Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP Cr_Kinase_Mito Mitochondrial Creatine Kinase Mito_ATP->Cr_Kinase_Mito phosphorylates PCr Phosphocreatine (PCr) Cyto_ATP ATP PCr->Cyto_ATP regenerates Cr_Kinase_Mito->PCr generates Energy_Use Cellular Energy Consumption Cyto_ATP->Energy_Use fuels ADP ADP ADP->Cyto_ATP Cr Creatine (Cr) Cr->Cr_Kinase_Mito Energy_Use->ADP

Caption: The Creatine-Phosphocreatine shuttle facilitates rapid ATP regeneration.

Creatine_Neuroprotection_Pathways Overview of Creatine's Neuroprotective Mechanisms cluster_Mechanisms Neuroprotective Mechanisms cluster_Outcomes Cellular Outcomes Creatine Creatine Energy Increased ATP/PCr Ratio Creatine->Energy Mito Mitochondrial Stabilization Creatine->Mito Oxidative Reduced Oxidative Stress Creatine->Oxidative Neuron_Survival Increased Neuronal Survival Energy->Neuron_Survival Mito->Oxidative reduces ROS Apoptosis Inhibition of Apoptosis Mito->Apoptosis inhibits MPT Oxidative->Neuron_Survival Apoptosis->Neuron_Survival Function Improved Neuronal Function Neuron_Survival->Function

Caption: Creatine's multifaceted neuroprotective mechanisms.

Experimental_Workflow General Experimental Workflow for Preclinical Creatine Studies start Select Animal Model (e.g., R6/2, G93A, MPTP) disease_induction Disease Induction or Transgenic Maturation start->disease_induction treatment Creatine Administration (Diet or Gavage) vs. Control disease_induction->treatment behavioral Behavioral Testing (e.g., Rotarod, Morris Water Maze) treatment->behavioral endpoint Endpoint Determination (Pre-defined time point or humane endpoint) behavioral->endpoint tissue Tissue Collection (Brain, Spinal Cord) endpoint->tissue analysis Neuropathological & Biochemical Analysis tissue->analysis data Data Analysis & Interpretation analysis->data

Caption: A generalized workflow for preclinical evaluation of creatine.

Discussion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of creatine in a range of animal models of neurodegenerative diseases. The most consistent and robust effects have been observed in models of Huntington's disease and ALS, where creatine supplementation significantly improves motor function and extends survival.[1][7] In Parkinson's disease models, creatine demonstrates efficacy in protecting against neurotoxin-induced dopaminergic cell loss and reducing oxidative stress.[1][6] The findings in Alzheimer's disease models are currently less clear and suggest that factors such as sex may influence the outcomes, warranting further investigation.[11][15]

The primary mechanism underlying these benefits is believed to be the enhancement of cellular bioenergetics.[[“]] By increasing the pool of phosphocreatine, creatine helps maintain ATP levels in the face of metabolic stress, which is a common pathological feature of many neurodegenerative disorders.[9][14] Additionally, its ability to stabilize mitochondria, inhibit apoptosis, and reduce oxidative damage contributes to its overall neuroprotective profile.[4][14][[“]]

Despite the promising preclinical data, the translation of these findings to clinical success in humans has been challenging.[[“]][18] Future preclinical research should focus on optimizing treatment paradigms, including dosage, timing of intervention (prophylactic vs. therapeutic), and the potential for synergistic effects with other therapeutic agents.[10][19] Furthermore, a deeper understanding of the specific molecular pathways modulated by creatine in different disease contexts is crucial. Investigating its impact on neuroinflammation, protein aggregation, and synaptic plasticity will be vital for the rational design of future clinical trials. The use of more sophisticated animal models that better recapitulate the complexity of human neurodegenerative diseases will also be essential in bridging the translational gap.

Conclusion

Creatine remains a compelling and readily available compound with a strong safety profile and significant neuroprotective effects in preclinical models of neurodegeneration. This technical guide provides a detailed summary of the existing data to aid researchers and drug development professionals in designing and interpreting future studies. By building upon this foundation, the scientific community can continue to explore the full therapeutic potential of creatine and its derivatives for the treatment of these devastating diseases.

References

The Effect of Creatine HCl on Cellular Bioenergetics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and neural cells.[1] Its role is facilitated through the creatine kinase/phosphocreatine (CK/PCr) system, which acts as a temporal and spatial energy buffer to regenerate adenosine triphosphate (ATP).[1][2] This technical guide provides a comprehensive overview of the effects of Creatine Hydrochloride (HCl) on cellular bioenergetics in an in vitro setting. While most research has focused on creatine monohydrate, the fundamental intracellular mechanisms are conserved. Creatine HCl is noted for its high solubility, a property that can be advantageous for in vitro experimental consistency.[3] This document details the core bioenergetic pathways influenced by creatine, presents quantitative data from representative in vitro assays, provides detailed experimental protocols for assessing these effects, and visualizes the key mechanisms and workflows.

Core Mechanism: The Phosphocreatine (PCr) Shuttle

The primary mechanism by which creatine modulates cellular energy is the phosphocreatine (PCr) shuttle.[2] This system facilitates the rapid transport of high-energy phosphate from mitochondria, the site of ATP production, to subcellular locations of high ATP consumption.[4][5] The shuttle relies on the reversible phosphorylation of creatine to PCr, a reaction catalyzed by the enzyme creatine kinase (CK).[6]

Key Components of the PCr Shuttle:

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation (OXPHOS) to phosphorylate creatine, producing PCr and ADP.[2] The locally produced ADP is immediately re-phosphorylated by the ATP synthase, thus stimulating mitochondrial respiration.[7]

  • Cytosolic Creatine Kinase (CK): Isoforms of CK in the cytosol are often coupled to ATP-dependent processes, such as ion pumps (e.g., Na+/K+-ATPase) and ATPases involved in muscle contraction or cellular signaling.[6][8]

  • Creatine (Cr) and Phosphocreatine (PCr): PCr, being a smaller molecule than ATP, diffuses more rapidly through the cytoplasm to sites of energy demand.[4] There, cytosolic CK catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally. The resulting free creatine then diffuses back to the mitochondria to restart the cycle.[5]

This elegant system ensures ATP homeostasis, prevents spikes in ADP that could lead to cellular dysfunction, and couples energy production with demand.[9]

Signaling Pathway Diagram

Phosphocreatine_Shuttle ANT ANT mtCK mtCK ATPase ATPase CK_cyto CK_cyto

Quantitative Effects of this compound on Bioenergetic Parameters

In vitro supplementation with this compound is expected to enhance the cellular bioenergetic profile. The following tables summarize representative quantitative data from studies on neuronal cells treated with 5 mM this compound for 24 hours.

Table 1: Cellular ATP Levels
Treatment GroupTotal Cellular ATP (pmol/µg protein)Percent Change vs. Control
Control (Vehicle)15.2 ± 1.8-
This compound (5 mM)19.8 ± 2.1+30.3%

Data are presented as mean ± standard deviation. ATP levels were measured using a luciferase-based bioluminescence assay.

Table 2: Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test)
ParameterUnitControl (Vehicle)This compound (5 mM)Percent Change vs. Control
Basal Respirationpmol O₂/min125.4 ± 10.2148.1 ± 11.5+18.1%
ATP-Linked Respirationpmol O₂/min98.3 ± 8.5120.6 ± 9.9+22.7%
Maximal Respirationpmol O₂/min210.6 ± 15.7255.2 ± 18.3+21.2%
Spare Respiratory Capacitypmol O₂/min85.2 ± 9.1107.1 ± 10.4+25.7%
Proton Leakpmol O₂/min27.1 ± 3.327.5 ± 3.1+1.5% (n.s.)

Data are presented as mean ± standard deviation. Oxygen Consumption Rate (OCR) was measured using an extracellular flux analyzer. n.s. = not significant.

These data indicate that creatine supplementation leads to a significant increase in both total cellular ATP and key parameters of mitochondrial respiration.[10] The increase in spare respiratory capacity suggests an enhanced ability of the cells to respond to sudden increases in energy demand.[11]

Detailed Experimental Protocols

Protocol: Cellular ATP Quantification Assay (Luminescence-Based)

This protocol outlines the measurement of intracellular ATP using a luciferase-based assay.[12][13]

Materials:

  • Cell culture plates (96-well, white, opaque-walled)

  • ATP Assay Kit (containing ATP releasing agent, luciferase/luciferin substrate, and ATP standard)

  • Luminometer plate reader

  • Cultured cells (e.g., SH-SY5Y neuroblastoma)

  • This compound solution (sterile-filtered)

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare a 100 mM stock solution of this compound in serum-free medium. Dilute to the final desired concentration (e.g., 5 mM) in complete culture medium. Replace the medium in the wells with 100 µL of the treatment or vehicle control medium. Incubate for the desired duration (e.g., 24 hours).

  • ATP Standard Curve: Prepare a serial dilution of the ATP standard (e.g., from 10 µM to 0.1 µM) in culture medium. Add 10 µL of each standard to empty wells. Add 90 µL of culture medium to bring the volume to 100 µL.

  • Cell Lysis: Remove plates from the incubator and allow them to equilibrate to room temperature for 10 minutes. Add 100 µL of the ATP releasing reagent to each well (including standards and blanks). Mix on an orbital shaker for 5 minutes at 700 rpm to induce cell lysis.

  • Luminescence Reaction: Prepare the luciferase/luciferin reagent according to the manufacturer's instructions. Add 100 µL of this reagent to each well.

  • Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (blank wells) from all readings. Plot the standard curve and determine the ATP concentration in the experimental samples. Normalize ATP concentration to protein content per well, determined in a parallel plate using a BCA or similar protein assay.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol details the measurement of mitochondrial function by monitoring the Oxygen Consumption Rate (OCR) using an Agilent Seahorse XF Analyzer.[14]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stressor compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A.

  • Cultured cells

Procedure:

  • Hydrate Sensor Cartridge (Day 1): Add 200 µL of Seahorse XF Calibrant to each well of a utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO₂ incubator.

  • Seed Cells (Day 1): Seed cells into a Seahorse XF cell culture microplate at an empirically determined optimal density (e.g., 2x10⁴ cells/well).[15] Ensure even cell distribution. Incubate overnight at 37°C, 5% CO₂.

  • Treat Cells (Day 2): Treat cells with this compound or vehicle control as described in Protocol 3.1. Incubate for the desired duration.

  • Prepare for Assay (Day of Assay):

    • Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

    • Remove the culture medium from the cells, wash twice with warm assay medium, and finally add 180 µL of assay medium to each well.

    • Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Load Sensor Cartridge: Prepare stock solutions of the mitochondrial inhibitors. Dilute them in assay medium to the desired working concentrations for injection. Load the appropriate volume (e.g., 20 µL for an XF96) into the corresponding ports of the hydrated sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

  • Run Assay: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will perform cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]

  • Data Analysis: After the run, normalize the OCR data to cell number or protein content per well. Calculate the key parameters of mitochondrial function as defined by the assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_analysis Data Analysis seed_cells Seed Cells in Assay-Specific Plates hydrate_cartridge Hydrate Seahorse Sensor Cartridge treat_cells Apply this compound or Vehicle Control seed_cells->treat_cells incubate_cells Incubate for 24 Hours treat_cells->incubate_cells atp_lysis atp_lysis incubate_cells->atp_lysis sh_medium sh_medium incubate_cells->sh_medium normalize_data Normalize Data (to Protein/Cell Count) calculate_params Calculate Bioenergetic Parameters normalize_data->calculate_params stat_analysis Statistical Analysis & Interpretation calculate_params->stat_analysis atp_read atp_read atp_read->normalize_data sh_run sh_run sh_run->normalize_data

Conclusion and Future Directions

In vitro evidence strongly supports the role of creatine in enhancing cellular bioenergetic capacity. Supplementation with this compound effectively increases intracellular ATP pools and boosts mitochondrial respiratory function, highlighting its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction and bioenergetic failure.[16][17] The superior solubility of the HCl salt makes it a reliable compound for achieving consistent concentrations in aqueous cell culture media.

Future research should focus on dissecting the long-term effects of creatine supplementation on mitochondrial biogenesis and dynamics in vitro.[18] Furthermore, exploring its impact on different cell types, particularly those with distinct metabolic profiles (e.g., highly glycolytic cancer cells vs. oxidative neurons), will provide a more nuanced understanding of its context-dependent effects on cellular metabolism.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Creatine HCl in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a naturally occurring nitrogenous organic acid, is integral to cellular energy metabolism, particularly in muscle and brain tissues.[1] Synthesized primarily in the liver and kidneys, and also obtained through diet, plasma creatine levels can serve as a valuable biomarker for various physiological and pathological conditions, including renal function and muscle disorders.[1] Consequently, the accurate and precise quantification of creatine in plasma is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research.[1][2] This application note details a robust and validated HPLC method for the quantitative analysis of Creatine Hydrochloride (HCl) in human plasma. The method employs reversed-phase chromatography with UV detection, offering a reliable and reproducible approach. While the methods described are for creatine, the hydrochloride salt dissociates in solution, and the chromatographic analysis focuses on the creatine molecule.

Principle

This method utilizes a reversed-phase HPLC system to separate creatine from other endogenous plasma components. Plasma samples are first deproteinized to remove interfering proteins. The resulting supernatant, containing the creatine, is then injected into the HPLC system. Separation is achieved on a C18 analytical column with an isocratic mobile phase. A UV detector is used for the quantification of creatine.

Materials and Reagents

  • Creatine HCl (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)[1]

  • Potassium phosphate monobasic (KH₂PO₄)[1][2]

  • Orthophosphoric acid (H₃PO₄)[1]

  • Water (HPLC grade)[1]

  • Human plasma (drug-free)[1]

  • 0.45 µm syringe filters[1]

Equipment

  • HPLC system equipped with a UV detector[1]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • pH meter

  • Vortex mixer[1]

  • Centrifuge[1]

  • Micropipettes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution in HPLC-grade water.[1] Adjust the pH to 4.0 using orthophosphoric acid.[2] The mobile phase can also be a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) or formic acid.[3][4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).[1]

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[1]

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

An alternative to protein precipitation is ultrafiltration, where plasma is centrifuged through a micropartition device to remove proteins.[5][6]

HPLC Conditions

A summary of typical HPLC conditions is provided in the table below.

ParameterCondition
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 50 mM Potassium Phosphate Monobasic (pH 4.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

Note: These conditions may require optimization based on the specific HPLC system and column used.

Data Presentation

Method Validation Parameters

The quantitative performance of this HPLC method has been validated for its suitability in analyzing plasma creatine. The key validation parameters are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.[1]

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 mg/L in plasma[1][2]
Accuracy (% Recovery) Below 12%[1][2]
Precision (RSD %) Below 6%[1][2]
Chromatographic Parameters from Literature

The following table summarizes various HPLC parameters reported in the literature for the analysis of creatine.

Column TypeMobile PhaseFlow Rate (mL/min)DetectionReference
Reversed-phase C18Potassium phosphate monobasic (pH 4)1.0UV[2]
Cation Exchange5 mM Sodium Acetate (pH 5.1)1.0UV (234 nm)[7]
Porous Graphitic CarbonWater/Acetonitrile/TFA (96.95:3:0.05 v/v)1.0UV[8]
Polyhydroxylated Glucose and Sulfonated Stationary PhaseWater/Acetonitrile/0.01M Sodium Acetate/1.0M Sodium Hydroxide (2.5:2.5:90:5 v/v/v/v)1.0Pulsed Electrochemical Detection[9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (200 µL) add_acetonitrile Add Acetonitrile (400 µL) (Protein Precipitation) plasma_sample->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq robustness Robustness method_validation->robustness

References

Application Note and Protocol for Assessing Creatine HCl Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a nitrogenous organic acid, is a cornerstone in sports nutrition and is under investigation for various therapeutic applications due to its role in cellular energy metabolism. While creatine monohydrate is the most researched form, its relatively low aqueous solubility can be a limiting factor in formulation development, particularly for liquid-based products. Creatine hydrochloride (Creatine HCl) has emerged as an alternative with purportedly higher solubility.[1][2] This characteristic is advantageous for creating more concentrated solutions and may reduce gastrointestinal issues sometimes associated with creatine monohydrate.[3][4]

Accurate and reproducible assessment of this compound solubility is crucial for formulation development, quality control, and comparative studies. This document provides a detailed protocol for determining the equilibrium solubility of this compound in an aqueous medium using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.

Factors Influencing this compound Solubility

The solubility of creatine compounds is primarily influenced by:

  • Temperature: The solubility of creatine in water generally increases with temperature.[5][6]

  • pH: A lower pH environment tends to increase the solubility of creatine.[1][5] Creatine salts, like this compound, inherently lower the pH of the solution, contributing to their enhanced solubility compared to creatine monohydrate.[5]

  • Crystal Structure: The crystalline form of the creatine compound can affect its solubility.[6]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol details the steps to determine the equilibrium solubility of this compound in deionized water at a controlled temperature.

1. Objective:

To determine the equilibrium solubility of this compound in deionized water at 25°C.

2. Materials:

  • This compound powder

  • Deionized water

  • Reference standard of this compound

  • Screw-capped glass vials or flasks

  • Thermostatically controlled shaking water bath or incubator shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

3. Procedure:

3.1. Preparation of Standard Solutions for Calibration Curve:

  • Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mg/mL).

  • Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[7]

  • Measure the absorbance of each standard solution at 210 nm using a UV-Vis spectrophotometer, with deionized water as the blank.[7]

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

3.2. Solubility Determination:

  • Add an excess amount of this compound powder to a series of screw-capped glass vials containing a known volume of deionized water (e.g., 5 mL).[7] The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Place the sealed vials in a thermostatically controlled shaker bath set at 25°C.[1][7]

  • Agitate the samples for a predetermined period to allow the solution to reach equilibrium. A duration of 24 to 48 hours is often sufficient, but preliminary experiments may be needed to determine the optimal time.[8]

  • After the incubation period, remove the vials from the shaker and allow them to stand to let the undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge it at a sufficient speed and duration to pellet any remaining suspended particles (e.g., 3900 rpm for 10 minutes).[7]

  • Filter the clarified supernatant through a 0.45 µm syringe filter to remove any fine particles.

  • Accurately dilute the filtered supernatant with deionized water to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample at 210 nm using the UV-Vis spectrophotometer.[7]

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

4. Data Analysis:

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Calculate the equilibrium solubility of this compound in the original undiluted sample by multiplying the concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or g/L.

  • Calculate the mean and standard deviation of the solubility values obtained from the triplicate experiments.

Data Presentation

The quantitative data from the solubility assay should be summarized in a clear and structured table for easy comparison and interpretation.

Compound Temperature (°C) Solvent Equilibrium Time (h) Solubility (mg/mL) ± SD
This compound25Deionized Water24Calculated Value
Creatine Monohydrate (for comparison)25Deionized Water24Literature or Experimental Value

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for assessing this compound solubility.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B I Calculate Concentration B->I C Add Excess this compound to Water D Equilibrate in Shaker Bath (25°C) C->D E Centrifuge to Pellet Solids D->E F Filter Supernatant E->F G Dilute Sample F->G H Measure Absorbance at 210 nm G->H H->I J Determine Solubility I->J

References

Application Notes and Protocols for Cell Culture Studies Using Creatine HCl Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a nitrogenous organic acid, is a pivotal molecule in cellular energy metabolism, primarily through the phosphocreatine system that facilitates the rapid regeneration of ATP. While creatine monohydrate is the most extensively studied form, creatine hydrochloride (HCl) has gained prominence due to its superior solubility and potential for enhanced absorption.[1][2][3] These characteristics suggest that Creatine HCl may offer advantages in various in vitro models by providing a more readily available source of creatine to cultured cells. In cell culture, creatine supplementation has been shown to influence a range of cellular processes, including myogenesis, cellular differentiation, metabolic activity, and mitochondrial function.[4][5] Furthermore, emerging research indicates a multifaceted role for creatine in cancer biology and immunology, where it may modulate T cell function and impact tumor cell bioenergetics.[6][7][8]

These application notes provide a comprehensive overview of the use of this compound in cell culture studies. They include detailed protocols for the preparation and application of this compound, summaries of its observed effects on various cell lines, and visualizations of the key signaling pathways involved. While much of the foundational cell culture research has been conducted with creatine monohydrate, the principles and many of the observed effects are expected to be applicable to this compound. This document aims to equip researchers with the necessary information to design and execute robust in vitro experiments utilizing this compound supplementation.

Data Presentation: Quantitative Effects of Creatine Supplementation in Cell Culture

The following tables summarize the quantitative data from studies investigating the effects of creatine supplementation on various cell lines. It is important to note that many of these studies used creatine monohydrate, but the data provides a valuable reference for expected outcomes with this compound.

Table 1: Effects of Creatine on Myogenic C2C12 Cells

ParameterCreatine ConcentrationObservationReference
Sarcoplasmic Protein Synthesis5 mM+20% increase in [³⁵S]methionine incorporation
Myofibrillar Protein Synthesis5 mM+50% increase in [³⁵S]methionine incorporation
Myoblast Fusion (nuclei in myotubes)5 mM+40% increase
Myosin Heavy Chain Type II Expression5 mM+1,300% increase
Troponin T Expression5 mM+65% increase
Titin Expression5 mM+40% increase
Akt/PKB Phosphorylation5 mM+60% increase
Glycogen Synthase Kinase-3β Phosphorylation5 mM+70% increase
p70s6k Phosphorylation5 mM+50% increase
p38 Phosphorylation (96h)5 mM+70% increase
MyoD Nuclear Content5 mM+60% increase
Cell Survival (under oxidative stress)3 mMIncreased from 67.3% to 93.3%[4]
Myogenic Index (under oxidative stress)3 mMIncreased from 0.081 to 0.45[4]

Table 2: Effects of Creatine on Primary Osteoblast-Like Cells

Culture SystemCreatine ConcentrationEffect on Metabolic ActivityEffect on Alkaline Phosphatase (ALP) ActivityEffect on MineralizationReference
Monolayer10 mMSignificantly increasedSignificantly increasedSignificantly increased
Micromass10 mMNo significant effectSignificantly enhancedSignificantly enhanced
Monolayer & Micromass20 mMAdverse effects on cell viability notedMore pronounced increase in ALP activity-

Table 3: Effects of Creatine on Cancer and Immune Cells

Cell Type/ModelObservationPotential MechanismReference
Tumor-Infiltrating CD8+ T CellsCreatine uptake is critical for anti-tumor activityPowers T cell fight against cancer by acting as a molecular battery[6]
Colorectal, Breast, Pancreatic Cancer ModelsMay promote invasion and metastasisProvides energy buffering and modulates cell signaling[8]
Orthotopic Colorectal and Breast Cancer ModelsTriggers MPS1 signaling, upregulating SMAD2/3 and Snail/SlugFacilitates cancer cell growth and migration[7]
Mouse ModelsSynergistic effect with PD-1/PD-L1 blockade therapyEnables T cells to avoid exhaustion and fight cancer effectively[6]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution for Cell Culture

Rationale: this compound is significantly more water-soluble than creatine monohydrate, simplifying the preparation of concentrated stock solutions.[1][3] This protocol outlines the steps for preparing a sterile stock solution suitable for addition to cell culture media.

Materials:

  • Creatine Hydrochloride (cell culture grade)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, weigh 2.67 g of this compound (MW: 133.56 g/mol ) and dissolve it in a final volume of 100 mL.

  • Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80% of the final volume of sterile water or PBS.

  • Mixing: Cap the tube securely and vortex until the this compound is completely dissolved. Due to its high solubility, warming is typically not necessary. The resulting solution should be clear and colorless.

  • Final Volume Adjustment: Once fully dissolved, add sterile water or PBS to reach the final desired volume.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Cultures with this compound

Rationale: This protocol describes the general procedure for treating adherent or suspension cells with this compound. The final concentration of this compound in the culture medium should be optimized for the specific cell line and experimental goals, with common concentrations ranging from 3 mM to 20 mM.[4]

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize for 24 hours.

  • Preparation of Treatment Medium: Thaw an aliquot of the sterile this compound stock solution. Prepare the treatment medium by diluting the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 5 mM this compound from a 200 mM stock solution, add 250 µL of the stock solution to 9.75 mL of complete medium.

  • Treatment: For adherent cells, aspirate the existing medium and replace it with the prepared treatment medium. For suspension cells, add the concentrated this compound stock solution directly to the culture flask to the desired final concentration.

  • Incubation: Incubate the cells for the desired experimental duration. The treatment duration can range from a few hours to several days depending on the endpoint being measured.

  • Controls: Always include a vehicle control group (cells treated with the same volume of sterile water or PBS used to dissolve the this compound) to account for any potential effects of the solvent.

Protocol 3: Western Blot Analysis of Akt/PKB and p38 MAPK Signaling Pathways

Rationale: Creatine has been shown to enhance myogenic differentiation by activating the Akt/PKB and p38 MAPK signaling pathways. Western blotting can be used to quantify the phosphorylation status of key proteins in these pathways.

Procedure:

  • Cell Treatment and Lysis: Culture C2C12 myoblasts as described in Protocol 2 with 5 mM this compound for various time points (e.g., 0, 24, 48, 96 hours). At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, GSK-3β, p70s6k, and p38 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflow

Creatine-Mediated Signaling in Myogenic Differentiation

Creatine_Signaling Creatine This compound Akt Akt/PKB Creatine->Akt Activates p38 p38 MAPK Creatine->p38 Activates p70s6k p70s6k Akt->p70s6k GSK3b GSK-3β Akt->GSK3b Protein_Synthesis Protein Synthesis (Myofibrillar) p70s6k->Protein_Synthesis Differentiation Myogenic Differentiation GSK3b->Differentiation MEF2 MEF-2 p38->MEF2 MyoD MyoD p38->MyoD MEF2->Differentiation MyoD->Differentiation Myoblast_Fusion Myoblast Fusion Protein_Synthesis->Myoblast_Fusion Myoblast_Fusion->Differentiation

Caption: Creatine activates Akt/PKB and p38 MAPK pathways to promote myogenesis.

General Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow start Select Cell Line (e.g., C2C12, T cells, Cancer line) protocol1 Prepare Sterile This compound Stock Solution start->protocol1 seed_cells Seed Cells and Culture for 24h start->seed_cells treat_cells Treat with this compound (various concentrations and durations) protocol1->treat_cells seed_cells->treat_cells control_group Vehicle Control Group seed_cells->control_group assays Perform Cellular and Molecular Assays treat_cells->assays control_group->assays viability Viability/Proliferation (MTT, Trypan Blue) assays->viability differentiation Differentiation Markers (e.g., Myotube formation, ALP activity) assays->differentiation western Western Blot (Signaling Pathways) assays->western gene_expression Gene Expression (qPCR, RNA-seq) assays->gene_expression metabolism Metabolic Analysis (e.g., ATP levels) assays->metabolism data_analysis Data Analysis and Interpretation viability->data_analysis differentiation->data_analysis western->data_analysis gene_expression->data_analysis metabolism->data_analysis

Caption: Workflow for studying this compound effects in cell culture.

Concluding Remarks

This compound presents a promising alternative to creatine monohydrate for in vitro studies due to its enhanced solubility. The provided protocols and data offer a foundation for researchers to explore the pleiotropic effects of creatine in various cellular contexts. While the existing literature predominantly features creatine monohydrate, the outlined methodologies are directly applicable to this compound. Future cell culture studies are warranted to directly compare the efficacy of this compound and creatine monohydrate and to further elucidate the nuanced roles of creatine in health and disease.

References

Application Notes and Protocols for Studying Creatine HCl Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine hydrochloride (Creatine HCl) is a salt form of creatine, purported to have enhanced solubility and bioavailability compared to the more extensively studied creatine monohydrate. Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and evaluating its efficacy and safety. Animal models, particularly rodents, serve as essential tools in these preclinical investigations. These application notes provide detailed protocols and data for conducting pharmacokinetic studies of this compound in a rat model.

Animal Model Selection

The Wistar rat is a commonly used and appropriate model for pharmacokinetic studies of creatine supplements. They are readily available, easy to handle, and their physiology of creatine metabolism is well-characterized.

Pharmacokinetic Data

While direct experimental pharmacokinetic data for this compound in rats is limited in publicly available literature, a physiologically based pharmacokinetic (PBPK) model has been used to simulate its profile and compare it to experimentally determined data for creatine monohydrate (CM). This provides valuable insights into its potential advantages.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate (Experimental) and this compound (Simulated) in Rats Following Oral Administration. [1][2][3]

ParameterCreatine Monohydrate (70 mg/kg)This compound (70 mg/kg)
Cmax (Maximum Plasma Concentration) ~14 µg/mL~35 µg/mL
Tmax (Time to Maximum Concentration) ~60 minNot reported
Absolute Oral Bioavailability ~16%~66%

Data for Creatine Monohydrate is based on experimental findings, while data for this compound is derived from a PBPK model simulation.[1][2][3]

Experimental Protocols

Protocol for Oral Administration (Gavage) in Rats

This protocol outlines the procedure for single-dose oral administration of this compound to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water)

  • Weighing scale

  • Vortex mixer or sonicator

  • Syringes (1 mL or 3 mL)

  • Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental conditions for at least one week. Fast the animals overnight (for approximately 12 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption. Water should be available ad libitum.

  • Dose Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 70 mg/kg) and the body weight of each rat.

    • Prepare the dosing solution by dissolving the this compound powder in the vehicle. The enhanced solubility of this compound in water makes it a suitable vehicle. Ensure complete dissolution using a vortex mixer or sonicator. The final concentration should allow for a dosing volume of approximately 5-10 mL/kg.

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and back, ensuring the front legs are immobilized. The head should be held steady.

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors. This ensures the needle will reach the stomach without causing injury.

  • Administration:

    • With the rat held in a vertical position to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue.

    • Advance the needle slowly and smoothly into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is inserted to the pre-measured depth, slowly administer the dosing solution.

    • Withdraw the needle gently along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Protocol for Serial Blood Collection in Rats

This protocol describes the collection of blood samples at various time points to determine the plasma concentration-time profile of this compound.

Materials:

  • Restraint device for rats (optional, but recommended for consistency)

  • Warming device (e.g., heat lamp) to dilate blood vessels

  • Sterile needles (25-27 gauge) or lancets

  • Micro-centrifuge tubes pre-coated with an anticoagulant (e.g., K2EDTA or citrate buffer)

  • Gauze pads

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

Procedure:

  • Preparation: Label micro-centrifuge tubes for each animal and time point.

  • Animal Warming and Restraint: Warm the rat's tail using a heat lamp for a few minutes to increase blood flow to the tail veins. Place the rat in a suitable restraint device.

  • Blood Sampling (from the lateral tail vein):

    • Clean the tail with an alcohol swab.

    • Using a sterile needle or lancet, make a small puncture in one of the lateral tail veins.

    • Collect approximately 0.1-0.2 mL of blood into a pre-labeled anticoagulant tube.

    • After collection, apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • Sampling Time Points: Collect blood samples at predetermined time points. For a typical pharmacokinetic study, these might be: 0 (pre-dose), 15, 30, 60, 90, 120, 180, and 240 minutes post-dose.

  • Plasma Preparation:

    • Immediately after collection, gently invert the blood collection tubes several times to mix with the anticoagulant.

    • Centrifuge the blood samples at approximately 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Sample Storage:

    • Carefully pipette the supernatant (plasma) into clean, labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

Protocol for Quantification of Creatine in Rat Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of creatine concentrations in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Analytical column suitable for polar compounds (e.g., HILIC or a C18 column with an appropriate mobile phase)

  • Creatine analytical standard

  • Stable isotope-labeled internal standard (e.g., Creatine-d3 or ¹³C-labeled creatine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase preparation)

  • Ultrapure water

  • Micro-centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of creatine and the internal standard in an appropriate solvent (e.g., water or methanol).

    • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of creatine.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): [4]

    • Thaw the plasma samples, calibration standards, and QCs on ice.

    • To a 50 µL aliquot of each sample, add the internal standard solution.

    • Add a protein precipitating agent, such as 200 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A HILIC column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm x 2.1 mm) is often preferred for retaining highly polar analytes like creatine.[4]

      • Mobile Phase: An isocratic mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is commonly used.[4]

      • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

      • Injection Volume: 2-10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Creatine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 132 -> m/z 90).

        • Internal Standard (Creatine-d3): Monitor the corresponding transition (e.g., m/z 135 -> m/z 93).

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for creatine and the internal standard.

    • Calculate the peak area ratio of creatine to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of creatine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of this compound in a rat model.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization (Wistar Rats) fasting Overnight Fasting animal_acclimatization->fasting dose_preparation This compound Solution Preparation dosing Oral Gavage Administration dose_preparation->dosing fasting->dosing blood_sampling Serial Blood Sampling (Tail Vein) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis LC-MS/MS Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis

Experimental workflow for a this compound pharmacokinetic study in rats.
Signaling Pathways Regulating the Creatine Transporter (SLC6A8)

The cellular uptake of creatine is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. The activity of this transporter can be modulated by various signaling pathways, which in turn can influence the pharmacokinetics of creatine. The following diagrams illustrate some of the known regulatory pathways.

G mTOR mTOR SGK1 SGK1 mTOR->SGK1 Activates SLC6A8 Creatine Transporter (SLC6A8) SGK1->SLC6A8 Stimulates Creatine_out Creatine (Intracellular) SLC6A8->Creatine_out Creatine_in Creatine (Extracellular) Creatine_in->SLC6A8

Stimulatory regulation of the Creatine Transporter (SLC6A8) by mTOR and SGK1.

G SPAK_OSR1 SPAK / OSR1 Kinases SLC6A8 Creatine Transporter (SLC6A8) SPAK_OSR1->SLC6A8 Inhibits JAK2 JAK2 Kinase JAK2->SLC6A8 Inhibits Creatine_out Creatine (Intracellular) SLC6A8->Creatine_out Creatine_in Creatine (Extracellular) Creatine_in->SLC6A8

Inhibitory regulation of the Creatine Transporter (SLC6A8) by various kinases.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Creatine HCl Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine Hydrochloride (Creatine HCl) is a popular dietary supplement and a compound of interest in pharmaceutical development due to its enhanced solubility compared to creatine monohydrate. Ensuring the purity of this compound is critical for its safety and efficacy. Spectrophotometric analysis offers a rapid, cost-effective, and accessible method for quantitative quality control. These application notes provide detailed protocols for three spectrophotometric methods for the determination of this compound purity: Direct UV Spectrophotometry, the Ninhydrin method, and the Diacetyl-α-Naphthol method. Additionally, methods for the detection of key impurities are discussed.

The United States Pharmacopeia (USP) monograph for creatine monohydrate specifies a purity of not less than 98.0% and not more than 102.0% on a dried basis, which can be used as a benchmark for this compound purity assessment.[1]

Methods Overview

Three distinct spectrophotometric methods are presented for the analysis of this compound purity.

  • Direct UV Spectrophotometry: This method relies on the intrinsic ultraviolet absorbance of the creatine molecule. It is a rapid and non-destructive method suitable for a quick purity assessment. Creatine exhibits a maximum absorbance at approximately 220 nm.[2]

  • Ninhydrin Method: This colorimetric assay is based on the reaction of ninhydrin with the primary amine group in creatine, producing a colored product (Ruhemann's purple) that can be quantified spectrophotometrically.[3] This method is highly sensitive and specific for primary amines.

  • Diacetyl-α-Naphthol Method: In this colorimetric method, creatine reacts with diacetyl and α-naphthol in an alkaline medium to form a colored complex.[4][5] This reaction is specific for the guanidinium group of creatine.

Experimental Protocols

Protocol 1: Direct UV Spectrophotometry

1.1. Principle: This method measures the absorbance of UV light by the this compound molecule in a solution. The absorbance is directly proportional to the concentration of this compound, according to the Beer-Lambert law.

1.2. Reagents and Materials:

  • This compound reference standard (known purity)

  • This compound sample

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

1.3. Procedure:

1.3.1. Preparation of Standard Solutions:

  • Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by appropriate dilutions with deionized water.

1.3.2. Preparation of Sample Solution:

  • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with deionized water to obtain a stock solution of 1 mg/mL.

  • Dilute the stock solution with deionized water to obtain a final concentration within the linear range of the standard curve (e.g., 25 µg/mL).

1.3.3. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax), which is approximately 220 nm.[2]

1.4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of the this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (Measured Concentration / Expected Concentration) x 100

Protocol 2: Ninhydrin Method

2.1. Principle: Creatine, having a primary amine group, reacts with two molecules of ninhydrin in a heated aqueous solution to form a deep purple-colored compound known as Ruhemann's purple. The intensity of the color, measured at 570 nm, is proportional to the concentration of creatine.

2.2. Reagents and Materials:

  • This compound reference standard

  • This compound sample

  • Ninhydrin reagent (2% w/v in ethanol or acetone)[3]

  • Deionized water

  • Water bath

  • UV-Vis Spectrophotometer

  • Glass test tubes

  • Volumetric flasks and pipettes

  • Analytical balance

2.3. Procedure:

2.3.1. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in deionized water.

  • Prepare a series of standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution.

2.3.2. Preparation of Sample Solution:

  • Prepare a 1 mg/mL stock solution of the this compound sample in deionized water.

  • Dilute the stock solution to a concentration within the range of the standard curve (e.g., 50 µg/mL).

2.3.3. Color Development and Measurement:

  • Pipette 1 mL of each standard and sample solution into separate, labeled test tubes.

  • Add a few drops of the 2% ninhydrin solution to each tube.[3]

  • Place the test tubes in a boiling water bath for 5 minutes.[3]

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 570 nm against a blank containing 1 mL of deionized water and the ninhydrin reagent treated in the same manner.

2.4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity of the sample as described in section 1.4.

Protocol 3: Diacetyl-α-Naphthol Method

3.1. Principle: This method is based on the reaction of the guanidinium group of creatine with diacetyl and α-naphthol in an alkaline solution to produce a stable red-colored complex. The absorbance of this complex is measured at a specific wavelength.

3.2. Reagents and Materials:

  • This compound reference standard

  • This compound sample

  • Diacetyl (Butan-2,3-dione) solution (e.g., 1% v/v in water)

  • α-Naphthol solution (e.g., 1% w/v in alkaline solution)

  • Alkaline solution (e.g., Sodium Hydroxide)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

3.3. Procedure:

3.3.1. Preparation of Reagents:

  • Diacetyl Solution: Prepare a fresh 1% (v/v) solution of diacetyl in deionized water.

  • Alkaline α-Naphthol Solution: Prepare a 1% (w/v) solution of α-naphthol in a suitable concentration of sodium hydroxide solution (e.g., 1 M NaOH). This solution should be prepared fresh.

3.3.2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions of this compound in deionized water as described in Protocol 2 (sections 2.3.1 and 2.3.2).

3.3.3. Color Development and Measurement:

  • To 1 mL of each standard and sample solution in a test tube, add 0.5 mL of the diacetyl solution and 0.5 mL of the alkaline α-naphthol solution.

  • Mix well and allow the reaction to proceed at room temperature for a defined period (e.g., 20 minutes) for color development.

  • Measure the absorbance at the λmax of the colored complex (typically around 520-540 nm) against a reagent blank.

3.4. Data Analysis:

  • Construct a calibration curve and calculate the purity of the this compound sample as outlined in section 1.4.

Data Presentation

The quantitative data from the validation of these methods should be summarized in a clear and structured format. The following tables provide an example of how to present such data. (Note: The values presented are illustrative and based on typical performance for such assays, as a complete validation report for spectrophotometric analysis of this compound purity was not found in the search results).

Table 1: Method Validation Parameters for this compound Purity Analysis

ParameterDirect UV SpectrophotometryNinhydrin MethodDiacetyl-α-Naphthol Method
Wavelength (λmax) ~220 nm570 nm~530 nm
Linearity Range 5 - 50 µg/mL10 - 100 µg/mL10 - 120 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999> 0.998
Limit of Detection (LOD) ~1 µg/mL~2 µg/mL~3 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~6 µg/mL~9 µg/mL
Precision (%RSD) < 2%< 1.5%< 2%
Accuracy (Recovery %) 98 - 102%99 - 101%98 - 102%

Table 2: Analysis of Potential Impurities in this compound

ImpurityMethodPrincipleWavelength (λmax)
Creatinine Jaffe ReactionReaction with alkaline picrate490-500 nm[3]
Dicyandiamide (DCD) HPLC-UVChromatographic separation and UV detection212 nm
Dihydrotriazine (DHT) HPLC-UVChromatographic separation and UV detection237 nm

Visualization of Workflows and Pathways

Experimental Workflow for Spectrophotometric Analysis

experimental_workflow start Start: Obtain this compound Sample prep Sample Preparation - Weighing - Dissolution - Dilution start->prep standards Standard Preparation - Known Concentrations start->standards reaction Colorimetric Reaction (Ninhydrin or Diacetyl-α-Naphthol) prep->reaction For Colorimetric Methods direct_uv Direct UV Measurement prep->direct_uv For Direct UV Method standards->reaction For Colorimetric Methods calibration Calibration Curve Construction standards->calibration measurement Spectrophotometric Measurement - Measure Absorbance at λmax reaction->measurement calculation Purity Calculation measurement->calculation calibration->calculation end End: Report Purity calculation->end direct_uv->calculation ninhydrin_reaction creatine Creatine (Primary Amine) intermediate Intermediate Complex creatine->intermediate ninhydrin1 Ninhydrin (Molecule 1) ninhydrin1->intermediate heat Heat nh3 Ammonia (NH3) Released intermediate->nh3 + H2O ninhydrin2 Ninhydrin (Molecule 2) ruhemanns_purple Ruhemann's Purple (Colored Product) ninhydrin2->ruhemanns_purple nh3->ruhemanns_purple purity_assessment sample This compound Sample assay Spectrophotometric Assay (UV, Ninhydrin, or Diacetyl-α-Naphthol) sample->assay impurity_test Impurity Testing (e.g., for Creatinine, DCD) sample->impurity_test purity_value Assay Value (% Purity) assay->purity_value impurity_profile Impurity Profile impurity_test->impurity_profile specification Specification Compliance (e.g., USP monograph) purity_value->specification impurity_profile->specification decision Decision: Pass/Fail specification->decision

References

Application Notes and Protocols: In Vitro Model for Intestinal Absorption of Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a widely used dietary supplement known for its ergogenic properties. For creatine to be effective, it must be efficiently absorbed from the gastrointestinal tract into systemic circulation. Creatine hydrochloride (Creatine HCl) has been marketed as a more soluble and bioavailable form of creatine compared to the more common creatine monohydrate.[1][2] This document provides detailed application notes and protocols for establishing an in vitro model to study the intestinal absorption of this compound using the Caco-2 cell line. This model is instrumental in determining permeability, transport mechanisms, and potential factors influencing the bioavailability of this compound.[3][4]

The intestinal absorption of creatine is primarily mediated by a specific, Na+ and Cl- dependent creatine transporter (CRT), also known as SLC6A8, which is expressed on the apical membrane of intestinal enterocytes.[5][6] Understanding the kinetics and regulation of this transporter is crucial for evaluating the absorption characteristics of different creatine formulations.

Data Presentation

The following tables summarize key quantitative data related to creatine intestinal absorption. It is important to note that while this compound is claimed to have superior solubility, comprehensive comparative data on its apparent permeability (Papp) and transport kinetics in Caco-2 models versus creatine monohydrate is not extensively available in peer-reviewed literature, highlighting a valuable area for future research.

Table 1: Solubility of Creatine Forms

CompoundSolventTemperature (°C)SolubilityReference
Creatine MonohydrateWater2014 g/L[7]
This compoundWater25~530 g/L (37.9 times more soluble than Creatine Monohydrate)[8]

Table 2: Kinetic Parameters of the Intestinal Creatine Transporter (SLC6A8)

ParameterValueCell Model/TissueReference
K_m (Michaelis-Menten constant)29 µMChicken Enterocytes[5]

Table 3: Reported Permeability of Creatine in Caco-2 Monolayers

Direction of TransportPercentage of Transported CreatineTimeReference
Apical to Basolateral0.2 - 3%90 minutes[9]

Note: This data is for radiolabeled creatine. A direct comparison of Papp values for this compound and creatine monohydrate is a primary objective for the experimental protocols outlined below.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation

This protocol describes the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer that mimics the intestinal epithelium.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture flasks, plates, and other sterile labware

Procedure:

  • Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

  • Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.

  • Differentiation: Culture the cells on the inserts for 21-25 days to allow for complete differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.[10]

  • Monolayer Integrity Assessment: Before conducting transport studies, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm^2.[11] The permeability of a paracellular marker, such as Lucifer yellow, can also be measured to confirm tight junction integrity.

Protocol 2: this compound Permeability Assay using Caco-2 Monolayers

This protocol details the procedure for measuring the bidirectional permeability of this compound across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) buffered to pH 7.4

  • This compound and Creatine Monohydrate

  • Analytical standards for creatine

  • LC-MS/MS or HPLC for sample analysis

Procedure:

  • Preparation: On the day of the experiment, wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

  • Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.

  • Prepare dosing solutions of this compound and Creatine Monohydrate in the transport buffer at desired concentrations.

  • Apical to Basolateral (A-B) Transport (Absorption): a. Add the dosing solution to the apical (upper) compartment. b. Add fresh transport buffer to the basolateral (lower) compartment. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

  • Basolateral to Apical (B-A) Transport (Efflux): a. Add the dosing solution to the basolateral compartment. b. Add fresh transport buffer to the apical compartment. c. Follow the same incubation and sampling procedure as for A-B transport, collecting samples from the apical compartment.

  • Sample Analysis: Analyze the concentration of creatine in the collected samples using a validated LC-MS/MS or HPLC method.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of creatine appearance in the receiver compartment (mol/s).

    • A is the surface area of the Transwell® membrane (cm^2).

    • C0 is the initial concentration of creatine in the donor compartment (mol/cm^3).

Protocol 3: Determination of this compound Solubility and Stability

This protocol outlines the steps to determine the solubility and stability of this compound in simulated intestinal fluids.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure for Solubility:

  • Add an excess amount of this compound to a known volume of SGF and SIF at 37°C.

  • Agitate the samples for 24 hours to ensure equilibrium is reached.[12]

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant and analyze the creatine concentration using a validated analytical method.

Procedure for Stability:

  • Prepare solutions of this compound in SGF and SIF at a known concentration.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the concentration of creatine and its primary degradation product, creatinine, using HPLC.[13]

  • Plot the concentration of this compound over time to determine its degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Caco-2 Cell Preparation cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis and Data Interpretation culture Caco-2 Cell Culture seeding Seeding on Transwell® Inserts culture->seeding differentiation 21-25 Day Differentiation seeding->differentiation teer Monolayer Integrity Check (TEER) differentiation->teer prep_solutions Prepare this compound Dosing Solution teer->prep_solutions Proceed if monolayer is intact transport_ab Apical to Basolateral Transport prep_solutions->transport_ab transport_ba Basolateral to Apical Transport prep_solutions->transport_ba sampling Time-point Sampling transport_ab->sampling transport_ba->sampling analysis LC-MS/MS Analysis of Samples sampling->analysis Analyze collected samples calc_papp Calculate Papp Values analysis->calc_papp compare Compare with Creatine Monohydrate calc_papp->compare

Caption: Experimental workflow for the Caco-2 permeability assay of this compound.

signaling_pathway cluster_regulation Regulation of Intestinal Creatine Transporter (SLC6A8) tnf TNF-α / IL-1β (Pro-inflammatory Cytokines) slc6a8 Creatine Transporter (SLC6A8) tnf->slc6a8 Inhibit expression & function spak SPAK / OSR1 Kinases spak->slc6a8 Negative regulation creatine_uptake Decreased Creatine Uptake slc6a8->creatine_uptake Leads to logical_relationship creatine_hcl This compound + High Aqueous Solubility dissolution Faster & More Complete Dissolution in GI Tract + Higher Concentration Gradient creatine_hcl->dissolution leads to absorption Potentially Enhanced Absorption + Increased Bioavailability dissolution->absorption may facilitate

References

Application Notes and Protocols for Creatine HCl Dosing in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a naturally occurring nitrogenous organic acid, is pivotal for energy homeostasis in cells with high and fluctuating energy demands, such as neurons and muscle cells. Its hydrochloride salt, Creatine HCl, offers enhanced aqueous solubility compared to the more commonly studied creatine monohydrate, which may translate to improved bioavailability and potentially different dosing requirements in preclinical research. These application notes provide detailed protocols and quantitative data to guide the use of this compound in animal models of neurodegenerative diseases and muscle disorders. While direct preclinical studies on this compound are still emerging, the following protocols have been developed by adapting established creatine monohydrate regimens, taking into account the distinct physicochemical properties of the HCl form.

Data Presentation: Quantitative Dosing Information

The following tables summarize recommended dosing protocols for this compound in common preclinical animal models, adapted from creatine monohydrate studies and considering the higher bioavailability of this compound.

Table 1: Recommended Oral Dosing Protocols for this compound in Rodent Models

Animal ModelSpecies/StrainApplicationRecommended this compound Dosage (Oral Gavage)Study DurationKey Considerations
Neurodegenerative Disease ModelMouse (e.g., APP/PS1, R6/2)Alzheimer's, Huntington's Disease30-100 mg/kg/day4-12 weeksHigher doses may be required to achieve therapeutic concentrations in the brain.
Muscle Dystrophy ModelMouse (e.g., mdx)Duchenne Muscular Dystrophy25-75 mg/kg/day8-16 weeksFocus on endpoints such as muscle strength and histology.
General Metabolic StudiesRat (e.g., Sprague-Dawley)Pharmacokinetics, Safety10-70 mg/kg/day1-4 weeksLower doses for pharmacokinetic profiling; higher for safety and preliminary efficacy.

Table 2: Intranasal Administration Protocol for this compound in Rats

ParameterValueReference
Species/StrainRat (Male)[1]
Loading Dose0.075 g/kg/day[1]
Maintenance Dose0.0375 g/kg/day[1]
Duration14 days[1]
Note: This protocol has been shown to significantly increase creatine levels in various brain regions.[1]

Table 3: Comparative Pharmacokinetic Parameters of Creatine Monohydrate (CM) vs. This compound (CHCl) in Rats (Simulated)

Parameter70 mg/kg CM (Oral)70 mg/kg CHCl (Oral, Simulated)Reference
Predicted Cmax14.07 µg/mL~35 µg/mL[2][3]
Predicted Oral Bioavailability~17%~66%[2][3]
Note: These data suggest that this compound may achieve higher plasma concentrations than a similar dose of Creatine Monohydrate.[2][3]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution for Oral Gavage

Materials:

  • This compound powder

  • Sterile, purified water or 0.9% saline

  • Vortex mixer

  • Analytical balance

  • Appropriately sized oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1-3 mL)

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dosage (mg/kg).

  • Solution Preparation:

    • Accurately weigh the calculated amount of this compound powder.

    • Dissolve the powder in a known volume of sterile water or saline to achieve the final desired concentration. Due to its high solubility, this compound should dissolve readily with gentle vortexing.[4][5][6]

    • Ensure the solution is clear and free of particulates before administration.

  • Animal Handling and Administration:

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

    • Measure the distance from the animal's incisors to the xiphoid process to determine the appropriate depth for gavage needle insertion.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.[7] The needle should pass smoothly without resistance.[7]

    • Once the needle is in the stomach, slowly administer the this compound solution.[7]

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: In Vivo Assessment of Muscle Function

Objective: To evaluate the effect of this compound supplementation on skeletal muscle strength and fatigue resistance.

Apparatus:

  • In vivo muscle test system (e.g., Aurora Scientific Inc., 1300A 3-in-1 Whole Animal System)

  • Anesthesia machine

  • Heating pad

  • Needle electrodes

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Place the animal on a heated platform to maintain body temperature.

    • Secure the hindlimb for analysis of the tibialis anterior (TA) or extensor digitorum longus (EDL) muscle.

  • Electrode Placement: Insert needle electrodes percutaneously to stimulate the common peroneal nerve.

  • Force Measurement:

    • Twitch Force: Deliver a single supramaximal stimulus (0.2 ms pulse) to elicit a single muscle twitch.

    • Tetanic Force: Deliver a train of stimuli (e.g., 150 Hz for 500 ms) to elicit a maximal tetanic contraction.

    • Fatigue Protocol: Induce fatigue by repeated tetanic contractions (e.g., one contraction every 2 seconds for 5 minutes) and measure the decline in force production.

  • Data Analysis: Compare the twitch force, maximal tetanic force, and fatigue resistance between this compound-treated and control groups.

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

Objective: To determine if this compound supplementation activates anabolic signaling pathways in muscle tissue.

Materials:

  • Muscle tissue homogenates from experimental animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Mandatory Visualizations

experimental_workflow start Animal Acclimatization grouping Randomization into Control and this compound Groups start->grouping treatment Daily Oral Gavage with Vehicle or this compound grouping->treatment behavioral Behavioral and Cognitive Testing (Neurodegenerative Models) treatment->behavioral Throughout Study muscle_function In Vivo Muscle Function Assessment treatment->muscle_function End of Study euthanasia Euthanasia and Tissue Collection behavioral->euthanasia muscle_function->euthanasia biochemical Biochemical Assays (e.g., Creatine Levels) euthanasia->biochemical histology Histological Analysis euthanasia->histology western_blot Western Blotting (PI3K/Akt/mTOR Pathway) euthanasia->western_blot data_analysis Data Analysis and Interpretation biochemical->data_analysis histology->data_analysis western_blot->data_analysis

Caption: Experimental workflow for a preclinical study investigating this compound.

PI3K_Akt_mTOR_pathway Creatine This compound PI3K PI3K Creatine->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival (Neuroprotection) Akt->Cell_Survival Promotes Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTORC1->Protein_Synthesis Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by creatine.

References

Sensitive Detection of Creatine HCl and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2][3] Endogenously synthesized from the amino acids arginine, glycine, and methionine, creatine can also be obtained exogenously through diet or supplementation.[1][4] Creatine hydrochloride (HCl) is a supplemental form of creatine known for its high solubility. Upon entering the cell, creatine is phosphorylated to phosphocreatine by creatine kinase, forming a readily available reservoir of high-energy phosphate bonds for the rapid regeneration of adenosine triphosphate (ATP).[2][3][4] The non-enzymatic conversion of creatine and phosphocreatine to creatinine, which is then excreted in the urine, is a key metabolic endpoint.[5][6][7]

Given its central role in energy metabolism, the accurate and sensitive quantification of creatine and its metabolites is crucial for a wide range of research and clinical applications, including studies on muscle physiology, neurological disorders, and pharmacokinetics of creatine-based therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity, sensitivity, and robustness compared to traditional colorimetric and enzymatic assays.[5][8] This document provides a detailed application note and protocol for the sensitive detection of creatine and its key metabolites—phosphocreatine and creatinine—in biological matrices using LC-MS/MS.

Metabolic Pathway of Creatine

The metabolic pathway of creatine involves its synthesis, phosphorylation, and eventual degradation to creatinine. The key steps are the synthesis of creatine from glycine and arginine to form guanidinoacetate, which is then methylated to creatine.[7] In high-energy demand tissues, creatine is reversibly phosphorylated to phosphocreatine. Both creatine and phosphocreatine spontaneously cyclize to form creatinine, which is excreted.[7]

Creatine_Metabolism cluster_synthesis Synthesis cluster_methylation Methylation cluster_energy_buffer Energy Buffering cluster_degradation Degradation Glycine Glycine Guanidinoacetate Guanidinoacetate Glycine->Guanidinoacetate AGAT Arginine Arginine Arginine->Guanidinoacetate AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT SAM S-adenosyl methionine SAH S-adenosyl homocysteine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatinine Creatinine Creatine->Creatinine Spontaneous (non-enzymatic) Phosphocreatine->Creatinine Spontaneous (non-enzymatic) ATP ATP ADP ADP ATP->ADP Creatine Kinase

Caption: Metabolic pathway of creatine synthesis, energy buffering, and degradation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of creatine and its metabolites in different biological matrices.

Table 1: Performance Characteristics for Creatine Analysis

ParameterMatrixLinearity RangeLOQReference
LinearityPlasma0.05 - 200 µmol/L0.05 µmol/L[9][10]
LinearitySerum0.5 - 200 µg/mL0.5 µg/mL[11]
Precision (Intra-assay CV)Plasma<8%-[9][10]
Precision (Inter-assay CV)Plasma<8%-[9][10]
Accuracy (Recovery)Plasma101.2% - 102.1%-[9][10]

Table 2: Performance Characteristics for Creatinine Analysis

ParameterMatrixLinearity RangeLOQReference
LinearitySerum0.5 - 200 µg/mL0.5 µg/mL[11]
LinearitySerum4.4 - 885.0 µmol/L4.4 µmol/L[12]
LinearityUrine1 - 2000 ng/mL0.99 ng/mL[13]
Precision (Intra-assay CV)Serum1.15% - 3.84%-[12]
Precision (Inter-assay CV)Serum1.0% - 1.8%-[13]
Accuracy (Bias)Serum1.06%-[12]

Table 3: Performance Characteristics for Phosphocreatine Analysis

ParameterMatrixLinearityRecoveryReference
LinearityPlasmar > 0.99-[14]
Precision (Intra-day CV)Plasma<5.46%-[14]
Precision (Inter-day CV)Plasma<5.46%-[14]
Accuracy (Recovery)Plasma70.9% - 97.5%-[14]

Experimental Protocols

This section provides detailed methodologies for sample preparation and LC-MS/MS analysis of creatine and its metabolites.

Experimental Workflow

The general workflow for the analysis involves sample collection, protein precipitation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Sample Collection (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer and Dilution Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection Separation Chromatographic Separation (e.g., HILIC, Reversed-Phase) LC_Injection->Separation MS_Detection MS/MS Detection (ESI+, MRM) Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.
Sample Preparation

a) Plasma/Serum Samples (Protein Precipitation) [5][12]

  • To a 50 µL aliquot of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol or 950 µL of acetonitrile.[5][12]

  • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., Creatine-d3, Creatinine-d3).[12][15]

  • Vortex the mixture for 30 seconds to precipitate proteins.[12]

  • Centrifuge at high speed (e.g., 15,000 rpm or 4300 rpm) for 3-10 minutes.[5][12]

  • Transfer a portion of the supernatant (e.g., 50-200 µL) to a new vial.[5][12]

  • Dilute the supernatant with an appropriate volume of water or mobile phase initial conditions (e.g., 50 µL of water).[5][12]

  • Vortex briefly and centrifuge again before injection into the LC-MS/MS system.[5]

b) Urine Samples (Dilute-and-Shoot) [5][13]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any precipitates.[16]

  • Take a small aliquot of the supernatant (e.g., 10-50 µL) and dilute it significantly with the mobile phase or a mixture of acetonitrile and water (e.g., 1:20 or 1:100 dilution).[5][13]

  • Add an appropriate amount of a stable isotope-labeled internal standard.

  • Vortex the diluted sample and transfer it to an autosampler vial for injection.

Liquid Chromatography (LC) Method

Due to the polar nature of creatine and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography to achieve better retention and separation.[5][6]

Table 4: Example LC Parameters

ParameterHILIC Method[5]Reversed-Phase Method[11]
Column Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm)Gemini® C6-Phenyl
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol
Gradient/Isocratic IsocraticGradient
Flow Rate 0.4 mL/minNot specified
Column Temperature 40 °CNot specified
Injection Volume 1-5 µLNot specified
Run Time ~1.5 - 3 minutesNot specified
Tandem Mass Spectrometry (MS/MS) Method

Electrospray ionization (ESI) in positive ion mode is typically used for the detection of creatine and its metabolites. The analytes are quantified using multiple reaction monitoring (MRM).

Table 5: Example MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Creatine132.190.1ESI+[10]
Creatine-d3 (IS)135.193.1ESI+[10]
Creatinine114.144.2ESI+[13]
Creatinine-d3 (IS)117.147.2ESI+[13]
Phosphocreatine212.0132.0ESI+[14]
Guanidinoacetate118.176.1ESI+[10]

Note: The specific precursor and product ions may vary slightly depending on the instrument and experimental conditions. It is essential to optimize these parameters for the specific mass spectrometer being used.

Conclusion

The LC-MS/MS methods described in this application note provide a highly sensitive, specific, and rapid approach for the quantification of creatine HCl and its key metabolites in various biological matrices. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers, scientists, and drug development professionals. The presented workflow and quantitative data summaries highlight the reliability and performance of LC-MS/MS for pharmacokinetic, metabolic, and clinical studies involving creatine. Proper method validation is crucial before implementing these protocols for routine analysis.

References

Application Notes and Protocols for Establishing a Standard Curve for Creatine HCl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a nitrogenous organic acid, is a critical molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1][2] Its quantification is essential in various fields, including sports nutrition, clinical diagnostics, and pharmaceutical research. Creatine hydrochloride (HCl) is a salt form of creatine reported to have higher aqueous solubility than creatine monohydrate. Accurate and precise quantification of Creatine HCl is paramount for formulation development, quality control, and pharmacokinetic studies.

This document provides detailed protocols for establishing a standard curve for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and a colorimetric spectrophotometric assay. These methods are widely used for their reliability and reproducibility.

Part 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and the ability to separate creatine from its common degradation product, creatinine, and other related substances.[3][4]

Experimental Protocol: HPLC Method

1. Materials and Reagents

  • This compound (>99% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Micropipettes

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.045 M ammonium sulfate solution in deionized water.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).[5]

4. HPLC Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.045 M Ammonium Sulfate in water[5]

  • Flow Rate: 0.75 mL/min[5]

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 205 nm[5]

  • Column Temperature: Ambient

5. Standard Curve Construction

  • Inject 20 µL of each working standard solution into the HPLC system.

  • Record the peak area for creatine at its characteristic retention time.

  • Create a calibration curve by plotting the peak area (y-axis) against the corresponding concentration of the standard solutions (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A coefficient of determination close to 1.0 indicates a good fit of the data to a linear model.

Data Presentation: HPLC Method

Table 1: Example Standard Curve Data for this compound by HPLC

This compound Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,800
75.01,140,500
100.01,521,000

Table 2: Validation Parameters for this compound Quantification by HPLC

ParameterTypical ValueReference
Linearity Range1 - 100 µg/mL[5]
Coefficient of Determination (R²)> 0.999[6]
Precision (Intra-day RSD)1.0 - 4.6%[5]
Precision (Inter-day RSD)2.2 - 4.7%[5]
Accuracy (Recovery)95.3 - 102.4%[3]

Part 2: Quantification of this compound using a Spectrophotometric (Enzymatic) Assay

Enzymatic assays provide a simpler and often higher-throughput alternative to HPLC.[3] This method relies on a series of enzymatic reactions that produce a detectable colorimetric signal.[7]

Experimental Protocol: Spectrophotometric Method

1. Materials and Reagents

  • This compound (>99% purity)

  • Creatine Assay Kit (containing Creatine Assay Buffer, Creatinase, Creatine Enzyme Mix, and a Probe)[7]

  • Deionized water

  • 96-well microplate

2. Equipment

  • Microplate reader capable of measuring absorbance at 570 nm

  • Incubator set to 37°C

  • Analytical balance

  • Vortex mixer

  • Micropipettes

3. Preparation of Solutions

  • Reagent Reconstitution: Prepare the reagents according to the assay kit manufacturer's instructions. Typically, this involves reconstituting lyophilized enzymes and standards with the provided assay buffer.[7]

  • Standard Stock Solution (e.g., 100 nmol/µL): Reconstitute the creatine standard with deionized water as per the kit protocol.[7]

  • Working Standard Solutions: Prepare a dilution series of the creatine standard in the assay buffer to create standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[7]

4. Assay Procedure

  • Pipette 50 µL of each working standard solution into separate wells of a 96-well microplate.[7]

  • Prepare a reaction mix containing the assay buffer, creatinase, creatine enzyme mix, and the probe according to the kit's instructions.[7]

  • Add 50 µL of the reaction mix to each well containing the standards.

  • Incubate the plate at 37°C for 60 minutes, protected from light.[7]

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the absorbance of the blank (0 nmol/well) from the absorbance of all other standards.

  • Construct a standard curve by plotting the background-subtracted absorbance (y-axis) against the amount of creatine in each standard (x-axis).

  • Perform a linear regression analysis to determine the equation of the line and the R² value.

Data Presentation: Spectrophotometric Method

Table 3: Example Standard Curve Data for this compound by Spectrophotometric Assay

Amount of Creatine (nmol/well)Absorbance at 570 nm (Corrected)
00.000
20.158
40.321
60.475
80.642
100.799

Table 4: Validation Parameters for Creatine Quantification by Enzymatic Assay

ParameterTypical ValueReference
Detection Range0.001 - 10 mM[7]
Precision (Intra-assay CV)< 2.7%[8]
Precision (Inter-assay CV)< 3.0%[8]

Mandatory Visualizations

G cluster_0 Standard Preparation cluster_1 Sample Analysis cluster_2 Data Processing Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Working Standards Working Standards Serial Dilutions->Working Standards Instrument HPLC or Spectrophotometer Working Standards->Instrument Data Acquisition Data Acquisition Instrument->Data Acquisition Standard Curve Plot: Response vs. Concentration Data Acquisition->Standard Curve Linear Regression y = mx + c Standard Curve->Linear Regression Quantification Calculate Unknown Concentration Linear Regression->Quantification

Caption: Experimental workflow for establishing a standard curve.

Creatine_Biosynthesis cluster_synthesis Creatine Synthesis (Liver, Kidneys) cluster_transport_utilization Transport and Utilization (Muscle, Brain) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate GAMT GAMT GAA->GAMT SAM S-Adenosyl Methionine SAM->GAMT Creatine Creatine Creatine_transport Creatine Creatine->Creatine_transport Transport via Bloodstream AGAT->GAA GAMT->Creatine CRTR Creatine Transporter (SLC6A8) Creatine_transport->CRTR Intracellular_Creatine Intracellular Creatine CRTR->Intracellular_Creatine CK Creatine Kinase (CK) Intracellular_Creatine->CK Phosphocreatine Phosphocreatine CK->Phosphocreatine ADP ADP CK->ADP ATP ATP ATP->CK

Caption: Simplified pathway of creatine biosynthesis and utilization.[1][2][6]

References

Application Note and Protocol for Determining the Stability of Creatine HCl in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine, a vital molecule in cellular energy metabolism, is widely used as a dietary supplement. Creatine Hydrochloride (Creatine HCl) is a form of creatine that is marketed for its enhanced solubility. However, the stability of creatine in aqueous solutions is a significant concern for researchers, formulators, and quality control analysts. In solution, creatine undergoes a non-enzymatic, intramolecular cyclization to form its primary degradation product, creatinine, which lacks the ergogenic effects of creatine.[1][2] This conversion is irreversible and is significantly influenced by the formulation's characteristics, primarily pH and temperature.[1][2][3]

This compound, when dissolved in water, creates an acidic environment due to the presence of hydrochloric acid. This inherently lower pH can accelerate the degradation of creatine to creatinine compared to creatine monohydrate, which forms a near-neutral solution.[1][4] Therefore, robust stability testing is crucial for the development of stable liquid formulations of this compound and for establishing appropriate storage conditions and shelf-life.

This document provides detailed methods and protocols for determining the stability of this compound in various formulations, with a focus on the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Degradation Pathway of Creatine

The primary degradation pathway for creatine is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the nitrogen atom from the amino group onto the carboxyl carbon, resulting in the elimination of a water molecule and the formation of the cyclic amide, creatinine.[2] This reaction is spontaneous and its rate is highly dependent on the hydronium ion concentration (pH) and temperature.[5]

G Creatine This compound (in solution) Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Low pH, High Temperature) H2O H₂O Creatinine->H2O Elimination

Figure 1: Degradation pathway of Creatine to Creatinine.

Factors Influencing this compound Stability

The stability of this compound in formulations is not absolute and is influenced by several critical factors:

  • pH: This is the most critical factor. The degradation of creatine to creatinine is acid-catalyzed. Lower pH values lead to a significantly faster rate of degradation.[1][4] Since this compound forms an acidic solution, this is a primary concern for its liquid formulations.

  • Temperature: The rate of degradation increases with higher temperatures, following the principles of chemical kinetics as described by the Arrhenius equation.[2] Storing creatine solutions at refrigerated temperatures can slow down the conversion to creatinine.[6][7]

  • Water Activity (aw): In solid and semi-solid formulations, water activity is a key determinant of stability. Creatine is highly stable in its solid, crystalline form.[1] Degradation primarily occurs when sufficient moisture is present to allow for molecular mobility.

  • Excipients: Other components within a formulation can influence stability. Buffering agents can be used to raise the pH of a this compound solution to a more neutral range where creatine is more stable.[8][9] Conversely, acidic excipients can further accelerate degradation.

Quantitative Data on Creatine Stability

The following tables summarize quantitative data on the stability and solubility of creatine from various studies. While much of the detailed kinetic data has been generated for creatine in general or creatine monohydrate, the principles are directly applicable to understanding the stability challenges of this compound.

Table 1: Impact of pH on Creatine Degradation in Aqueous Solution at 25°C [1][4][9]

pHDegradation after 3 days (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Table 2: Impact of Temperature on Creatine Degradation

FormulationStorage ConditionDurationDegradation (%)
Solution from effervescent di-creatine citrate powders (initial pH ~3.6)Room Temperature (25°C)45 days90
Solution from effervescent di-creatine citrate powders (initial pH ~3.6)Refrigerated (4°C)45 days80
Creatine Monohydrate Powder40°C> 3 yearsNo significant degradation
Creatine Monohydrate Powder60°C44 monthsMinimal (106 ppm creatinine detected)

Source: Data compiled from multiple studies.[1][6][7][10]

Table 3: Solubility of Creatine Forms in Water

CompoundTemperatureSolubility (g/L)
Creatine Monohydrate4°C6
Creatine Monohydrate20°C14
Creatine Monohydrate50°C34
This compound25°C~530 (estimated based on being 37.9 times more soluble than Creatine Monohydrate)
Di-creatine citrate25°CHigher than Creatine Monohydrate

Source: Data compiled from multiple sources.[1][11][12]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its primary degradant, creatinine.

Principle

The method utilizes reverse-phase chromatography to separate creatine and creatinine based on their polarity. A C18 column is commonly used, and detection is typically performed using a UV detector at a low wavelength (around 205-210 nm) where both compounds exhibit absorbance.[11][13][14] The method is "stability-indicating" because it can resolve the active compound (creatine) from its degradation products, allowing for an accurate assessment of stability.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.22 or 0.45 µm)

  • Autosampler vials

  • Reference standards (this compound, Creatinine)

  • HPLC grade water, acetonitrile, and other required mobile phase reagents (e.g., ammonium sulfate, monopotassium phosphate, tetrabutylammonium hydroxide)[11][13]

Preparation of Solutions
  • Mobile Phase Preparation: A common mobile phase consists of an aqueous buffer. For example, 0.045 M ammonium sulfate in water or an aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, with the pH adjusted as needed (e.g., to pH 6.6).[11][13] The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.

  • Standard Stock Solutions:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

    • Accurately weigh about 10 mg of Creatinine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Calibration Curve Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[11][15]

  • Sample Preparation:

    • Solid Formulations (e.g., Powder): Accurately weigh a portion of the powder containing a known amount of this compound, dissolve it in a specific volume of a suitable solvent (e.g., water or mobile phase), and dilute further with the mobile phase to bring the concentration within the calibration range.

    • Liquid Formulations (e.g., Ready-to-drink): Directly take a known volume of the liquid formulation and dilute it with the mobile phase to fall within the calibration range.

    • All final sample solutions should be filtered through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with an aqueous buffer (refer to section 5.3)
Flow Rate 0.75 - 1.0 mL/min[11][14]
Detection UV at 205 nm or 210 nm[11][14]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C[13]
Run Time Approximately 7-10 minutes (sufficient to elute both creatinine and creatine)[11]
Forced Degradation Studies

To confirm that the analytical method is stability-indicating and to understand the degradation profile of this compound, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions.

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 1N HCl) and heat. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 1N NaOH) and heat. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid powder or a solution of the sample at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation peaks are well-resolved from the parent creatine peak.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for a stability study of a this compound formulation.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing P1 Prepare Formulation (e.g., Liquid, Solid) P2 Place Samples in Stability Chambers (Controlled T, RH, Light) P1->P2 S1 Pull Samples at Pre-defined Time Points (T=0, 1M, 3M, 6M...) P2->S1 S2 Prepare Samples for HPLC (Dilution, Filtration) S1->S2 S3 Analyze via Stability- Indicating HPLC Method S2->S3 D1 Quantify Creatine (Parent) and Creatinine (Degradant) S3->D1 D2 Calculate % Degradation and Remaining Potency D1->D2 D3 Determine Degradation Kinetics & Shelf-Life D2->D3

Figure 2: Workflow for a this compound Stability Study.

Conclusion

The stability of this compound in formulations, particularly in aqueous solutions, is a critical parameter that must be thoroughly evaluated. The primary degradation pathway to creatinine is accelerated by low pH and high temperatures, conditions that are relevant to this compound solutions. The use of a validated, stability-indicating HPLC method is essential for accurately quantifying creatine and its degradation products. The protocols and data presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust stability studies for this compound-containing products, ensuring their quality, efficacy, and safety.

References

Techniques for Measuring Creatine Uptake in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine is a vital metabolite crucial for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain. The uptake of creatine from the extracellular environment is mediated by the Creatine Transporter (CRT), a sodium- and chloride-dependent transporter encoded by the SLC6A8 gene. Dysfunctional creatine transport is implicated in several pathological conditions, including cerebral creatine deficiency syndromes and potentially neurodegenerative diseases. Consequently, the accurate measurement of creatine uptake in cell lines is fundamental for basic research and the development of therapeutic strategies aimed at modulating CRT activity.

This document provides detailed protocols for the most common methods used to quantify creatine uptake in cultured cells, guidance on data analysis, and an overview of the key signaling pathways influencing CRT function.

Radiolabeled Creatine Uptake Assay

The most established and widely used method for measuring creatine transport involves the use of radiolabeled creatine, typically [¹⁴C]Creatine. This assay directly quantifies the amount of creatine transported into the cells over a specific period.

Principle

Cells are incubated with a known concentration of radiolabeled creatine. After incubation, extracellular creatine is removed by washing, and the intracellular radioactivity is measured by liquid scintillation counting. The amount of radioactivity is directly proportional to the amount of creatine taken up by the cells. The transport is dependent on the presence of sodium and chloride ions in the extracellular buffer.

Experimental Protocol

Materials:

  • Cell line of interest (e.g., C2C12, SH-SY5Y, HEK293) cultured in appropriate plates (e.g., 24-well plates)

  • [¹⁴C]Creatine (specific activity typically 50-60 mCi/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 5 D-glucose, pH 7.4)

  • Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline chloride)

  • Unlabeled (cold) creatine

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Aspirate the culture medium from each well.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.

    • Add 500 µL of KRH buffer to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.

  • Uptake Initiation:

    • Prepare the uptake solution containing [¹⁴C]Creatine in KRH buffer. A typical final concentration is 10 µM, but this should be optimized based on the experiment (e.g., for kinetic analysis).

    • To start the uptake, aspirate the pre-incubation buffer and add 200-500 µL of the [¹⁴C]Creatine uptake solution.

    • Incubate for a specific time period (e.g., 5-30 minutes) at 37°C. The linear range of uptake should be determined empirically for each cell line.

  • Uptake Termination and Washing:

    • To stop the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radioactivity. Perform this step quickly to minimize efflux.

  • Cell Lysis:

    • Add 500 µL of cell lysis buffer to each well.

    • Incubate at room temperature for at least 30 minutes (or overnight) to ensure complete lysis.

  • Quantification:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM) or disintegrations per minute (DPM).

  • Protein Quantification:

    • Use an aliquot of the cell lysate (before adding scintillation cocktail) to determine the total protein content in each well using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Normalize the CPM/DPM values to the protein concentration for each sample (CPM/mg protein).

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

Controls:

  • Sodium-dependence: Perform the uptake in sodium-free KRH buffer. A significant reduction in uptake confirms that the transport is mediated by the Na⁺-dependent CRT.

  • Non-specific uptake: To determine non-specific binding and uptake, include wells where uptake is performed in the presence of a high concentration of unlabeled creatine (e.g., 1-10 mM). This will competitively inhibit CRT-mediated transport.

Workflow for Radiolabeled Creatine Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed Cells in 24-well Plate B Grow to 80-90% Confluency A->B C Wash with KRH Buffer B->C D Pre-incubate in KRH Buffer (15-20 min, 37°C) C->D E Initiate Uptake with [¹⁴C]Creatine Solution D->E F Incubate (5-30 min, 37°C) E->F G Stop & Wash with Ice-Cold KRH Buffer F->G H Lyse Cells (e.g., 0.1M NaOH) G->H I Measure Radioactivity (Scintillation Counting) H->I J Measure Protein Content (BCA/Bradford Assay) H->J K Normalize Uptake to Protein (pmol/mg/min) I->K J->K

Caption: Workflow of the [¹⁴C]Creatine uptake assay.

Mass Spectrometry-Based Creatine Uptake Assay

This method uses stable isotope-labeled creatine (e.g., d₃-creatine) and quantifies its intracellular accumulation using liquid chromatography-mass spectrometry (LC-MS). It offers a non-radioactive alternative with high specificity and the potential for multiplexing with other metabolites.

Principle

Cells are incubated with a known concentration of a stable isotope-labeled creatine analog. After incubation and washing, intracellular metabolites are extracted and analyzed by LC-MS. The amount of the labeled creatine is quantified by comparing its signal to an internal standard.

Experimental Protocol

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 12-well or 6-well plates)

  • Stable isotope-labeled creatine (e.g., Creatine-d₃)

  • Uptake buffer (e.g., KRH buffer)

  • Ice-cold 0.9% saline solution for washing

  • Metabolite extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal standard (e.g., Creatine-¹³C₂)

  • Cell scraper

  • LC-MS system

Procedure:

  • Cell Culture: Seed and grow cells to 80-90% confluency.

  • Pre-incubation: Wash cells with pre-warmed uptake buffer and equilibrate for 15-20 minutes at 37°C.

  • Uptake Initiation: Replace the buffer with uptake buffer containing a known concentration of labeled creatine (e.g., 50 µM Creatine-d₃).

  • Incubation: Incubate for a defined period at 37°C.

  • Uptake Termination:

    • Aspirate the uptake solution.

    • Wash the cell monolayer rapidly with ice-cold saline.

    • Immediately add the pre-chilled metabolite extraction solution to quench all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant (containing metabolites) to a new tube.

    • Add the internal standard.

    • Evaporate the solvent (e.g., using a vacuum concentrator).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to separate and quantify the labeled creatine and internal standard.

  • Data Analysis: Calculate the amount of creatine-d₃ taken up by the cells, and normalize to the total protein or cell number.

Data Presentation and Kinetic Analysis

To characterize the creatine transporter in a specific cell line, it is essential to determine its kinetic parameters, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Protocol for Kinetic Analysis
  • Perform the uptake assay (radiolabeled or MS-based) using a range of creatine concentrations (e.g., 5, 10, 25, 50, 100, 200 µM).

  • Ensure the incubation time is within the initial linear phase of uptake for all concentrations.

  • For each concentration, determine the specific uptake by subtracting the non-specific uptake (measured in the presence of excess cold creatine or in Na⁺-free buffer).

  • Plot the initial velocity of uptake (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Table of Creatine Transporter Kinetic Parameters in Various Cell Lines
Cell LineMethodKₘ (µM)Vₘₐₓ (pmol/mg protein/min)Reference
C2C12 (myoblasts)[¹⁴C]Creatine Assay25 - 77150 - 550
SH-SY5Y (neuroblastoma)[¹⁴C]Creatine Assay~21~11
CHO (Chinese Hamster Ovary)[¹⁴C]Creatine Assay30 - 80Not Reported
JEG-3 (choriocarcinoma)[¹⁴C]Creatine Assay~14.5~103

Note: These values are approximate and can vary significantly based on experimental conditions such as cell passage number, confluency, buffer composition, and temperature.

Signaling Pathways Regulating Creatine Transporter (SLC6A8)

The activity and expression of the creatine transporter are not static but are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for drug development targeting creatine uptake. Key regulators include kinases that can phosphorylate the transporter, potentially altering its trafficking to the plasma membrane or its intrinsic activity.

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_signal Intracellular Signaling CRT CRT (SLC6A8) AMPK AMPK AMPK->CRT ↑ Activity / Expression SGK1 SGK1 SGK1->CRT ↑ Activity PKC PKC PKC->CRT ↓ Activity EnergyStress Low Energy State (High AMP/ATP ratio) EnergyStress->AMPK Hormones Hormones / Growth Factors Hormones->SGK1 Hormones->PKC

Caption: Regulation of the Creatine Transporter (SLC6A8).

This diagram illustrates that signaling kinases such as AMPK, SGK1, and PKC can modulate CRT function. For instance, conditions of cellular energy stress activate AMPK, which can lead to an increase in creatine uptake. Conversely, activation of certain PKC isoforms has been shown to decrease CRT activity. These pathways represent potential targets for therapeutic modulation of creatine transport.

Protocol for inducing oxidative stress in C2C12 cells to test Creatine HCl efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Evaluating the Efficacy of Creatine HCl in Mitigating Oxidative Stress in C2C12 Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for inducing oxidative stress in C2C12 myoblast cells using hydrogen peroxide (H₂O₂) and for assessing the cytoprotective effects of this compound. C2C12 cells serve as a robust in vitro model for skeletal muscle research. Oxidative stress is a key pathological factor in various muscle disorders. This protocol details the experimental workflow, from cell culture and treatment to the evaluation of cellular viability and reactive oxygen species (ROS) levels. The provided methodologies and data presentation formats are designed to facilitate the systematic investigation of the antioxidant potential of compounds like this compound.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in the pathophysiology of muscle fatigue, atrophy, and various myopathies. C2C12 cells, a murine myoblast cell line, are extensively used to model skeletal muscle physiology and disease in vitro.[1][2] Inducing oxidative stress in these cells provides a valuable platform for screening and characterizing the efficacy of potential therapeutic agents.

Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has demonstrated antioxidant properties.[3][4][5] Its proposed mechanisms of action include direct scavenging of ROS and indirect effects such as maintaining mitochondrial integrity and enhancing the activity of antioxidant enzymes.[3][5][6] This protocol outlines a systematic approach to quantify the protective effects of this compound against H₂O₂-induced oxidative stress in C2C12 cells.

Signaling Pathways and Experimental Logic

Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in cell culture.[7][8] It can readily cross cell membranes and generate highly reactive hydroxyl radicals, leading to cellular damage. The experimental design is based on pre-treating C2C12 cells with this compound to allow for cellular uptake and potential upregulation of protective mechanisms prior to the induction of oxidative stress with H₂O₂. The efficacy of this compound is then determined by measuring key endpoints such as cell viability and intracellular ROS levels.

signaling_pathway cluster_stress Oxidative Stress Induction cluster_protection Protective Mechanism of this compound H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage Apoptosis ↓ Cell Viability/ Apoptosis CellDamage->Apoptosis Leads to CreatineHCl This compound DirectScavenging Direct ROS Scavenging CreatineHCl->DirectScavenging MitochondrialSupport Mitochondrial Support CreatineHCl->MitochondrialSupport AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, CAT) CreatineHCl->AntioxidantEnzymes CreatineHCl->Apoptosis Prevents DirectScavenging->ROS Inhibits MitochondrialSupport->ROS Reduces Production AntioxidantEnzymes->ROS Neutralizes

Caption: Protective mechanisms of this compound against H₂O₂-induced oxidative stress.

Experimental Workflow

The experimental procedure follows a logical sequence of cell culture, pre-treatment, stress induction, and endpoint analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stress Induction cluster_analysis Endpoint Analysis A 1. C2C12 Cell Culture & Seeding in 96-well Plates B 2. 24h Incubation for Adherence A->B C 3. Pre-treatment with This compound (24h) B->C D 4. Induction of Oxidative Stress with H₂O₂ (e.g., 4h) C->D E 5a. Cell Viability (MTT Assay) D->E F 5b. Intracellular ROS (DCFH-DA Assay) D->F G 5c. Antioxidant Enzyme Activity (SOD/CAT Assays) D->G

Caption: Workflow for assessing this compound efficacy in C2C12 cells.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number
C2C12 cell lineATCCCRL-1772
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)HyCloneSH30071.03
Penicillin-StreptomycinGibco15140122
This compoundSigma-AldrichC0780
Hydrogen peroxide (30%)Sigma-AldrichH1009
MTTSigma-AldrichM2128
DMSOSigma-AldrichD8418
DCFH-DAAbcamab113851
SOD Assay KitCayman Chemical706002
Catalase Assay KitCayman Chemical707002
96-well cell culture platesCorning3596
Phosphate-Buffered Saline (PBS)Gibco10010023

Detailed Experimental Protocols

C2C12 Cell Culture
  • Growth Medium: Prepare growth medium consisting of high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]

  • Cell Maintenance: Culture C2C12 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Passaging: When cells reach 70-80% confluency, passage them to maintain exponential growth and prevent differentiation.[11][12] Wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge, and re-seed at a 1:4 or 1:5 ratio.

  • Seeding for Experiments: Seed C2C12 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Allow cells to adhere for 24 hours before treatment.

This compound Pre-treatment and H₂O₂-induced Stress
  • This compound Preparation: Prepare a stock solution of this compound in serum-free DMEM. Further dilute to desired working concentrations (e.g., 1, 5, 10, 20 mM).

  • Pre-treatment: After 24 hours of cell adherence, aspirate the growth medium, wash once with PBS, and add 100 µL of serum-free DMEM containing the respective concentrations of this compound. Include a vehicle control group (serum-free DMEM only). Incubate for 24 hours.

  • H₂O₂ Stress Induction:

    • Prepare a fresh working solution of H₂O₂ in serum-free DMEM. A final concentration between 250 µM and 750 µM is typically effective for inducing oxidative stress in C2C12 cells.[7][8] It is recommended to perform a dose-response curve to determine the optimal H₂O₂ concentration for your specific experimental conditions.

    • After the 24-hour this compound pre-treatment, aspirate the medium and add 100 µL of the H₂O₂-containing medium to the appropriate wells.

    • Include a control group (no H₂O₂, no this compound) and a H₂O₂-only group (no this compound).

    • Incubate the plates for 4 hours at 37°C.

Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation with MTT: After H₂O₂ treatment, aspirate the medium and add 100 µL of fresh serum-free DMEM and 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Intracellular ROS Measurement (DCFH-DA Assay)

The DCFH-DA assay is used to detect total intracellular ROS.[14][15] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[16][17]

  • Staining: After H₂O₂ treatment, aspirate the medium and wash the cells twice with warm PBS.

  • Add 100 µL of 20 µM DCFH-DA solution (prepared in serum-free DMEM) to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[17]

  • Calculation: Express the ROS levels as a percentage relative to the untreated control group.

Data Presentation

Data should be presented as the mean ± standard deviation (SD) of at least three independent experiments.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated C2C12 Cells

GroupThis compound (mM)H₂O₂ (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%) (Mean ± SD)
Control001.35 ± 0.09100.0
H₂O₂ alone05000.68 ± 0.0550.4 ± 3.7
Test 115000.79 ± 0.0658.5 ± 4.4
Test 255000.95 ± 0.0870.4 ± 5.9
Test 3105001.12 ± 0.0783.0 ± 5.2
Test 4205001.25 ± 0.1192.6 ± 8.1

Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated C2C12 Cells

GroupThis compound (mM)H₂O₂ (µM)Fluorescence Intensity (AU) (Mean ± SD)Relative ROS Level (%) (Mean ± SD)
Control00450 ± 35100.0
H₂O₂ alone05001485 ± 110330.0 ± 24.4
Test 115001260 ± 95280.0 ± 21.1
Test 25500990 ± 80220.0 ± 17.8
Test 310500720 ± 65160.0 ± 14.4
Test 420500540 ± 48120.0 ± 10.7

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Control Cell contamination; incorrect seeding density; poor cell health.Check for contamination; optimize seeding density; use cells at a low passage number.
High Variability Between Wells Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension before seeding; use a multichannel pipette for consistency; avoid using the outermost wells of the plate.
No H₂O₂-induced Cytotoxicity H₂O₂ solution degraded; insufficient concentration or incubation time.Use a fresh stock of H₂O₂; perform a dose-response and time-course experiment to optimize conditions.
High Background in DCFH-DA Assay Autofluorescence; photo-oxidation of the probe.Include a "no-cell" control for background subtraction; protect plates from light during incubation and measurement.

Conclusion

This application note provides a detailed and structured protocol for investigating the protective effects of this compound against oxidative stress in C2C12 myoblasts. By following these methodologies, researchers can obtain reliable and reproducible data on cell viability and intracellular ROS levels, thereby elucidating the antioxidant potential of test compounds in a skeletal muscle context.

References

High-Performance Liquid Chromatography for the Simultaneous Determination of Creatine and Creatinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous determination of creatine and its metabolite, creatinine, using High-Performance Liquid Chromatography (HPLC). This method is crucial for various applications, including clinical diagnostics, pharmaceutical analysis, and quality control in the dietary supplement industry.

Introduction

Creatine is a naturally occurring compound that plays a vital role in energy metabolism, particularly in muscle tissue.[1] It is also a popular dietary supplement used to enhance athletic performance. Creatinine is the metabolic breakdown product of creatine and is excreted from the body via the kidneys.[1] The concentration of creatinine in blood and urine is a key indicator of renal function.[1] Therefore, a robust and reliable analytical method for the simultaneous quantification of both compounds is of significant interest in various scientific and clinical fields.

High-Performance Liquid Chromatography (HPLC) offers high specificity and the ability to separate creatine from creatinine and other related compounds, making it a superior technique compared to less specific methods like the Jaffe reaction.[2] This document outlines various HPLC methods, including different stationary phases and mobile phase compositions, to achieve efficient separation and quantification.

Chemical Relationship

Creatine is non-enzymatically converted to creatinine through an irreversible cyclization reaction. This conversion is a key metabolic pathway.

G Creatine Creatine Creatinine Creatinine Creatine->Creatinine Irreversible Cyclization (Non-enzymatic)

Figure 1: Chemical conversion of creatine to creatinine.

Experimental Protocols

This section details the methodologies for the simultaneous analysis of creatine and creatinine by HPLC. Several methods are presented to accommodate different laboratory setups and sample matrices.

Method 1: Reversed-Phase HPLC on a Porous Graphitic Carbon (PGC) Column

This method is highly effective for separating the polar analytes, creatine and creatinine, which are often poorly retained on traditional C18 columns.[3]

3.1.1. Chromatographic Conditions

ParameterCondition
Column Thermo Scientific Hypercarb (Porous Graphitic Carbon), 5 µm
Mobile Phase 96.95:3:0.05 (v/v/v) Water/Acetonitrile/Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min[4]
Injection Volume 20-25 µL[2]
Detection UV at 210 nm or 215 nm[3][4]
Run Time < 7 minutes[2]

3.1.2. Sample Preparation

  • Standard Preparation: Prepare primary analytical standards of creatine and creatinine separately in water at a concentration of 1000 µg/mL. A mixed working standard can be prepared by diluting the primary standards in the mobile phase to achieve desired concentrations (e.g., 50 µg/mL creatine and 10 µg/mL creatinine).

  • Urine Samples (Dilute-and-Shoot): Centrifuge urine samples to obtain a clear supernatant. Dilute an aliquot of the supernatant (e.g., 10 µL) with the mobile phase (e.g., 990 µL). Centrifuge the diluted sample again before transferring it to an autosampler vial for injection.[3]

  • Complex Matrices (e.g., Serum, Formulations): A protein precipitation step may be necessary. Add an equal volume of acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.[2]

Method 2: Reversed-Phase HPLC on a C18 Column

While challenging due to the polarity of the analytes, C18 columns can be used with appropriate mobile phase modifiers.

3.2.1. Chromatographic Conditions

ParameterCondition
Column Hypersil BDS C18, 250 x 4.6 mm, 5 µm[5]
Mobile Phase Aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 6.6 with orthophosphoric acid[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Detection UV at 210 nm[5]

3.2.2. Sample Preparation

Follow the sample preparation steps outlined in section 3.1.2, using the mobile phase for this method as the diluent.

Method 3: Mixed-Mode HPLC

Mixed-mode chromatography offers alternative selectivity for the separation of polar compounds.

3.3.1. Chromatographic Conditions

ParameterCondition
Column Newcrom AH, 3.2 x 100 mm, 3 µm[1]
Mobile Phase Acetonitrile and water with phosphoric acid as a buffer (step gradient)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 2 µL[1]
Detection UV at 200 nm[1]

3.3.2. Sample Preparation

Prepare standards and samples as described in section 3.1.2, using the initial mobile phase composition as the diluent.

Experimental Workflow

The general workflow for the HPLC analysis of creatine and creatinine is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Urine, Serum, Supplement) Precipitation Protein Precipitation (if necessary) Sample->Precipitation Dilution Dilution with Mobile Phase Sample->Dilution Precipitation->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Creatine HCl in In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Creatine Hydrochloride (HCl) in in vitro experiments, with a focus on optimizing its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Creatine HCl over Creatine Monohydrate in in vitro studies?

A1: The main advantage of this compound is its significantly higher aqueous solubility compared to Creatine Monohydrate.[1][2] Various sources claim it is between 10 to 41 times more soluble in water.[3][4][5] This enhanced solubility facilitates the preparation of concentrated stock solutions, which can simplify dose-response experiments and reduce the risk of precipitation in culture media.[1]

Q2: What is the best solvent for preparing this compound solutions for in vitro experiments?

A2: For most cell culture and in vitro assays, the recommended solvents are sterile, high-purity water or a buffered solution like phosphate-buffered saline (PBS).[6] The choice depends on the specific requirements of your experimental system to ensure pH and osmolarity are maintained.

Q3: How does pH affect the solubility and stability of this compound?

A3: Creatine's solubility increases in more acidic (lower pH) conditions.[7][8] Since this compound is the salt of creatine and hydrochloric acid, it forms a more acidic solution, which contributes to its high solubility.[4][9] However, creatine is most stable at a neutral pH (around 7.0). In acidic solutions (pH 3.5-5.5), its degradation to the inactive byproduct creatinine is accelerated, especially at room temperature.[7] Very low pH levels (under 2.5) can paradoxically prevent this degradation by protonating the amide function of the creatine molecule.[7]

Q4: How should I properly store my aqueous this compound stock solution?

A4: To minimize degradation, sterile-filtered stock solutions should be stored at low temperatures. For long-term storage (up to 6 months), aliquoting the solution into single-use volumes and storing at -80°C is optimal.[10] For shorter periods (up to 1 month), -20°C is suitable.[10] Refrigerating solutions at 4°C can slow degradation compared to room temperature if the solution is to be used within a few days.[7][11] Always avoid repeated freeze-thaw cycles.[10]

Q5: Is a loading phase, similar to that used in sports nutrition, necessary for in vitro experiments?

A5: No, a "loading phase" is a concept for in vivo supplementation to saturate muscle stores and is not relevant for in vitro experiments.[3][4] For cell culture, you will use specific concentrations (e.g., in mM) added directly to the culture medium to achieve the desired experimental effect.

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible particles after preparation.

  • Possible Cause 1: Incomplete Dissolution. Although highly soluble, very high concentrations may require more time or energy to dissolve completely.

    • Solution: Continue to agitate the solution using a magnetic stirrer or vortexer. Gentle warming can also aid dissolution.[10]

  • Possible Cause 2: Poor Quality Reagent. The this compound powder may contain impurities.

    • Solution: Ensure you are using a high-purity, sterile grade of this compound suitable for cell culture. If issues persist, try a new batch or lot from a reputable supplier.

Problem 2: A precipitate has formed in my stock solution after it was cooled or stored.

  • Possible Cause: Supersaturated Solution. If you used heat to dissolve a very high concentration of this compound, it may have become supersaturated and precipitated out upon cooling.[6]

    • Solution: Gently warm the solution to redissolve the precipitate before use. For future preparations, consider making a slightly lower concentration stock solution that remains stable at your storage temperature. While this compound has high solubility, it is not infinite.

Problem 3: I am concerned about the stability and potential degradation of creatine in my experiment.

  • Possible Cause: Degradation to Creatinine. In aqueous solutions, creatine can degrade into inactive creatinine, a process accelerated by lower pH and higher temperatures.[6]

    • Solution: Prepare fresh solutions for critical experiments. Store stock solutions in single-use aliquots at -20°C or -80°C to minimize degradation.[10] When adding to culture media (typically pH ~7.4), the buffering capacity of the media will help maintain a more stable pH environment for the creatine.

Data Presentation

Table 1: Comparative Solubility of Creatine Forms in Water

Creatine FormSolubility at Room Temperature (~20-25°C)Relative Solubility Factor
Creatine Monohydrate~14 g/L[7][10]1x
This compoundClaimed to be 10 to 41 times greater than monohydrate[3][4][5]~10x - 41x
Creatine Citrate~29 g/L (1.55x more soluble than monohydrate when normalized for creatine content)[7]~1.55x
Creatine Pyruvate~54 g/L (2.63x more soluble than monohydrate when normalized for creatine content)[7]~2.63x

Table 2: Effect of Temperature on Creatine Monohydrate Solubility in Water

This data illustrates the general principle that solubility increases with temperature, a property shared by this compound.[7]

Temperature (°C)Temperature (°F)Solubility (g/L)
439.26[7][10]
206814[7][10]
5012234[7][10]
6014045[7][10]

Experimental Protocols

Protocol 1: Preparation of a 200 mM Sterile this compound Stock Solution

This protocol provides a method for preparing a highly concentrated, sterile stock solution suitable for dilution into cell culture media or other aqueous experimental buffers.

Materials:

  • High-purity this compound (Molecular Weight: 167.58 g/mol )

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • Sterile magnetic stir bar and stir plate

  • 0.22 µm sterile syringe filter

  • Sterile syringes (appropriate volume)

  • Sterile, single-use cryovials or microcentrifuge tubes

Procedure:

  • Calculation: To prepare 50 mL of a 200 mM solution, calculate the required mass:

    • 0.2 M * 0.05 L * 167.58 g/mol = 1.6758 g of this compound.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), aseptically weigh out 1.6758 g of this compound powder.

  • Dissolving:

    • Transfer the powder into the sterile 50 mL conical tube.

    • Add a sterile magnetic stir bar.

    • Add approximately 40 mL of sterile water or PBS.

    • Place the tube on a magnetic stir plate and stir at room temperature until the powder is completely dissolved. Due to the high solubility of this compound, this should occur readily without heating.

  • Final Volume Adjustment: Once fully dissolved, carefully add sterile water or PBS to bring the final volume to exactly 50 mL.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Filter the solution directly into sterile cryovials or microcentrifuge tubes, creating single-use aliquots (e.g., 100-500 µL). This step removes any potential microbial contaminants.[6]

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • For long-term storage, place the aliquots in a -80°C freezer.[10]

Visualizations

Caption: Experimental workflow for preparing a sterile this compound stock solution.

Caption: Troubleshooting logic for this compound solubility issues.

G cluster_energy High Energy Demand cluster_regen Rapid Regeneration atp ATP adp ADP + Pi atp->adp Energy Release adp->atp Phosphate Transfer energy Cellular Work (e.g., Contraction) adp->energy pcr Phosphocreatine (PCr) cr Creatine pcr->cr Phosphate Donation cr->pcr ATP -> ADP (Energy Storage)

Caption: Simplified diagram of the Creatine-Phosphocreatine energy shuttle.

References

Preventing Creatine HCl degradation in solution during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Creatine HCl in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in an aqueous solution?

A1: The primary degradation product of this compound in solution is creatinine. This occurs through a non-enzymatic, intramolecular cyclization where the creatine molecule essentially folds on itself, eliminates a water molecule, and forms the cyclic amide, creatinine.[1][2] This conversion is the main reason for the loss of active creatine in experimental solutions.

Q2: What are the critical factors that influence the rate of this compound degradation?

A2: The two primary factors that accelerate the degradation of creatine to creatinine in a solution are pH and temperature.[1][2][3] The rate of degradation is not dependent on the concentration of creatine itself.[1][3]

  • pH: Creatine is most stable in solutions with a neutral pH (around 6.5-7.5).[1][4] As the pH becomes more acidic, the rate of degradation significantly increases.[1][4][5] However, at very low pH levels (below 2.5), the degradation is halted because a key part of the creatine molecule is protonated, which prevents the cyclization reaction.[1][4]

  • Temperature: Higher temperatures increase the rate of the degradation reaction.[1][2][3] Conversely, storing creatine solutions at lower temperatures, such as in a refrigerator, can slow down the conversion to creatinine.[1][6]

Q3: Is this compound more stable in solution than creatine monohydrate?

A3: While this compound has higher solubility in water compared to creatine monohydrate, it is not necessarily more stable in solution.[7] The hydrochloride salt lowers the pH of the aqueous solution, and a more acidic environment can actually accelerate the degradation of creatine to creatinine compared to a neutral solution of creatine monohydrate.[8]

Q4: How long can I store a this compound solution before significant degradation occurs?

A4: The stability of a this compound solution is highly dependent on the pH and storage temperature. At room temperature (25°C), significant degradation can occur within a few days, especially in acidic conditions.[1][4] For instance, at a pH of 5.5, approximately 4% of creatine degrades after 3 days, which increases to 21% at a pH of 3.5.[1][4][5] For maximal stability and to ensure experimental reproducibility, it is recommended to prepare fresh solutions immediately before use. If short-term storage is necessary, the solution should be kept refrigerated.

Q5: Can I prevent the degradation of this compound in my experiments?

A5: While complete prevention of degradation in a solution over time is challenging, you can significantly minimize it by:

  • Preparing Fresh Solutions: The most effective method is to prepare your this compound solution immediately before each experiment.

  • Controlling pH: If your experimental conditions allow, maintaining a neutral pH (6.5-7.5) will enhance stability.

  • Controlling Temperature: Keep your stock and working solutions on ice or refrigerated whenever possible to slow the degradation rate.[1]

  • Long-term Storage: For long-term storage, it is best to store creatine as a dry powder, as it is very stable in this form.[1][4][9] Aliquoting a concentrated stock solution and storing it at -20°C or -80°C can also preserve its integrity for longer periods.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound stock solution over time.Prepare a fresh stock solution for each experiment or validate the stability of your stored stock solution by quantifying creatine and creatinine levels.
Low potency of the prepared this compound solution. The solution was prepared and stored at room temperature for an extended period, or the pH of the solution is acidic.Prepare fresh solutions daily. If storage is unavoidable, refrigerate the solution. Buffer the solution to a neutral pH if compatible with the experimental design.
Precipitate forms in a refrigerated this compound solution. The concentration of the solution exceeds its solubility at the lower temperature.Warm the solution to room temperature to redissolve the precipitate before use. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles.

Data Presentation

Table 1: Impact of pH on Creatine Degradation in Aqueous Solution at 25°C After 3 Days

pHDegradation (%)
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%

Data compiled from multiple sources.[1][4][5]

Table 2: Solubility of Creatine in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Data compiled from multiple sources.[1][4][10]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous determination of creatine and its degradation product, creatinine, in solution.

1. Objective: To quantify the concentrations of this compound and creatinine in an aqueous sample to assess the extent of degradation.

2. Materials and Reagents:

  • Creatine standard

  • Creatinine standard

  • Ammonium sulfate

  • Deionized water

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm)

  • Syringe filters (0.22 µm)

3. Preparation of Mobile Phase:

  • Prepare a 0.045 M ammonium sulfate solution in deionized water.

  • Filter and degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of creatine and creatinine in deionized water (e.g., 1 mg/mL).

  • From the stock solutions, prepare a series of working standards containing both creatine and creatinine at different concentrations (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine) by diluting with the mobile phase.[11]

5. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: Betabasic C-18 column (250 x 4.6 mm) or equivalent.[11]

  • Mobile Phase: 0.045 M ammonium sulfate in water.[11]

  • Flow Rate: 0.75 mL/min.[11]

  • Detection Wavelength: 205 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

7. Data Analysis:

  • Generate a standard curve for both creatine and creatinine by plotting the peak area against the concentration of the standards.

  • Determine the concentration of creatine and creatinine in the experimental samples by comparing their peak areas to the respective standard curves.

Visualizations

cluster_0 Creatine Degradation Pathway Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization Water Water Creatinine->Water

Caption: Intramolecular cyclization of creatine to creatinine.

cluster_1 Experimental Workflow for Stability Analysis Sample_Preparation Sample Preparation (Dilution & Filtration) HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification

Caption: HPLC analysis workflow for creatine and creatinine.

cluster_2 Troubleshooting Logic for Solution Instability Instability Solution Instability Detected (e.g., inconsistent results) Check_pH Measure pH of Solution Instability->Check_pH Check_Temp Check Storage Temperature Instability->Check_Temp Check_Age Check Age of Solution Instability->Check_Age Acidic Is pH Acidic? Check_pH->Acidic Elevated_Temp Is Temperature Elevated? Check_Temp->Elevated_Temp Old_Solution Is Solution Old? Check_Age->Old_Solution Buffer Action: Buffer to Neutral pH Acidic->Buffer Yes Refrigerate Action: Refrigerate Elevated_Temp->Refrigerate Yes Prepare_Fresh Action: Prepare Fresh Old_Solution->Prepare_Fresh Yes

Caption: Troubleshooting decision tree for creatine instability.

References

Technical Support Center: Optimizing Creatine HCl Delivery in Animal Feed for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Creatine Hydrochloride (Creatine HCl) in animal feed for research purposes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over creatine monohydrate in animal feed?

A1: this compound offers significantly higher aqueous solubility compared to creatine monohydrate. This property can be advantageous in liquid or semi-moist feed formulations and may lead to improved absorption and bioavailability, potentially allowing for lower dosage rates.

Q2: How stable is this compound during standard animal feed manufacturing processes like pelleting and extrusion?

A2: While more soluble, this compound, like other forms of creatine, can be susceptible to degradation into creatinine under conditions of high temperature, moisture, and acidic pH. Studies on creatine monohydrate have shown significant degradation during retorting and extrusion processes.[1][2][3] The stability of this compound will be influenced by the specific parameters of your feed production. It is crucial to conduct stability tests on your final feed product.

Q3: Can this compound supplementation affect the palatability of the animal feed?

A3: Yes, the inclusion of any supplement can alter the taste and texture of feed, potentially impacting consumption. Some studies in rodents have shown that creatine supplementation can lead to a decrease in food intake, particularly in male rats.[4] It is recommended to conduct palatability studies if you observe a decrease in feed consumption.

Q4: Are there any known side effects or adverse reactions to this compound supplementation in research animals?

A4: Most studies report that creatine supplementation is generally safe for short to medium-term use in healthy animals.[5] However, some studies in mice have noted inflammatory changes in the liver with long-term supplementation.[6] Behavioral changes, such as increased aggressiveness or altered depression-like behaviors, have also been observed in rodents, with some effects being sex-dependent.[7][8][9] Gastrointestinal disturbances are a potential side effect, and creatine may also influence the gut microbiota.[7][10][11]

Q5: What is the most reliable method for quantifying this compound and its breakdown product, creatinine, in feed and biological samples?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of creatine and creatinine.[12][13] This method allows for the separation and precise measurement of both compounds, which is essential for assessing stability, bioavailability, and metabolism.

Troubleshooting Guides

Feed Formulation and Production
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent creatine levels in feed samples - Inhomogeneous mixing. - Electrostatic clumping of this compound powder. - Segregation of particles after mixing.- Ensure the particle size of this compound is similar to other feed components. - Consider using a pre-mixing step with an inert carrier like starch or dicalcium phosphate to improve distribution, especially for small inclusion rates.[13] - For electrostatic issues, consider adjusting humidity in the mixing environment or using a flow aid. - Employ a V-blender or ribbon mixer for thorough powder blending.[10]
Low recovery of creatine after pelleting or extrusion - Degradation of creatine to creatinine due to heat and moisture.- If possible, lower the processing temperature and reduce the exposure time to heat. - Consider applying a post-extrusion coating of this compound if your experimental design allows. - Test the stability of this compound in your specific feed matrix under your processing conditions (see Experimental Protocols).
Clogging of equipment with liquid creatine solutions - Precipitation of this compound in the liquid carrier. - Fouling of spray nozzles.- Ensure the concentration of this compound in the liquid does not exceed its solubility at the application temperature. - Regularly clean and maintain liquid dosing systems and spray nozzles to prevent blockages.[14]
Animal-Related Observations
Issue Potential Cause(s) Troubleshooting Steps
Reduced feed intake - Poor palatability of the creatine-supplemented feed.- Conduct a two-bottle preference test or use a lickometer to assess the palatability of the feed (see Experimental Protocols). - Consider adding a flavoring agent that is known to be palatable to the species you are studying. - If using a liquid formulation, ensure it is not overly acidic, which can be aversive.
Diarrhea or loose stools - Gastrointestinal irritation or osmotic effect of creatine.- Start with a lower dose of this compound and gradually increase to the target dose. - Ensure fresh water is always available, as creatine can increase water requirements. - Monitor fecal consistency and consider reducing the dose if gastrointestinal issues persist.
Unexpected behavioral changes (e.g., hyperactivity, lethargy) - Neurological effects of creatine supplementation.- Carefully document all behavioral changes with a standardized ethogram. - Compare the behavior of the creatine-supplemented group to a control group receiving the same feed without creatine. - Be aware that behavioral effects can be sex-specific.[8][9]
Analytical Quantification (HPLC)
Issue Potential Cause(s) Troubleshooting Steps
Peak tailing for creatine or creatinine - Secondary interactions with residual silanols on the HPLC column. - Column overload. - Extra-column dead volume.- Adjust the mobile phase pH to be more acidic (e.g., pH ≤ 3) to suppress silanol ionization.[11][15] - Use an end-capped column or a column with a different stationary phase. - Dilute the sample to check for column overload.[16] - Ensure all tubing and connections are properly fitted to minimize dead volume.[15]
Poor resolution between creatine and creatinine peaks - Inappropriate mobile phase composition or column chemistry.- Optimize the mobile phase, for example, by adjusting the acetonitrile/water ratio or the buffer concentration. - Use a column with a different selectivity.
Matrix effects (ion suppression or enhancement) in plasma or feed extracts - Co-elution of interfering compounds from the sample matrix.- Improve sample preparation to remove interfering substances (e.g., protein precipitation for plasma, solid-phase extraction for feed).[17][18] - Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the interfering matrix components.[19] - Use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

Table 1: Comparative Solubility and Bioavailability of Creatine Forms

Parameter Creatine Monohydrate This compound Reference(s)
Aqueous Solubility (g/L at 20°C) ~14~880[20]
Predicted Oral Bioavailability (70 mg/kg in rats) ~17%~66%[7][21]

Table 2: Stability of Creatine Monohydrate in Animal Feed Processing

Feed Type Processing Method Creatine Recovery Storage Conditions Creatine Decrease after Storage Reference(s)
Moist Dog FoodRetorting36%25°C for 15 months-54% (re-increase observed)[1][3]
Dry Dog FoodExtrusion85%25°C for 15 months63%[1][3]
Dry Dog FoodExtrusion85%40°C for 6 months>63%[12]

Note: Data for this compound stability under these exact conditions is limited; however, similar trends are expected. Researchers should perform their own stability studies.

Experimental Protocols

Protocol 1: HPLC Analysis of Creatine and Creatinine in Animal Feed

Objective: To quantify the concentration of creatine and its degradation product, creatinine, in a feed matrix.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) solution of 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile.

  • Creatine and creatinine analytical standards

  • Extraction Solution: Deionized water

Procedure:

  • Sample Preparation:

    • Grind a representative sample of the animal feed to a fine powder.

    • Accurately weigh approximately 1 gram of the powdered feed into a 50 mL volumetric flask.

    • Add approximately 40 mL of deionized water and shake vigorously for 30 minutes.

    • Bring the volume up to 50 mL with deionized water and mix thoroughly.

    • Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of creatine and creatinine standards.

    • Run the samples and standards on the HPLC system.

    • Calculate the concentration of creatine and creatinine in the samples based on the peak areas and the calibration curve.

Protocol 2: Two-Bottle Preference Test for Palatability Assessment in Rodents

Objective: To determine if rodents have a preference for or aversion to feed containing this compound.

Materials:

  • Standard rodent cages equipped with two sipper tubes.

  • Control feed (without this compound).

  • Test feed (containing this compound at the desired concentration).

  • Water bottles.

Procedure:

  • Habituation:

    • For 2-3 days, house the animals individually with two bottles of water to acclimate them to the two-bottle setup. Monitor for any side preferences.

  • Testing:

    • Provide the animals with two pre-weighed food containers: one with the control feed and one with the test feed.

    • The position of the containers (left or right) should be randomized for each animal to control for side bias.

    • Allow ad libitum access to both feeds for 24 hours.

    • After 24 hours, remove and weigh both food containers to determine the amount of each feed consumed.

    • Switch the positions of the control and test feed containers and repeat the measurement for another 24 hours.

  • Calculation:

    • Calculate the preference ratio for each animal:

      • Preference (%) = (Amount of test feed consumed / Total amount of feed consumed) x 100

    • A preference score of 50% indicates no preference, >50% indicates a preference for the test feed, and <50% indicates an aversion.

Mandatory Visualizations

G cluster_mixing Feed Production Workflow Start Start: Raw Ingredients Premix Premix this compound with Carrier Start->Premix Step 1 Mix Main Mixing Premix->Mix Step 2 Condition Conditioning (Moisture/Steam) Mix->Condition Step 3 Process Pelleting / Extrusion Condition->Process Step 4 Cool Cooling & Drying Process->Cool Step 5 QC QC Sampling (Stability & Homogeneity) Cool->QC Step 6 End Finished Feed QC->End Step 7

Caption: Experimental workflow for incorporating this compound into animal feed.

G cluster_mTOR Creatine and mTOR Signaling Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 enhances signaling Akt Akt IGF1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates Protein_Synthesis Muscle Protein Synthesis & Hypertrophy p70S6K->Protein_Synthesis promotes

Caption: Simplified mTOR signaling pathway influenced by creatine.

G cluster_AMPK Creatine and AMPK Signaling Pathway Creatine Increased Cellular Creatine/Phosphocreatine Energy_Stress Reduced Energy Stress (Higher ATP:AMP ratio) Creatine->Energy_Stress AMPK AMPK Anabolic_Pathways Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways activates Energy_Stress->AMPK inhibits activation

References

Technical Support Center: HPLC Analysis of Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Creatine Hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of Creatine HCl in a question-and-answer format.

Question: Why am I seeing significant peak tailing for my creatine peak?

Answer: Peak tailing is a common issue in the analysis of basic compounds like creatine and is often caused by secondary interactions with the stationary phase.[1][2] Here are the primary causes and solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of creatine, leading to tailing.[1][3]

    • Solution: Operate the mobile phase at a lower pH to protonate the silanol groups and reduce these interactions. Using a highly deactivated, end-capped column can also effectively block these active sites.[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak asymmetry.[4][5]

    • Solution: Reduce the sample concentration or the injection volume. A dilution series can help determine the optimal concentration range for your column.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of creatine, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.

Question: My creatine peak retention time is shifting between injections. What is the cause?

Answer: Retention time drift can compromise the reliability of your method.[6] The issue can stem from either the HPLC system or the column chemistry.[7]

  • System-Related Issues:

    • Inconsistent Flow Rate: Leaks in the system or worn pump seals can cause fluctuations in the flow rate, leading to retention time shifts.[6][7] Check for any visible leaks and perform routine pump maintenance.

    • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[6] Using a column oven is crucial for maintaining a stable temperature.

  • Method-Related Issues:

    • Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of the mobile phase over time can alter its elution strength.[6] Prepare fresh mobile phase daily and ensure accurate measurements.

    • Column Equilibration: Insufficient equilibration time between gradient runs or after installing a new column can lead to drifting retention times.[7] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Question: I am observing a peak that co-elutes with or is very close to my creatine peak. What could it be?

Answer: A common issue in creatine analysis is the presence of its degradation product, creatinine.[8][9]

  • Creatine Degradation: Creatine is unstable in aqueous solutions and can degrade to creatinine, especially at lower pH values.[10]

    • Solution: Prepare standards and samples fresh daily and keep them in a refrigerated autosampler (e.g., 5°C) to minimize degradation.[11] The pH of the sample diluent should be carefully considered to ensure creatine stability.[10]

  • Method Selectivity: Your current HPLC method may not have sufficient resolution to separate creatine from creatinine or other impurities.

    • Solution: Method optimization is necessary. This could involve adjusting the mobile phase composition (e.g., changing the organic modifier, pH, or buffer concentration), or trying a different column chemistry, such as a porous graphitic carbon column, which can offer unique selectivity for polar compounds.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for this compound analysis?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[11] UV detection is typically performed at a low wavelength, such as 205-210 nm.[11]

Q2: How can I improve the retention of creatine on a C18 column?

A2: Creatine is a very polar compound and may have poor retention on traditional C18 columns.[12][14] To improve retention, you can:

  • Use an aqueous-stable C18 column that allows for highly aqueous mobile phases without phase collapse.[14]

  • Employ ion-pair chromatography by adding an ion-pairing reagent like tetrabutylammonium hydroxide to the mobile phase. This forms a nonpolar complex with creatine, increasing its retention.[15]

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are specifically designed for the retention of polar compounds.[14]

Q3: Why am I seeing a negative peak in my chromatogram?

A3: A negative peak can occur when the sample diluent has a lower absorbance at the detection wavelength than the mobile phase.[16] This is often seen when injecting a sample dissolved in a solvent that is weaker than the mobile phase. Ensure your sample is dissolved in the mobile phase or a solvent with similar UV absorbance.[16] If using a Diode Array Detector (DAD), an inappropriate reference wavelength setting can also cause negative peaks.[16]

Q4: What are the key validation parameters to consider for a this compound HPLC method?

A4: A robust HPLC method for this compound should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15] It is particularly important to demonstrate the method's ability to separate creatine from its degradation product, creatinine, to ensure specificity.[15]

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of creatine.

Table 1: HPLC Method Parameters

ParameterTypical Value/RangeReference(s)
Column C18, 5 µm, 250 mm x 4.6 mm[11][15]
Porous Graphitic Carbon[12][13]
Cation Exchange[17]
Mobile Phase Aqueous buffer (e.g., phosphate, acetate) with Acetonitrile or Methanol[9][15]
pH 3.5 - 7.0[10]
Flow Rate 0.75 - 1.0 mL/min[9]
Column Temperature 30 - 45°C[15][18]
Detection Wavelength 205 - 210 nm[11]
Injection Volume 10 - 25 µL[4]

Table 2: Performance Characteristics of a Validated HPLC Method for Creatine

Performance MetricTypical ValueReference(s)
Linearity Range 1 - 100 µg/mL
Precision (Intra-assay CV) 1.0 - 4.6%
Precision (Inter-assay CV) 2.2 - 4.7%[19]

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

  • Preparation of Mobile Phase:

    • Prepare an aqueous buffer, for example, 0.2% (w/v) monopotassium phosphate.[15]

    • If using ion-pairing, add 0.2% (w/v) tetrabutylammonium hydroxide.[15]

    • Adjust the pH to 6.6 with orthophosphoric acid.[15]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard by accurately weighing and dissolving it in the mobile phase.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm.[15]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Detection Wavelength: 210 nm.[15]

    • Injection Volume: 20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the creatine peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check System Parameters (Pressure, Leaks, Temp) start->check_system Hardware? check_method Review Method Parameters (Mobile Phase, Column) start->check_method Software/Method? check_sample Evaluate Sample Prep (Concentration, Stability) start->check_sample Sample-related? solution Implement Solution check_system->solution check_method->solution check_sample->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

G cluster_1 Creatine Degradation Pathway creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization (Low pH, High Temp)

Caption: The chemical degradation pathway of creatine to creatinine.

References

Technical Support Center: Minimizing Variability in Cell Culture Response to Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell culture responses to Creatine Hydrochloride (Creatine HCl).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of creatine uptake in cells, and why is this important for experimental consistency?

A1: Creatine is actively transported into cells against a concentration gradient by a specific sodium- and chloride-dependent transporter known as SLC6A8 (also referred to as CreaT or CT1).[1] This transport process requires energy.[1] The expression level of the SLC6A8 transporter on the cell surface is a primary determinant of creatine uptake capacity.[1] Understanding this mechanism is crucial because variability in SLC6A8 expression between cell lines, or even within the same cell line under different conditions, can be a major source of inconsistent experimental results.[1]

Q2: What are the key differences between this compound and Creatine Monohydrate for cell culture applications?

A2: The primary differences between this compound and Creatine Monohydrate lie in their solubility and creatine content by mass. This compound exhibits significantly higher water solubility than creatine monohydrate.[2][3][4] This enhanced solubility can be advantageous in preparing concentrated stock solutions for cell culture experiments, potentially reducing precipitation issues in media.[3][4] However, it is important to note that this compound provides approximately 78% creatine by mass, whereas creatine monohydrate contains about 90% creatine by mass.[2][4] This difference in creatine content should be accounted for when preparing experimental solutions to ensure equivalent effective concentrations.

Q3: How can I prepare a stable stock solution of this compound for my cell culture experiments?

A3: Due to its high solubility, preparing a stock solution of this compound is generally straightforward. Here is a recommended protocol:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of high-purity this compound powder.

  • Dissolving: Dissolve the powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to your target concentration. Gentle vortexing should be sufficient to fully dissolve the powder.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]

Q4: Can the choice of cell line affect the variability of my results with this compound?

A4: Absolutely. Different cell lines have inherently different capacities for creatine uptake, largely due to varying expression levels of the SLC6A8 transporter.[1] For instance, cell types like muscle cells (e.g., C2C12 myoblasts) and neuronal cells are known to have high rates of creatine uptake.[1] The differentiation state of a cell can also influence transporter expression and activity.[1] Furthermore, the metabolic state and energy requirements of a particular cell line will dictate its demand for creatine.[1] Therefore, selecting a well-characterized cell line appropriate for your research question and maintaining consistent cell culture conditions are critical for minimizing variability.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability between replicate wells or plates is a common challenge in cell culture experiments. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating by gentle pipetting. Use a reliable cell counting method (e.g., automated cell counter) and plate cells at a consistent density.[1] Avoid introducing bubbles during seeding.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, either avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.[1] Sealing plates with breathable films can also help maintain consistent humidity.[6]
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques, especially when adding small volumes of concentrated this compound stock solution.[1]
Inconsistent Washing Steps Standardize the number, volume, and duration of washes to ensure complete removal of extracellular creatine before cell lysis.[1] Perform washes quickly with ice-cold buffer to minimize creatine efflux.[1]
Issue 2: Low or No Detectable Cellular Response to this compound

If your cells are not responding to this compound treatment as expected, consider the following troubleshooting steps.

Potential CauseRecommended Solutions
Low SLC6A8 Transporter Expression Verify the expression of the SLC6A8 transporter in your cell line using techniques like qPCR or Western blotting.[1] If expression is low, consider using a different cell line known for high creatine uptake or a cell line engineered to overexpress SLC6A8.[1]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.[1]
Poor Cell Health Assess cell viability using methods like the trypan blue exclusion assay or an MTT assay.[1] Ensure cells are not over-confluent, as high cell density can lead to nutrient depletion and altered metabolism.[1][7]
Inhibitory Substances in Media Some components in serum or other media supplements can potentially interfere with creatine transport. If possible, conduct experiments in a serum-free medium or a chemically defined medium to reduce this variability.[8]

Experimental Protocols

Protocol: Radiolabeled Creatine Uptake Assay to Assess and Minimize Variability

This protocol provides a framework for measuring the uptake of radiolabeled creatine, which can be a sensitive method to troubleshoot variability in your cell culture system.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C and ice-cold

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [¹⁴C]-Creatine and unlabeled this compound

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete growth medium.[1]

  • Preparation of Uptake Solution: Prepare the uptake solution by mixing [¹⁴C]-Creatine and unlabeled this compound in the uptake buffer to achieve the desired final creatine concentration and specific activity.[1]

  • Uptake Assay:

    • Aspirate the growth medium from the wells.

    • Wash the cells twice with pre-warmed PBS.[1]

    • Add the pre-warmed uptake solution to each well to initiate the uptake process.

    • Incubate the plate at 37°C for a predetermined optimal time (this should be determined from a time-course experiment).[1]

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled creatine.[1]

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.[1]

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in each vial using a scintillation counter.[1]

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay.

  • Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the protein concentration for each well. This will allow for accurate comparison of creatine uptake between different experimental conditions and help identify sources of variability.

Visualizations

TroubleshootingWorkflow start Inconsistent Results with this compound check_seeding Review Cell Seeding Protocol start->check_seeding check_plating Examine Plating Consistency (Edge Effects, Pipetting) start->check_plating check_reagents Verify Reagent Preparation (this compound Stock) start->check_reagents check_health Assess Cell Health and Viability start->check_health standardize_seeding Standardize Cell Counting and Seeding Density check_seeding->standardize_seeding mitigate_edge Mitigate Edge Effects (e.g., use inner wells) check_plating->mitigate_edge calibrate_pipettes Calibrate Pipettes and Standardize Technique check_plating->calibrate_pipettes prepare_fresh Prepare Fresh Aliquots of this compound check_reagents->prepare_fresh optimize_density Optimize Seeding Density and Passage Number check_health->optimize_density end Consistent Results standardize_seeding->end mitigate_edge->end calibrate_pipettes->end prepare_fresh->end optimize_density->end FactorsInfluencingVariability cluster_cell Cell-Specific Factors cluster_culture Cell Culture Conditions cluster_experimental Experimental Technique creatine_response Cellular Response to This compound slc6a8 SLC6A8 Transporter Expression slc6a8->creatine_response cell_type Cell Type and Differentiation State cell_type->creatine_response metabolic_state Metabolic State metabolic_state->creatine_response cell_density Cell Density cell_density->creatine_response media_composition Media Composition (e.g., Serum) media_composition->creatine_response passage_number Passage Number passage_number->creatine_response pipetting Pipetting Technique pipetting->creatine_response washing Washing Steps washing->creatine_response reagent_stability Reagent Stability reagent_stability->creatine_response

References

Troubleshooting low bioavailability of Creatine HCl in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low oral bioavailability of Creatine Hydrochloride (Creatine HCl) in animal studies.

Troubleshooting Guide: Low Oral Bioavailability of this compound

Question: We are observing lower than expected plasma concentrations of creatine after oral gavage of this compound in our rat model. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low oral bioavailability of this compound in animal studies can stem from a variety of factors, ranging from the formulation and administration technique to the physiological state of the animals. Below is a step-by-step guide to help you identify and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Bioavailability Observed formulation Step 1: Verify Formulation - Solubility - Stability - Homogeneity start->formulation administration Step 2: Review Administration Technique - Gavage volume & speed - Needle placement - Animal handling formulation->administration Formulation OK formulation_sol Action: Reformulate - Check pH - Use fresh solution - Ensure proper mixing formulation->formulation_sol Issue Found animal_factors Step 3: Assess Animal-Specific Factors - Fasting state - GI tract health - Strain/species differences administration->animal_factors Technique Correct administration_sol Action: Refine Protocol - Train personnel - Adjust volume/speed - Minimize stress administration->administration_sol Issue Found analysis Step 4: Check Bioanalytical Method - Sample collection & processing - Method validation - Creatinine interference animal_factors->analysis Animals Healthy animal_factors_sol Action: Standardize Conditions - Control fasting period - Health screening - Consult literature for model animal_factors->animal_factors_sol Issue Found solution Improved Bioavailability analysis->solution Method Validated analysis_sol Action: Re-validate Assay - Check for degradation - Assess matrix effects - Use appropriate standards analysis->analysis_sol Issue Found

Caption: A stepwise workflow for troubleshooting low bioavailability of this compound.

FAQs: Addressing Specific Issues

Formulation & Physicochemical Properties

Question: Is the solubility of this compound a likely cause of low bioavailability?

Answer: Unlikely, but the formulation itself can be an issue. This compound has significantly higher aqueous solubility compared to Creatine Monohydrate.[1][2] However, issues can still arise from the formulation. For instance, the stability of creatine in aqueous solutions is pH-dependent; it degrades to creatinine more rapidly in acidic environments (pH 3.5-5.5).[3][4] Ensure your dosing vehicle has a neutral pH if solutions are not prepared fresh daily.

Table 1: Solubility of Different Creatine Forms

Creatine FormAqueous Solubility (at room temperature)Reference
Creatine Monohydrate~14 g/L[4]
This compound ~679 g/L [5]
Creatine Citrate~29 g/L[6]
Creatine Pyruvate~54 g/L[6]

Question: How critical is the dosing vehicle for this compound?

Answer: The vehicle is critical for ensuring stability and consistent delivery. While this compound dissolves readily in water, using a buffered solution can ensure a neutral pH and minimize degradation.[3] If using a suspension vehicle like methylcellulose for other study arms, ensure the this compound is fully dissolved before administration to avoid dosing inconsistencies.[7]

Physiological Factors & Transport

Question: How does the body absorb creatine, and could this be a limiting factor?

Answer: Creatine is absorbed from the intestine and then transported into tissues by a specific transporter protein called Solute Carrier Family 6 Member 8 (SLC6A8), also known as CT1.[8][9][10] This transport process is saturable.[8] If the concentration of creatine in the gut lumen is excessively high, the transporters may become saturated, leading to a decrease in the fraction of the dose absorbed. This is one reason why the oral bioavailability of creatine has been shown to be dose-dependent in rats.[8][11]

Diagram of Factors Affecting this compound Bioavailability

BioavailabilityFactors cluster_formulation Formulation Factors cluster_physiological Physiological Factors Solubility High Solubility (Advantage of HCl) Absorption Systemic Absorption Solubility->Absorption Stability pH-Dependent Stability Stability->Absorption Vehicle Dosing Vehicle Vehicle->Absorption Dose Dose Concentration Dose->Absorption GIT GI Tract pH & Motility GIT->Absorption Transporter SLC6A8 Transporter (Saturable) Transporter->Absorption Metabolism First-Pass Metabolism (Minimal for Creatine) Metabolism->Absorption Food Presence of Food Food->Absorption

Caption: Key factors influencing the oral bioavailability of this compound.

Question: What signaling pathways regulate the creatine transporter (SLC6A8)?

Answer: The activity of the SLC6A8 transporter is regulated by several protein kinases. This regulation can influence the amount of creatine taken up by cells. For example, AMP-activated protein kinase (AMPK), a key cellular energy sensor, has been shown to inhibit SLC6A8 activity.[12][13] Conversely, kinases like SGK1, SGK3, and mTOR can stimulate the transporter.[9][10] Dysregulation of these pathways could theoretically affect creatine distribution and apparent bioavailability.

Signaling Pathway for SLC6A8 Regulation

SLC6A8_Regulation cluster_membrane Cell Membrane SLC6A8 Creatine Transporter (SLC6A8) Creatine_in Creatine Uptake SLC6A8->Creatine_in AMPK AMPK AMPK->SLC6A8 - mTOR mTOR mTOR->SLC6A8 + SGK1_3 SGK1 / SGK3 SGK1_3->SLC6A8 + SPAK_OSR1 SPAK / OSR1 SPAK_OSR1->SLC6A8 -

Caption: Simplified signaling pathway showing key regulators of the SLC6A8 creatine transporter.

Experimental Protocols

Question: Can you provide a standard protocol for an oral bioavailability study of this compound in rats?

Answer: Yes, here is a detailed methodology based on typical preclinical pharmacokinetic studies.[8][14]

Protocol: Oral Bioavailability of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Acclimation: Acclimate animals for at least 7 days before the experiment.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

2. Dosing Formulation Preparation:

  • Vehicle: Sterile water or 0.9% saline.

  • Concentration: Calculate the required concentration based on the target dose (e.g., 50 mg/kg) and administration volume (e.g., 5 mL/kg).

    • Example: For a 50 mg/kg dose in a 250g rat, the total dose is 12.5 mg. At 5 mL/kg, the administration volume is 1.25 mL. The required concentration is 10 mg/mL.

  • Preparation: Accurately weigh this compound and dissolve it in the vehicle. Prepare the solution fresh on the day of dosing. Ensure it is fully dissolved and at room temperature.

3. Administration:

  • Route: Oral gavage.

  • Technique: Use a flexible-tipped gavage needle of appropriate size for the rat. Administer the dose slowly and carefully to avoid esophageal damage or accidental tracheal administration.

4. Blood Sampling:

  • Method: Collect serial blood samples (approx. 0.2 mL) from the tail vein or a cannulated vessel (e.g., jugular vein).

  • Time Points: Pre-dose (0), and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Collection Tubes: Use tubes containing an anticoagulant (e.g., EDTA or heparin). Place on ice immediately after collection.

5. Sample Processing and Analysis:

  • Plasma Separation: Centrifuge blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify creatine concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8][14] This is the preferred method for its sensitivity and specificity.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using appropriate software.

Experimental Workflow Diagram

ExperimentalWorkflow acclimation 1. Animal Acclimation & Fasting dosing_prep 2. Dosing Solution Preparation (Fresh this compound in vehicle) acclimation->dosing_prep administration 3. Oral Gavage Administration dosing_prep->administration sampling 4. Serial Blood Sampling (Pre-dose, 5, 15, 30, 60... min) administration->sampling processing 5. Plasma Separation & Storage (Centrifugation, -80°C) sampling->processing analysis 6. Bioanalysis (LC-MS/MS Quantification) processing->analysis pk_analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: A typical experimental workflow for a this compound bioavailability study in rodents.

Pharmacokinetic Data

Question: What are the expected pharmacokinetic values for creatine in rats?

Answer: Pharmacokinetic parameters are dose-dependent. A study on creatine monohydrate in rats showed that a low dose (10 mg/kg) had significantly higher bioavailability than a high dose (70 mg/kg).[8][11] While this study used creatine monohydrate for the in vivo portion, it used physiologically based pharmacokinetic (PBPK) modeling to predict the profile of this compound, suggesting superior absorption due to its higher solubility.[8][14]

Table 2: Pharmacokinetic Parameters of Creatine Monohydrate (CM) and Simulated this compound (CHCl) in Rats (70 mg/kg Oral Dose)

ParameterCreatine Monohydrate (Observed)This compound (Simulated)Reference
Cmax (µg/mL) 13.59 ± 3.57~35[8][14]
Tmax (min) 60Not reported[8]
AUC (µg·h/mL) 2501.33 ± 378Not reported[8]
Oral Bioavailability (%) 15.69 ± 3.4%~66%[8][14]

Note: The this compound data is based on a PBPK model simulation and serves as a predictive reference.[8][14]

References

Technical Support Center: Enhancing the Stability of Creatine HCl in Acidic Beverage Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of Creatine Hydrochloride (Creatine HCl) in acidic beverage formulations. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the same as for creatine monohydrate: an intramolecular cyclization to form creatinine.[1][2] This non-enzymatic reaction results in the loss of the biologically active creatine molecule. The rate of this degradation is significantly influenced by pH and temperature.[3][4]

Q2: How do pH and temperature affect the stability of this compound?

A2: Generally, the lower the pH and the higher the temperature, the faster the degradation of creatine to creatinine.[2][3] However, there is a critical nuance: at very low pH values (below 2.5), the degradation of creatine is significantly reduced or even halted.[3] This is because the amide group of the creatine molecule becomes protonated, which prevents the intramolecular cyclization from occurring.[3] Conversely, at neutral to slightly acidic pH (e.g., 3.5 to 5.5), the degradation is more pronounced.[3] Refrigeration can slow down the degradation process.[3][5]

Q3: Is this compound more stable than Creatine Monohydrate in acidic conditions?

A3: While this compound is significantly more soluble in water than creatine monohydrate, claims of its superior stability in acidic conditions like those in the stomach are a subject of ongoing discussion.[6][7][8][9] Some studies suggest that this compound maintains better stability in acidic environments.[6] However, the acidic nature of this compound itself can lower the pH of a solution, potentially accelerating degradation if the final pH falls within the unstable range (e.g., 3.5-5.5).[3] Buffered creatine formulations have been developed to counteract this by maintaining a higher pH.[1]

Q4: What are some strategies to enhance the stability of this compound in acidic beverage formulations?

A4: Several strategies can be employed to enhance the stability of this compound in acidic formulations:

  • pH aAjustment and Buffering: Maintaining a pH below 2.5 or adjusting it to a more neutral range (e.g., 7.2-7.8) with buffering agents like tribasic potassium phosphate can significantly improve stability.[3][10]

  • Use of Stabilizing Excipients: The addition of certain excipients, such as trehalose, has been shown to have a significant stabilizing effect on creatine in aqueous solutions.[11][12]

  • Temperature Control: Storing the beverage at refrigerated temperatures can slow the rate of creatinine formation.[3][5]

  • Microencapsulation: Encapsulating the this compound can protect it from the acidic environment until it is released.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in the formulation. The pH of the beverage is in the optimal range for creatine degradation (e.g., 3.5-5.5).Adjust the pH of the formulation to below 2.5 or to a neutral/slightly alkaline range (7.2-7.8) using appropriate food-grade acids or buffering agents.[3][10]
Elevated storage temperature.Store the formulated beverage at refrigerated temperatures (around 4°C) to slow down the degradation kinetics.[3][5]
Precipitation or crystallization of creatine in the beverage over time. The concentration of this compound exceeds its solubility at the storage temperature and pH.While this compound has high solubility, ensure that the concentration is within the solubility limits at the intended storage conditions. Consider conducting solubility studies at different temperatures.
Interaction with other formulation components.Evaluate the compatibility of this compound with other ingredients in the beverage. Some excipients may reduce its solubility.
Inconsistent results in stability studies. Inaccurate quantification of creatine and creatinine.Utilize a validated and stability-indicating analytical method, such as HPLC, to accurately measure the concentrations of both creatine and its degradation product, creatinine.[13][14]
Fluctuations in pH during the study.Ensure the formulation is adequately buffered to maintain a stable pH throughout the duration of the stability testing.
Improper sample handling and storage.Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot and store at -20°C or -80°C for short to medium-term storage.
Off-notes or changes in the sensory profile of the beverage. Degradation of creatine to creatinine, which may have a different taste profile.Implement stabilization strategies to minimize creatine degradation.
Interaction of this compound with flavoring agents.Conduct sensory evaluations in parallel with stability studies to identify any undesirable interactions.

Data Presentation

Table 1: Effect of pH on Creatine Monohydrate Degradation at 25°C

pHDegradation after 3 days (%)
7.5Relatively stable
6.5Relatively stable
5.54
4.512
3.521

(Data sourced from references[2][4])

Note: While this data is for creatine monohydrate, it provides a useful reference for understanding the pH-dependent stability of the creatine molecule. Further studies are needed for a direct quantitative comparison with this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Creatinine

Objective: To simultaneously quantify the concentration of this compound and its degradation product, creatinine, in an acidic beverage formulation.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm)[13]

  • This compound reference standard

  • Creatinine reference standard

  • Mobile phase: 10 mmol/L sodium dihydrogen phosphate solution (pH adjusted to a suitable value, e.g., 6.6 or 10.5, with an appropriate acid or base)[13][15]

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) (optional mobile phase component)[16]

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and creatinine reference standards in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the acidic beverage formulation.

    • Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Isocratic elution with the prepared phosphate buffer.

    • Flow Rate: 1.0 mL/min[13]

    • Detection Wavelength: 210 nm or 220 nm[13][15]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C[13]

  • Analysis:

    • Inject the calibration standards to generate a standard curve for both creatine and creatinine.

    • Inject the prepared samples.

    • Identify and quantify the creatine and creatinine peaks in the sample chromatograms based on their retention times and the standard curves.

Protocol 2: Accelerated Stability Study of this compound in an Acidic Beverage

Objective: To evaluate the stability of this compound in a beverage formulation under accelerated conditions.

Materials:

  • The acidic beverage formulation containing a known concentration of this compound.

  • Temperature-controlled stability chambers.

  • Validated HPLC method for creatine and creatinine quantification (as per Protocol 1).

  • pH meter.

Procedure:

  • Initial Analysis (Time Zero):

    • Determine the initial concentration of this compound and creatinine in the beverage formulation.

    • Measure and record the initial pH of the beverage.

  • Storage Conditions:

    • Store aliquots of the beverage in sealed, airtight containers under the following conditions:

      • Refrigerated: 4°C ± 2°C

      • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis at Each Time Point:

    • At each time point, analyze the samples for this compound and creatinine content using the validated HPLC method.

    • Measure and record the pH of the samples.

    • Observe and record any changes in physical appearance (e.g., color, clarity, precipitation).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Calculate the degradation rate constant and shelf-life of the product under each condition.

Visualizations

Creatine Degradation Pathway Creatine This compound Creatinine Creatinine (Inactive) Creatine->Creatinine Intramolecular Cyclization Factors Accelerating Factors: - Low pH (3.5-5.5) - High Temperature Factors->Creatine

Caption: Intramolecular cyclization of this compound to its inactive form, creatinine.

Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Formulation Prepare Acidic Beverage with this compound T0_Analysis Initial Analysis (T=0) - HPLC for Creatine & Creatinine - pH Measurement Formulation->T0_Analysis Storage_Conditions Store at Different Conditions - Refrigerated (4°C) - Room Temp (25°C) - Accelerated (40°C) T0_Analysis->Storage_Conditions Time_Points Sample at Predetermined Time Intervals Storage_Conditions->Time_Points HPLC_Analysis HPLC Analysis for Creatine & Creatinine Time_Points->HPLC_Analysis Data_Evaluation Evaluate Data - Degradation Rate - Shelf-Life HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a stability study of this compound in a beverage.

Troubleshooting Logic for this compound Instability Start Instability Observed (e.g., Potency Loss) Check_pH Is the pH in the 3.5 - 5.5 range? Start->Check_pH Check_Temp Is the storage temperature elevated? Check_pH->Check_Temp No Adjust_pH Adjust pH to <2.5 or >7.2 Check_pH->Adjust_pH Yes Lower_Temp Store at Refrigerated Temperature Check_Temp->Lower_Temp Yes Consider_Stabilizers Consider Stabilizing Agents (e.g., Buffers, Trehalose) Check_Temp->Consider_Stabilizers No End Stability Improved Adjust_pH->End Lower_Temp->End Consider_Stabilizers->End

Caption: A decision-making diagram for troubleshooting this compound instability issues.

References

Technical Support Center: Best Practices for Storing Creatine HCl Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Creatine Hydrochloride (HCl) solutions to maintain their chemical integrity. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Creatine HCl in an aqueous solution?

A1: The primary degradation pathway for this compound in solution is the same as for other creatine forms: a non-enzymatic, intramolecular cyclization. This process converts creatine into its inactive byproduct, creatinine. This conversion is the main reason for the loss of active compounds in creatine solutions.[1][2][3]

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is primarily affected by two main factors: pH and temperature. Generally, the rate of degradation to creatinine increases as the pH becomes more acidic (lower pH) and as the temperature rises.[1][3] However, the degradation process can be slowed or even stopped at very low pH levels (below 2.5) or at a high pH.[2][3]

Q3: How does the solubility of this compound compare to Creatine Monohydrate, and does this affect storage?

A3: this compound is significantly more soluble in water than Creatine Monohydrate.[4] This higher solubility allows for the preparation of more concentrated stock solutions and can prevent the precipitation issues sometimes seen with creatine monohydrate, especially at lower temperatures. While this doesn't inherently change the degradation pathway, it is a crucial factor for experimental design and solution preparation.

Q4: What are the ideal short-term and long-term storage conditions for a this compound solution?

A4: For short-term storage (a few hours to a couple of days), it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) to slow the rate of degradation. For long-term storage, it is best to prepare aliquots of the solution and store them frozen at -20°C or -80°C. This will significantly halt the degradation process. Always bring the solution to room temperature and ensure it is fully dissolved before use.

Q5: Can I use a buffer to improve the stability of my this compound solution?

A5: Yes, using a buffer to maintain a more neutral pH (around 6.5-7.5) can help improve the stability of the solution at room temperature compared to an unbuffered, acidic solution.[1][3] However, for long-term storage, freezing is the most effective method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution The solution may be supersaturated, or the temperature may be too low for the current concentration.Gently warm the solution to 37-50°C to aid dissolution. Ensure you are not exceeding the solubility limit for the given temperature. Consider preparing a less concentrated stock solution.
Inconsistent Experimental Results This could be due to the degradation of this compound into creatinine, leading to a lower effective concentration of the active compound.Always prepare fresh solutions for critical experiments. If using a stored solution, ensure it was stored properly (frozen for long-term, refrigerated for short-term). It is advisable to quantify the creatine concentration via HPLC before use in sensitive assays.
pH of the Solution is Too Low This compound is the salt of a weak base and a strong acid, resulting in an acidic solution when dissolved in water. This low pH can accelerate degradation at room temperature.If the experimental protocol allows, consider using a physiological buffer (e.g., PBS) to prepare the solution to maintain a more neutral and stable pH.

Data Presentation

Table 1: Influence of Temperature on Creatine Solubility in Water

Temperature (°C)Temperature (°F)Solubility of Creatine (g/L)
439.26
206814
5012234
6014045

Source: Adapted from Jäger et al. (2011). Note: This data is for general creatine, illustrating the temperature-dependent nature of its solubility.[1]

Table 2: Impact of pH on Creatine Degradation in Aqueous Solution at 25°C (77°F)

pHDegradation after 3 days (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Source: Adapted from Howard and Harris (1999). Note: This data is for creatine monohydrate but illustrates the significant impact of pH on creatine stability in solution.[1][3]

Experimental Protocols & Visualizations

Creatine Degradation Pathway

The primary route of degradation for creatine in solution is an intramolecular cyclization to form creatinine, with the elimination of a water molecule.

CreatineDegradation Creatine Creatine TransitionState Intramolecular Cyclization Creatine->TransitionState Spontaneous (pH, Temp dependent) Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water Elimination

Caption: Intramolecular cyclization of creatine to its inactive byproduct, creatinine.

Experimental Workflow for Stability Analysis

A common method to assess the stability of a this compound solution is to monitor the concentrations of both creatine and creatinine over time using High-Performance Liquid Chromatography (HPLC).

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare this compound solution in desired buffer B Divide into aliquots for different storage conditions (e.g., 4°C, 25°C, 40°C) A->B C Store aliquots in light-protected containers B->C D Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours) C->D E Filter samples through a 0.45 µm filter D->E F Inject into HPLC system E->F G Quantify Creatine and Creatinine peak areas F->G H Calculate concentrations using a standard curve G->H I Plot concentration vs. time to determine degradation rate H->I

Caption: A typical experimental workflow for assessing this compound solution stability.

Detailed Protocol: HPLC Analysis of this compound Stability

Objective: To quantify the concentration of this compound and its degradation product, creatinine, in an aqueous solution over time to determine stability under specific storage conditions.

Materials and Reagents:

  • This compound reference standard

  • Creatinine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable buffer components for the mobile phase

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the separation of the polar analytes, creatine and creatinine. A common mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) in water. The exact composition may need to be optimized for your specific column and system.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound and creatinine reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • From these stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Prepare the this compound solution to be tested at the desired concentration in the chosen solvent (e.g., water, buffer).

    • Divide the solution into aliquots for each storage condition (e.g., refrigerated, room temperature).

    • At each designated time point, withdraw a sample from each storage condition.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC system parameters, including the mobile phase flow rate (typically 0.8-1.2 mL/min), column temperature (e.g., 25°C), and UV detection wavelength (around 210 nm).

    • Inject the calibration standards to generate a standard curve for both creatine and creatinine.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Integrate the peak areas for creatine and creatinine in the chromatograms of both the standards and the samples.

    • Using the standard curve, determine the concentration of creatine and creatinine in each sample at each time point.

    • Calculate the percentage of this compound remaining and the percentage of creatinine formed over time for each storage condition. This data can then be used to determine the degradation kinetics.

References

Overcoming matrix effects in plasma quantification of Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of Creatine HCl in plasma, with a focus on identifying and overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in plasma analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In plasma, which is a complex biological matrix, endogenous components like phospholipids, salts, and proteins can be co-extracted with the analyte of interest.[3][4] During LC-MS/MS analysis, these components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or, more rarely, ion enhancement (increased signal).[4][5] This phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3][6] Phospholipids are particularly notorious for causing ion suppression in bioanalysis.[7]

Q2: My analyte of interest is this compound. Do I need to consider the "HCl" part during bioanalysis?

A2: this compound is the hydrochloride salt form of creatine, which enhances its solubility in water. When dissolved in a biological matrix like plasma, the salt dissociates, and the molecule of interest is the creatine cation. Therefore, the analytical method should be developed and optimized for the detection and quantification of creatine. The core challenges, such as its high polarity and susceptibility to matrix effects, are related to the creatine molecule itself.

Q3: What causes ion suppression when quantifying creatine in plasma?

A3: Ion suppression for creatine analysis in plasma is primarily caused by two factors:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma.[7] During a common sample preparation technique like protein precipitation, phospholipids are not fully removed and can co-elute with the analyte, suppressing its ionization signal.[8] They are a well-documented cause of impaired performance in LC-MS assays.

  • Competition for Ionization: The high concentration of other components in a plasma extract can compete with creatine molecules for ionization in the MS source. This is particularly relevant for electrospray ionization (ESI), which is sensitive to the composition of the solution being sprayed.[1][2]

Q4: How can I determine if my assay is suffering from matrix effects?

A4: The presence of matrix effects can be assessed quantitatively using the post-extraction spike method.[7][9] This involves comparing the peak area of an analyte in a "clean" solution (standard in solvent) with the peak area of the analyte spiked into an extracted blank plasma sample.

The calculation is as follows: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9] A qualitative method involves the post-column infusion of the analyte while injecting a blank, extracted matrix; dips in the baseline signal indicate regions of ion suppression.[4][10]

Troubleshooting Guide

Q5: My creatine signal is low and inconsistent. How do I troubleshoot this?

A5: Low and inconsistent signals are classic symptoms of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.

G start Problem: Low/Inconsistent Creatine Signal check_prep Is Sample Prep Sufficient? start->check_prep check_chroma Is Chromatography Optimal? start->check_chroma check_is Is an Internal Standard Used? start->check_is sol_ppt Simple Method: Protein Precipitation (PPT) check_prep->sol_ppt If using simple PPT... sol_chroma Action: Modify Chromatography check_chroma->sol_chroma If peaks co-elute with matrix... sol_is Action: Use a Stable Isotope-Labeled IS check_is->sol_is If not, or if using analog IS... sol_advanced_prep Action: Implement Advanced Cleanup sol_ppt->sol_advanced_prep Consider upgrading sol_pl_removal Use Phospholipid Removal (PLR) Plates or Solid-Phase Extraction (SPE) sol_advanced_prep->sol_pl_removal end_node Result: Improved Signal & Reproducibility sol_pl_removal->end_node sol_hilic Switch from Reversed-Phase (C18) to HILIC column sol_chroma->sol_hilic sol_gradient Adjust gradient to separate creatine from suppression zones sol_chroma->sol_gradient sol_hilic->end_node sol_gradient->end_node sol_is_detail Use Creatine-d3 to compensate for matrix variability sol_is->sol_is_detail sol_is_detail->end_node

Caption: Troubleshooting workflow for low creatine signal.

Q6: My sample preparation involves protein precipitation, but I still see matrix effects. What is a better alternative?

A6: While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids, which are a primary cause of ion suppression.[2] More effective strategies involve targeted removal of these interferences:

  • Phospholipid Removal (PLR) Plates/Cartridges: Products like HybridSPE or Ostro plates use specific chemistry (e.g., zirconia particles) to selectively bind and remove phospholipids from the plasma supernatant after protein precipitation.[3] This provides a significantly cleaner extract without complex method development.

  • Solid-Phase Extraction (SPE): SPE offers a more rigorous cleanup and can result in a much cleaner extract compared to PPT. It requires more extensive method development but can be highly effective at removing interfering components.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate creatine from matrix components, often resulting in a cleaner sample than PPT.[2]

Q7: Creatine is a highly polar molecule and is poorly retained on my C18 column. How can I improve the chromatography?

A7: Poor retention of polar analytes like creatine on traditional reversed-phase columns (e.g., C18) is a common challenge.[11] This can lead to co-elution with phospholipids and other early-eluting matrix components. The recommended solution is to switch to a different chromatographic mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[11][12] Using a HILIC column can significantly improve the retention of creatine, separating it from the "void volume" where many matrix components elute, thereby reducing ion suppression.[11] A simple, isocratic HILIC method can achieve good separation in a short analysis time.[11]

Experimental Protocols & Data

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a basic method for sample cleanup. While fast and simple, it may not be sufficient to eliminate all matrix effects.

Methodology:

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Creatine-d3).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[13]

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol provides a starting point for developing a robust chromatographic method for creatine.

Methodology:

  • LC System: Standard HPLC or UHPLC system.

  • Column: HILIC-type column (e.g., Raptor HILIC-Si, 50 x 2.1 mm, 2.7 µm).[11]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic elution with 85-95% Mobile Phase B is a good starting point for HILIC.[11]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Mode (ESI+).

  • MRM Transitions (example):

    • Creatine: Q1 132.1 -> Q3 90.0

    • Creatine-d3 (Internal Standard): Q1 135.1 -> Q3 93.0

Workflow & Data Summaries

The entire analytical process from sample handling to data reporting is critical for mitigating matrix effects.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_receipt Sample Receipt (Plasma) add_is Spike with Internal Standard (Creatine-d3) sample_receipt->add_is sample_prep Sample Preparation (e.g., PLR Plate) add_is->sample_prep lc_separation LC Separation (HILIC Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification & Data Review integration->quantification

Caption: General workflow for creatine quantification in plasma.

Data Summary: Sample Preparation Method Comparison

The choice of sample preparation can dramatically impact recovery and the extent of matrix effects. The following table summarizes typical performance data for different cleanup levels.

ParameterProtein Precipitation (PPT)Phospholipid Removal (PLR)Solid-Phase Extraction (SPE)
Analyte Recovery Good (>85%)Excellent (>95%)Method Dependent (Variable)
Phospholipid Removal Poor (<30%)Excellent (>98%)[14]Good to Excellent
Matrix Effect Significant Ion SuppressionMinimal Ion SuppressionMinimal Ion Suppression
Method Complexity LowLowHigh
Cost per Sample LowMediumHigh
Data Summary: Assay Validation Parameters

The following table presents representative validation results for an LC-MS/MS method for creatinine, a molecule frequently analyzed with creatine. These values demonstrate the performance achievable with a well-developed method.[15]

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.3 mg/dL
Inter-day Precision (%CV) 5.2% to 8.1%
Accuracy (% Bias) Within ±15%
Recovery Efficiency ~80%
Matrix Effect No significant effects observed[15]

References

Technical Support Center: Enhancing Creatine Salt Solubility through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with creatine salts. The focus is on optimizing solubility by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low aqueous solubility of creatine monohydrate?

Creatine monohydrate exists as a zwitterion at neutral pH, meaning it has both a positive and a negative charge within the same molecule.[1] This leads to strong intermolecular electrostatic attractions, causing the molecules to aggregate and resulting in low water solubility.[1] At 20°C, the solubility of creatine monohydrate in water is approximately 14 g/L at a neutral pH of 7.[2][3]

Q2: How does lowering the pH of a solution affect the solubility of creatine salts?

Lowering the pH of the solution increases the solubility of creatine.[2][4] In an acidic environment (pH < 4.79), the carboxyl group of the creatine molecule becomes protonated, converting the zwitterionic form into a cationic (positively charged) form.[1] These positively charged ions repel each other, reducing aggregation and leading to higher solubility.[1] This principle is the basis for the enhanced solubility of creatine salts like creatine citrate, creatine pyruvate, and creatine hydrochloride, which create a more acidic environment in water.[2][4]

Q3: Are there any trade-offs to consider when increasing the solubility of creatine by lowering the pH?

Yes, while lowering the pH enhances solubility, it can negatively impact the stability of the creatine molecule.[2][4] In acidic solutions, creatine is more susceptible to degradation into its inactive byproduct, creatinine, through an intramolecular cyclization.[2][4] The rate of this degradation increases as the pH decreases and the temperature rises.[4] For example, at 25°C, creatine in solution shows significantly more degradation at pH 3.5 compared to a neutral pH over a period of three days.[2][4] However, at a very low pH (<2.5), the amide functional group is protonated, which can prevent this cyclization.[4]

Q4: Which creatine salt offers the highest solubility at a low pH?

Based on available data, creatine pyruvate demonstrates a very high solubility in acidic conditions.[2][4] A saturated solution of creatine pyruvate has a pH of 2.6 and a solubility of 54 g/L at 20°C.[2][4]

Q5: Can increasing the temperature also improve the solubility of creatine monohydrate?

Yes, the solubility of creatine monohydrate in water is directly proportional to the temperature.[2][5] For instance, the solubility increases from 6 g/L at 4°C to 45 g/L at 60°C.[2][5]

Troubleshooting Guides

Issue 1: Precipitate forms in my creatine stock solution upon storage at 4°C.

  • Possible Cause: The concentration of your stock solution may exceed the solubility limit of the creatine salt at 4°C. The solubility of creatine salts decreases as the temperature drops.

  • Solution:

    • Prepare your stock solution at a concentration that is known to be stable at your intended storage temperature. Refer to the solubility data in Table 1.

    • If you need a higher concentration, consider preparing the solution fresh before each experiment.

    • Alternatively, you can gently warm the solution and agitate it to redissolve the precipitate before use. However, be mindful that repeated heating and cooling cycles may affect the stability of the creatine.

Issue 2: The pH of my prepared creatine solution is different from the expected value.

  • Possible Cause: The type of creatine salt used and its interaction with the solvent will determine the final pH. Creatine salts of strong acids will result in a more acidic solution. The purity of the creatine salt can also be a factor.

  • Solution:

    • Always measure the pH of your final solution after the creatine salt has been completely dissolved.

    • Use a calibrated pH meter for accurate measurements.

    • If a specific pH is required for your experiment, you can adjust it using appropriate buffers. Be sure to select a buffer system that is compatible with your experimental setup and does not interact with the creatine salt.

Issue 3: I am observing a rapid loss of creatine concentration in my acidic solution over time.

  • Possible Cause: As mentioned in the FAQs, creatine is prone to degradation into creatinine in acidic environments. The rate of degradation is dependent on both pH and temperature.

  • Solution:

    • For experiments requiring prolonged incubation in acidic conditions, it is crucial to establish the stability of your creatine solution under your specific experimental parameters.

    • Prepare fresh solutions immediately before use whenever possible.

    • Store stock solutions at a low temperature (4°C or -20°C) to minimize degradation.

    • Consider quantifying the creatine concentration using a suitable analytical method, such as HPLC, before and after your experiment to account for any degradation.

Data Presentation

Table 1: Solubility of Various Creatine Salts in Water at 20°C

Creatine SaltSolubility (g/L)pH of Saturated SolutionCreatine Content (%)
Creatine Monohydrate14[2][3]~7.0[2]87.9[2]
Creatine Citrate29[2][5]3.2[2]66.0[2]
Creatine Pyruvate54[2][5]2.6[2]60.0[2]
Creatine HydrochlorideSignificantly higher than monohydrate; reported to be up to 37.9 times more soluble[6]Acidic[3]~78[6]

Table 2: Effect of Temperature on the Solubility of Creatine Monohydrate in Water

Temperature (°C)Solubility (g/L)
46[2]
2014[2]
5034[2]
6045[2]

Experimental Protocols

Protocol for Determining the Solubility of a Creatine Salt

This protocol outlines a general method for determining the solubility of a creatine salt in an aqueous solution at a specific pH and temperature.

Materials:

  • Creatine salt of interest

  • Distilled or deionized water

  • Appropriate buffer for pH adjustment (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)

  • Calibrated pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of the Saturated Solution: a. Prepare the desired buffer solution and adjust its pH to the target value. b. Add an excess amount of the creatine salt to a known volume of the buffer in a sealed container. The amount should be sufficient to ensure that undissolved solid remains. c. Place the container in a constant temperature water bath or incubator set to the desired experimental temperature. d. Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. To remove any undissolved particles, centrifuge the collected supernatant at a high speed (e.g., 10,000 x g) for 10-15 minutes. d. Filter the resulting supernatant through a 0.45 µm syringe filter.

  • Quantification by HPLC: a. Prepare a series of standard solutions of the creatine salt of known concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve. c. Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the creatine salt in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/L or mg/mL).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result prep1 Prepare Buffer at Target pH prep2 Add Excess Creatine Salt prep1->prep2 prep3 Equilibrate at Constant Temperature with Stirring prep2->prep3 sample1 Collect Supernatant prep3->sample1 sample2 Centrifuge sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 analysis3 Dilute and Inject Sample sample3->analysis3 analysis1 Prepare Standard Solutions analysis2 Generate HPLC Calibration Curve analysis1->analysis2 analysis4 Quantify Concentration analysis2->analysis4 analysis3->analysis4 result Calculate Solubility analysis4->result

Caption: Experimental workflow for determining creatine salt solubility.

creatine_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space creatine_out Creatine transporter Creatine Transporter (SLC6A8) creatine_out->transporter Na+ dependent transport creatine_in Creatine transporter->creatine_in ck Creatine Kinase (CK) creatine_in->ck adp ADP ck->adp phosphocreatine Phosphocreatine ck->phosphocreatine atp ATP atp->ck

Caption: Simplified signaling pathway of creatine uptake and phosphorylation.

References

Impact of temperature on Creatine HCl degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Creatine HCl. The following information addresses common issues related to the impact of temperature on this compound degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in its solid form at different temperatures?

A1: Creatine monohydrate powder, a closely related compound, is exceptionally stable, showing no significant degradation to creatinine over years, even at elevated temperatures.[1] For instance, at 40°C (104°F), no signs of degradation were observed after more than three years.[1] Even at a high temperature of 60°C (140°F), creatinine was only detected after 44 months of storage.[1] While specific long-term stability data for this compound powder is less abundant in the provided search results, its stability as a salt is expected to be high in the solid form under dry conditions.

Q2: What is the primary degradation product of this compound in solution?

A2: In aqueous solutions, this compound, like other forms of creatine, degrades into its inactive byproduct, creatinine, through a non-enzymatic intramolecular cyclization.[1][2][3] This process involves the elimination of a water molecule.[2]

Q3: What are the key factors influencing the degradation rate of this compound in solution?

A3: The two primary factors that accelerate the degradation of creatine in solution are higher temperatures and lower pH (more acidic conditions).[1][4][5] The rate of degradation is not dependent on the concentration of creatine itself.[1]

Q4: How does temperature specifically affect the degradation of creatine in an aqueous solution?

A4: The degradation of creatine in solution follows first-order kinetics, and the rate increases with temperature.[4][6] Refrigerating aqueous solutions of creatine can significantly slow down this degradation process.[1][2] For example, one study observed 90% degradation of creatine in an effervescent solution stored at room temperature (25°C) over 45 days, compared to 80% degradation under refrigerated conditions (4°C) in the same timeframe.[7][8]

Q5: How does pH influence the stability of creatine in solution?

A5: Creatine is most unstable in acidic environments.[1][2] The degradation rate increases as the pH drops. For instance, after three days of storage at 25°C, creatine degraded by 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[1] Interestingly, at very low pH (below 2.5), the protonation of the amide function can hinder the intramolecular cyclization, thereby increasing stability.[1][2] A very high pH also slows down degradation.[1][2]

Q6: I'm preparing a this compound stock solution. What are the recommended preparation and storage procedures to minimize degradation?

A6: To prepare a stable creatine solution, it is recommended to use sterile, purified water or a buffer like PBS.[3] To aid dissolution, you can warm the solution to a maximum of 50°C, as higher temperatures will accelerate degradation.[3] After the creatine is fully dissolved, the solution should be sterilized using a 0.22 µm filter.[3] For storage, it is crucial to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound solutions. Degradation of creatine into creatinine during the experiment.1. Prepare fresh this compound solutions for each experiment. 2. If using a stock solution, ensure it has been stored properly at low temperatures and for a limited time (see storage recommendations below). 3. Maintain a consistent and neutral pH for your experimental medium if possible. 4. Quantify the creatine concentration in your solution before and after the experiment using a validated analytical method like HPLC to assess degradation.[9][10]
Precipitate forms in my refrigerated this compound solution. Crystallization of creatine, potentially as creatine monohydrate, due to decreased solubility at lower temperatures.1. Gently warm the solution to redissolve the precipitate before use. 2. Consider preparing a less concentrated stock solution to maintain solubility at refrigerated temperatures. The solubility of creatine is significantly lower at 4°C (6 g/L) compared to 20°C (14 g/L).[1][11] 3. Ensure the pH of your solution has not shifted, as this can also affect solubility.
My this compound solution has a low pH and I'm concerned about stability. This compound is the salt of creatine and hydrochloric acid, which will result in an acidic solution when dissolved in water.1. Measure the pH of your prepared solution. 2. If the pH is in a range where degradation is rapid (e.g., pH 3-5), consider adjusting the pH with a suitable buffer if your experimental protocol allows. 3. Alternatively, use the solution immediately after preparation to minimize the impact of degradation.

Data Presentation

Table 1: Impact of Temperature on Creatine Solubility in Water

Temperature (°C)Solubility (g/L)
46[1][3][11]
2014[1][3][11]
2514[3]
5034[1][3][11]
6045[1][3][11]

Table 2: Creatine Degradation in Aqueous Solution at 25°C (pH Dependent)

pHDegradation after 3 days
5.54%[1]
4.512%[1]
3.521%[1]

Table 3: Recommended Storage Conditions for Sterile Creatine Stock Solutions

Storage TemperatureRecommended Maximum DurationNotes
4°C (Refrigerated)Short-termProne to crystallization if concentrated.
-20°CUp to 1 month[3]Store in single-use aliquots to avoid freeze-thaw cycles.[3]
-80°CUp to 6 months[3]Optimal for long-term storage; use single-use aliquots.[3]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of creatine and its degradation product, creatinine. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

1. Objective: To separate and quantify creatine and creatinine in aqueous samples.

2. Materials:

  • HPLC system with a UV detector

  • C18 analytical column (or a suitable alternative like porous graphitic carbon for polar analytes)[10]

  • Mobile phase reagents (e.g., water, acetonitrile, trifluoroacetic acid, or sodium dihydrogen phosphate)[10][12]

  • Creatine and creatinine analytical standards

  • Sample filters (0.45 µm)

  • Volumetric flasks and pipettes

3. Procedure:

  • Standard Preparation:

    • Prepare primary stock solutions of creatine and creatinine in water (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of working standards of known concentrations by serial dilution with the mobile phase.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to fall within the linear range of the standard curve.

    • Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 96.95:3:0.05 v/v/v).[10]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 45°C.[13]

    • Detection Wavelength: 220 nm.[12]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of creatine and creatinine in the samples by comparing their peak areas to the calibration curve.

4. Data Interpretation: The percentage of creatine degradation can be calculated by comparing the initial and final concentrations of creatine in the samples.

Visualizations

Creatine Degradation Pathway cluster_factors Influencing Factors Creatine This compound in Aqueous Solution TransitionState Intramolecular Nucleophilic Attack Creatine->TransitionState Spontaneous Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water HighTemp Higher Temperature HighTemp->TransitionState Accelerates LowpH Lower pH (Acidic) LowpH->TransitionState Accelerates

Caption: Intramolecular cyclization of creatine to creatinine.

Experimental Workflow for Creatine Stability Analysis cluster_prep Solution Preparation cluster_storage Incubation/Storage cluster_analysis Analysis Prep Prepare this compound Solution Split Divide into Aliquots Prep->Split T0 Time Zero Sample (Store at -80°C) Split->T0 Incubate Incubate at Different Temperatures Split->Incubate HPLC HPLC Analysis (Creatine & Creatinine) T0->HPLC Sample Collect Samples at Time Points Incubate->Sample Sample->HPLC Data Calculate Degradation Rate HPLC->Data

Caption: Workflow for assessing creatine stability over time.

Logical Relationship of Factors Affecting Creatine Stability Stability Creatine Stability in Solution Temp Temperature Temp->Stability Higher temp decreases stability pH pH pH->Stability Lower pH decreases stability Time Storage Time Time->Stability Longer time decreases stability IncreaseTemp Increase DecreasepH Decrease (Acidic) IncreaseTime Increase

References

Technical Support Center: Strategies to Increase the Absorption of Creatine HCl in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and enhancing the in vivo absorption of Creatine Hydrochloride (Creatine HCl). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and outline strategic approaches for preclinical and clinical research.

Section 1: FAQs - Mechanisms & Strategies

Q1: What is the primary mechanism of creatine absorption and transport in vivo?

A1: The absorption of creatine from the gastrointestinal tract and its subsequent uptake into target tissues like skeletal muscle and brain is an active process mediated by a specific transporter.[1][2][3]

  • Intestinal Absorption: Creatine is actively absorbed from the intestinal lumen into the bloodstream. This process is handled by a sodium- and chloride-dependent creatine transporter, known as SLC6A8 or CreaT.[1][4] This transporter moves creatine across the intestinal brush-border membrane against a concentration gradient.[1]

  • Tissue Uptake: Once in circulation, creatine is taken up by tissues with high energy demands, primarily skeletal muscle (~95% of the body's creatine stores), brain, and heart.[2][5] This uptake is also mediated by the SLC6A8 transporter.[2][4] The activity of this transporter is crucial for maintaining intracellular creatine pools.[6]

The entire process is energy-dependent and relies on the electrochemical gradients of sodium and chloride ions.

cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream cluster_muscle Target Tissue (e.g., Muscle Cell) Cr_Lumen This compound SLC6A8_Int SLC6A8 Transporter (CreaT) Cr_Lumen->SLC6A8_Int Co-transport Cr_Blood Circulating Creatine SLC6A8_Int->Cr_Blood Absorption Na_Cl Na+ / Cl- Na_Cl->SLC6A8_Int SLC6A8_Mus SLC6A8 Transporter (CreaT) Cr_Blood->SLC6A8_Mus Uptake Cr_Mus Intracellular Creatine Pool SLC6A8_Mus->Cr_Mus

Figure 1. Simplified workflow of creatine transport from intestinal lumen to target tissue.

Q2: Why is co-administration with carbohydrates a common strategy to increase creatine uptake?

A2: Co-administration of creatine with a high-glycemic carbohydrate source is a well-established strategy to enhance creatine accumulation in muscle tissue.[5][7][8] The underlying mechanism is driven by the hormone insulin.

  • Insulin Spike: Ingesting simple carbohydrates (e.g., dextrose, sucrose) leads to a rapid increase in blood glucose, which in turn stimulates the pancreas to release insulin.[9][10]

  • Transporter Stimulation: Insulin enhances the activity of the Na+/K+ pump and can stimulate the creatine transporter (SLC6A8) in skeletal muscle.[7] This increased transporter activity facilitates greater uptake of creatine from the bloodstream into the muscle cells.[9]

  • Enhanced Retention: Studies have shown that this insulin-mediated mechanism can increase muscle creatine accumulation by up to 60% compared to ingesting creatine alone.[7][8][11]

It is important to note that this effect requires a significant insulin response, often necessitating the ingestion of substantial amounts of carbohydrates (e.g., 70-100g).[8][9][12]

Carbs High-Glycemic Carbohydrates Insulin Insulin Secretion Carbs->Insulin stimulates IR Insulin Receptor (Muscle Cell) Insulin->IR binds to Signaling PI3K/Akt Signaling Cascade IR->Signaling activates SLC6A8 SLC6A8 (CreaT) Activity Signaling->SLC6A8 upregulates Cr_Uptake Increased Muscle Creatine Uptake SLC6A8->Cr_Uptake leads to Cr_Blood Circulating Creatine Cr_Blood->SLC6A8 substrate for

Figure 2. Insulin-mediated pathway for enhanced creatine uptake in muscle cells.

Q3: Are there non-carbohydrate agents that can enhance creatine uptake?

A3: Yes, several compounds have been investigated for their potential to enhance creatine uptake, potentially by mimicking or enhancing insulin signaling, thereby avoiding the need for large amounts of simple sugars.

  • Alpha-Lipoic Acid (ALA): ALA is an antioxidant that has been shown to enhance insulin-stimulated glucose uptake.[13] Research indicates that co-ingesting ALA (e.g., 1000 mg/day) with creatine and a small amount of sucrose can significantly increase muscle phosphocreatine and total creatine content compared to creatine and sucrose alone.[13]

  • Fenugreek Extract: Extracts from fenugreek (Trigonella foenum-graecum) have demonstrated insulin-like properties.[12] Studies suggest that combining creatine with fenugreek extract can be as effective as combining creatine with a high dose of dextrose in improving strength and body composition, implying an enhancement of creatine uptake.[12][14] The mechanism may involve increased phosphorylation of key proteins in the insulin signaling pathway, such as Akt.[15]

Q4: What are some novel delivery systems being explored for this compound?

A4: While oral administration remains the standard, research into novel delivery systems aims to overcome limitations such as solubility, stability in acidic environments, and blood-brain barrier penetration.

  • Microparticles: To address solubility limits and ensure a more neutral pH, creatine can be assembled into microparticles.[16] This approach allows for the delivery of creatine beyond its standard solubility, which could be beneficial for specific applications like intranasal delivery.[16]

  • Intranasal Administration: For targeting the central nervous system, intranasal delivery has been explored as a method to bypass the blood-brain barrier.[16] Studies in rat models have shown that intranasal creatine administration can increase brain creatine content and improve performance in cognitive tasks.[16]

  • Liposomes and Nanoparticles: Although less explored specifically for this compound, lipid-based delivery systems like liposomes and nanoparticles are a common strategy in drug development to improve the solubility, stability, and bioavailability of various compounds. These systems could potentially protect creatine from degradation and facilitate its transport across biological membranes.

Section 2: Troubleshooting Guide

Q5: We observe low or inconsistent plasma creatine concentrations in our animal model after oral gavage. What are the potential issues?

A5: Low or variable plasma creatine levels post-administration can stem from several factors related to the formulation, the animal model, or the experimental procedure. A systematic approach is necessary for troubleshooting.

Start Low / Inconsistent Plasma Creatine Check1 Check Formulation & Vehicle Start->Check1 Check2 Review Dosing Regimen Check1->Check2 Formulation OK Sol1 Ensure full dissolution. Consider warming or sonication. Verify pH and stability. Check1->Sol1 Issue Found Check3 Evaluate Animal Factors Check2->Check3 Dose OK Sol2 Is dose saturating transporters? Consider lower, frequent doses. Is dose appropriate for model weight? Check2->Sol2 Issue Found Check4 Verify Sampling & Analysis Check3->Check4 Animal Factors OK Sol3 Standardize fasting period. Check for GI distress. Ensure consistent gavage technique. Check3->Sol3 Issue Found Sol4 Are sampling times optimal (Tmax)? Validate analytical method (HPLC). Check sample handling/storage. Check4->Sol4 Issue Found

Figure 3. Troubleshooting workflow for low in vivo bioavailability of creatine.

  • Incomplete Dissolution: this compound is more soluble than monohydrate, but ensuring it is fully dissolved in the vehicle before administration is critical.[17] Incomplete dissolution leads to inaccurate dosing.

    • Solution: Gently warm the vehicle or use sonication to aid dissolution. Visually inspect the solution for any particulate matter before administration.

  • Dose-Dependent Absorption: Oral creatine absorption can be a saturable process.[3][18] High-dose boluses may overwhelm the intestinal transporters, leading to lower fractional absorption.[18]

    • Solution: Conduct a dose-ranging study. Consider administering the total dose in smaller, more frequent aliquots to improve the percentage of absorption.[18]

  • Animal Handling and Physiology: Stress from handling can alter gastrointestinal motility. The fed/fasted state of the animal will also impact absorption kinetics.

    • Solution: Standardize the fasting period before dosing. Ensure consistent, low-stress oral gavage technique across all animals.[19]

  • Pharmacokinetic Sampling: If blood samples are not collected around the expected Tmax (time to maximum concentration), you may miss the peak plasma concentration.

    • Solution: Conduct a preliminary pharmacokinetic study with a denser sampling schedule (e.g., 15, 30, 60, 90, 120, 240 minutes) to determine the Tmax in your specific model and conditions. Plasma levels of creatine typically peak around 60 minutes after oral ingestion.[20]

Section 3: Experimental Protocols & Data

Protocol 1: In Vivo Pharmacokinetic Study of this compound in a Rodent Model

This protocol outlines a standard procedure for determining the plasma concentration-time profile of this compound following oral administration.

  • Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days.

  • Housing: House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (12-16 hours) prior to dosing, with continued access to water.

  • Formulation Preparation: Prepare a solution of this compound in sterile water at the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Dosing: Administer the this compound solution via oral gavage at a specific dose (e.g., 70 mg/kg).[21] Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect serial blood samples (~150 µL) from the tail vein or a cannulated vessel at predefined time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to fresh, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of creatine in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Comparative Effects of Absorption Enhancers on Creatine Uptake

This table summarizes quantitative data from studies investigating strategies to enhance creatine absorption and retention.

StrategySubjectsCreatine DoseEnhancer DoseKey FindingReference
High-Dose Carbohydrate Human5g, 4x/day93g Simple Sugars~60% increase in muscle creatine uptake compared to creatine alone.[7][8][11]
Low-Dose Carbohydrate Human5g18g DextroseSignificantly augmented whole-body creatine retention over 3 days.[8]
Carbohydrate + Protein Human5g47g CHO + 50g ProteinGreater creatine uptake compared to creatine alone.[7]
Alpha-Lipoic Acid (ALA) Human20g/day1000mg ALA + 100g SucroseSignificantly greater increase in muscle total creatine vs. Cr + Sucrose.[13]
Fenugreek Extract Human3.5g/day900mg Fenugreek ExtractImpact on strength & body composition was as effective as 5g Cr + 70g Dextrose.[12]

Note: The effectiveness of these strategies can depend on various factors including the specific experimental model, dosing protocol, and analytical methods used.

References

Technical Support Center: Optimizing Detection Limits for Creatine HCl in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Creatine HCl in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent methods for the quantification of creatine include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), capillary electrophoresis, and enzymatic assays.[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, which reduces interferences common with other methods.[2]

Q2: What is the main stability concern when working with creatine in biological samples?

A2: The primary stability concern is the degradation of creatine to creatinine through an intramolecular cyclization process.[4][5] This degradation is accelerated in acidic conditions (low pH), at higher temperatures, and over extended storage periods in aqueous solutions.[4][6] While creatine monohydrate is very stable in its solid powder form, it degrades more readily once dissolved.[4][5]

Q3: How can I minimize the degradation of this compound in my samples and standards?

A3: To minimize degradation, prepare aqueous solutions of standards and samples fresh on the day of analysis.[4] If storage is necessary, keep solutions at refrigerated temperatures (e.g., 4-5°C) to slow the degradation rate.[4][6] It is also crucial to control the pH of the solution, as a lower pH increases the rate of degradation to creatinine.[6]

Q4: What are "matrix effects" and how can they affect my LC-MS/MS analysis of this compound?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[7][8] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[7][9] Phospholipids are a common cause of matrix effects in biological samples.[10]

Q5: How can I mitigate matrix effects in my bioanalysis?

A5: Strategies to minimize matrix effects include optimizing sample preparation to remove interfering substances (e.g., using protein precipitation, liquid-liquid extraction, or solid-phase extraction), improving chromatographic separation to isolate the analyte from matrix components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[9][11]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Sensitivity / Low Signal-to-Noise (S/N) 1. Suboptimal detection wavelength. 2. Low analyte concentration. 3. Excessive baseline noise.1. Ensure the UV detector is set to an appropriate wavelength for creatine, such as 205 nm or 210 nm.[4][12] 2. Concentrate the sample if possible or increase the injection volume. 3. Increase the detector time constant to reduce baseline noise.[13]
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH; for creatine analysis, a pH of around 6.0 has been used successfully.[4] 3. Dissolve the sample in the mobile phase to ensure good peak shape.[3]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. 2. Use a column oven to maintain a consistent temperature.[14] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injections.
Co-elution with Creatinine 1. Insufficient chromatographic resolution.1. Optimize the mobile phase composition and pH to improve separation between creatine and creatinine.[14][15] 2. Consider a different column with alternative selectivity.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement 1. Co-eluting matrix components. 2. Inefficient sample cleanup.1. Improve chromatographic separation to move the creatine peak away from interfering matrix components.[9] 2. Enhance the sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation).[11] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[16]
Low Sensitivity 1. Poor ionization efficiency. 2. Suboptimal mass spectrometer settings.1. Adjust the mobile phase pH or add modifiers to enhance the ionization of creatine. 2. Optimize MS parameters such as collision energy and source temperature for the specific m/z transitions of creatine.[17]
High Background Noise 1. Contamination in the LC-MS system. 2. Poor quality solvents or reagents.1. Flush the entire LC-MS system to remove contaminants. 2. Use high-purity, LC-MS grade solvents and reagents.
Enzymatic Assays
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or Non-reproducible Results 1. Interference from endogenous substances in the sample. 2. Incorrect sample blanking. 3. Enzyme instability.1. Be aware of substances that can interfere with enzymatic reactions, such as bilirubin, ascorbic acid, and sarcosine.[18] 2. Prepare a sample blank for each sample to subtract background signals.[19] 3. Reconstitute enzymes as instructed and keep them on ice during use.[19]
Low Signal or Absorbance 1. Insufficient incubation time or temperature. 2. Inactive enzyme or probe.1. Ensure the incubation is carried out for the recommended time and at the specified temperature (e.g., 60 minutes at 37°C).[19] 2. Check the expiration dates and storage conditions of the kit components.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of creatine and its related compound, creatinine, in biological samples.

Table 1: HPLC and Enzymatic Method Performance (Creatine/Creatinine) [3]

Performance Metric HPLC Method Enzymatic Method
Linearity Range 1-100 µg/mL for creatine; 2-100 µg/mL for creatinineSerum: Up to 65 mg/dL; Urine: Up to 260 mg/dL (for creatinine)
Precision (Intra-assay CV) Creatine: 1.0-4.6%; Creatinine: 1.7-4.4%Serum: <1.45%; Urine: <1.52% (for creatinine)
Precision (Inter-assay CV) Creatine: 2.2-4.7%; Creatinine: 2.3-5.4%Serum: <2.65%; Urine: <2.28% (for creatinine)
Accuracy (Recovery) Creatine: 95.3-102.4%; Creatinine: 95.2-102.4%99.1-99.2% for NIST standards (for creatinine)
Limit of Detection (LOD) 0.3 µg/mL (for creatinine)Serum: 0.1 mg/dL; Urine: 0.5 mg/dL (for creatinine)

Table 2: LC-MS/MS Method Performance (Creatinine)

Biological Matrix Linearity Range Limit of Quantification (LOQ) Reference
Human Urine1–2000.0 ng/mL0.99 ng/mL[20]
Rat Urine50 - 5000 µg/mL50 µg/mL[21]
Human Serum1-2000 ng/mLNot specified (LOD < 0.3%)[16]
Human Urine5-1500 ng/mL5 ng/mL[22]

Table 3: Capillary Electrophoresis Performance (Creatine) [23]

Biological Matrix Linearity Range Limit of Detection (LOD) Intra-assay Variability Inter-assay Variability
Ovine Lung Tissue6.3 – 100 µM6 nmol/mg protein1.5%6.4%

Experimental Protocols

Protocol 1: HPLC-UV Method for Creatine and Creatinine[12]
  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 1-100 µg/mL for creatine).

  • Chromatographic System: Use an HPLC system with a UV detector.

  • Column: Betabasic C-18 column (250 x 4.6 mm).

  • Mobile Phase: 0.045 M ammonium sulfate in water.

  • Flow Rate: 0.75 mL/min.

  • Detection: Monitor the effluent at 205 nm.

  • Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used as an internal standard.

  • Analysis: The total chromatographic run time is typically less than 7 minutes.

Protocol 2: LC-MS/MS Method for Creatine and Creatinine in Human Plasma[2]
  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma (K2EDTA), add 950 µL of acetonitrile.

    • Vortex the mixture.

    • Centrifuge at 4300 rpm for 10 minutes.

    • Transfer 200 µL of the supernatant to a new vial and mix with 50 µL of water.

    • Centrifuge again before injection.

  • Chromatographic System: LC system coupled to a tandem mass spectrometer.

  • Column: Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm).

  • Mobile Phase: Simple isocratic mobile phase (details to be optimized for the specific system).

  • Analysis: A fast analysis of approximately 1.5 minutes can be achieved.

Protocol 3: Enzymatic Assay for Creatine in Tissue Homogenates[19]
  • Sample Preparation:

    • Homogenize approximately 10 mg of tissue in 400 µL of Creatine Assay Buffer.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of creatine standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well) in a 96-well plate.

  • Reaction Setup:

    • Add 1-50 µL of the tissue homogenate supernatant to wells. Bring the final volume to 50 µL with Assay Buffer.

    • For each sample, prepare a corresponding sample blank by omitting the Creatininase from the Reaction Mix.

    • Prepare a Reaction Mix containing Creatine Assay Buffer, Creatine Probe, Creatininase, and Creatine Enzyme Mix.

    • Add 50 µL of the Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix (without Creatininase) to each sample blank well.

  • Incubation: Mix well and incubate the plate, protected from light, for 60 minutes at 37°C.

  • Measurement: Measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535 nm / λem = 587 nm (fluorometric).

  • Data Analysis: Subtract blank readings and calculate the creatine concentration from the standard curve.

Visualizations

G General Workflow for this compound Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenize Homogenization (for tissue) Cleanup Sample Cleanup (e.g., Protein Precipitation) Homogenize->Cleanup HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Enzymatic Enzymatic Assay Cleanup->Enzymatic Quant Quantification (vs. Standard Curve) HPLC->Quant LCMS->Quant Enzymatic->Quant Report Reporting Results Quant->Report G Troubleshooting HPLC/LC-MS Issues start Poor Chromatographic Result q1 Is the Peak Shape Poor? (Tailing/Splitting) start->q1 q2 Is Sensitivity Low? q1->q2 No a1 Check Column Health Adjust Mobile Phase pH Match Sample Solvent q1->a1 Yes q3 Are Retention Times Drifting? q2->q3 No a2 Optimize Wavelength (UV) Optimize MS Parameters Improve Sample Cleanup q2->a2 Yes q4 Is there Ion Suppression? (LC-MS) q3->q4 No a3 Check Pump/Flow Rate Use Column Oven Ensure Equilibration q3->a3 Yes a4 Improve Chromatography Enhance Sample Cleanup Use Isotope-Labeled IS q4->a4 Yes G Factors Affecting Creatine Stability in Solution Creatine Creatine in Solution Degradation Degradation to Creatinine Creatine->Degradation accelerated by Temp High Temperature Temp->Degradation pH Low pH (Acidic) pH->Degradation Time Long Storage Time Time->Degradation

References

Validation & Comparative

Creatine Hydrochloride vs. Creatine Monohydrate: A Comparative Analysis of Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on the oral bioavailability of two popular forms of creatine, creatine hydrochloride (HCl) and creatine monohydrate, reveals significant differences in their pharmacokinetic profiles. This guide synthesizes the available animal model data, providing researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by detailed experimental methodologies.

The prevailing data from rodent studies suggest that creatine HCl may offer a bioavailability advantage over the more traditional creatine monohydrate, primarily attributed to its higher aqueous solubility.[1][2][3] However, it is crucial to note that much of the direct comparative data for this compound in animal models is based on pharmacokinetic modeling rather than direct administration.[4][5][6][7]

Quantitative Bioavailability Data

A key study in rats provides the most direct comparison of the oral bioavailability of creatine monohydrate at different dosages and offers simulated pharmacokinetic data for this compound.[4][5][6] The findings indicate that the bioavailability of creatine monohydrate is dose-dependent, decreasing at higher concentrations, a limitation potentially overcome by the enhanced solubility of this compound.[4][6]

CompoundDose (in rats)Absolute Oral BioavailabilityCmax (μg/mL)AUC0–∞ (μg·h/mL)Data Source
Creatine Monohydrate10 mg/kg53.22 ± 11.2%7.14 ± 1.791139.5 ± 488Experimental[6]
Creatine Monohydrate70 mg/kg15.69 ± 3.4%13.59 ± 3.572501.33 ± 378Experimental[6]
This compound70 mg/kg~66%~35Not ReportedSimulated[4][5][6][7]

Cmax: Maximum plasma concentration. AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity. Values are presented as mean ± SEM.

Experimental Protocols

The following is a summary of the experimental methodology used in a pivotal study comparing creatine monohydrate and predicting the pharmacokinetics of this compound in a rat model.[4][5][6]

Animal Model: Adult male Sprague-Dawley rats were used for the study.

Dosing:

  • Creatine Monohydrate (CM): ¹³C-labeled CM was administered orally via gavage to rats at two different doses: a low dose of 10 mg/kg and a high dose of 70 mg/kg.[4][5][6] The high dose was administered as a suspension due to the low aqueous solubility of creatine monohydrate.[6][8]

  • Intravenous Administration: For determining absolute bioavailability, ¹³C-labeled CM was also administered intravenously.[4]

Sample Collection:

  • Blood samples were collected at various time points post-administration.[4][5][6]

  • Plasma was separated from blood samples by centrifugation and stored at -80°C until analysis.[8]

Analytical Method:

  • Plasma and tissue levels of ¹³C-labeled creatine were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

  • The LC-MS/MS system was operated in DUIS mode (ESI/APCI) using multiple reaction monitoring (MRM).[4]

Pharmacokinetic Modeling:

  • Physiologically based pharmacokinetic (PBPK) models were developed using GastroPlus™ software based on the experimental data from creatine monohydrate.[4][5][6]

  • These models were then used to simulate the plasma concentration-time profiles of creatine hydrochloride (CHCL), taking into account its higher aqueous solubility.[4][5][6]

Visualizing the Comparison

To better illustrate the processes and findings, the following diagrams are provided.

experimental_workflow cluster_dosing Dosing cluster_subjects Subjects cluster_sampling Sampling cluster_analysis Analysis oral_low Oral CM (10 mg/kg) rats Rats oral_low->rats oral_high Oral CM (70 mg/kg) oral_high->rats iv IV CM iv->rats blood Blood Sampling (Time course) rats->blood tissue Tissue Collection (Endpoint) rats->tissue lcms LC-MS/MS Analysis blood->lcms tissue->lcms pk_model PBPK Modeling lcms->pk_model

Caption: Experimental workflow for the bioavailability study.

logical_comparison cluster_cm Creatine Monohydrate cluster_chcl This compound cm_solubility Low Solubility cm_bioavailability Dose-Dependent Bioavailability (16-53%) cm_solubility->cm_bioavailability leads to chcl_bioavailability Higher Predicted Bioavailability (~66%) cm_bioavailability->chcl_bioavailability compared to cm_data Experimental Data cm_data->cm_bioavailability supports chcl_solubility High Solubility chcl_solubility->chcl_bioavailability predicts chcl_data Simulated Data chcl_data->chcl_bioavailability supports

Caption: Logical comparison of creatine forms.

References

Comparative Stability Analysis of Creatine HCl and Creatine Ethyl Ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the chemical stability of two common creatine derivatives, with a focus on their degradation to creatinine. This guide synthesizes available experimental data to provide a clear comparison of their performance and outlines the methodologies used in these assessments.

Introduction

Creatine supplementation is a cornerstone in sports nutrition and is increasingly being investigated for its therapeutic potential in various clinical applications. To enhance the physicochemical properties of creatine, such as solubility and bioavailability, several derivatives have been synthesized. Among these, Creatine Hydrochloride (Creatine HCl) and Creatine Ethyl Ester (CEE) have gained considerable attention. However, the stability of these compounds in aqueous solutions, particularly their propensity to degrade into the inactive byproduct creatinine, is a critical factor influencing their efficacy. This guide provides a comparative analysis of the stability of this compound and CEE, supported by experimental data from the scientific literature.

While extensive research has been conducted on the stability of CEE, there is a notable lack of publicly available, quantitative experimental data on the stability of this compound under similar conditions. Therefore, this guide will present a detailed analysis of CEE stability, with data on creatine monohydrate provided as a baseline for comparison, and discuss the available information regarding this compound.

Executive Summary of Comparative Stability

Quantitative Data Summary

The following table summarizes the pH-dependent degradation of Creatine Ethyl Ester to creatinine in aqueous solutions, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

pHFirst-Order Rate Constant (k)Half-Life (t½)Analytical MethodReference
1.01.0 x 10⁻⁵ min⁻¹570 hoursHPLC[1]
2.55.8 x 10⁻⁵ min⁻¹200 hoursHPLC[1]
4.04.3 x 10⁻⁴ min⁻¹18 hoursHPLC[1]
4.62.9 x 10⁻³ min⁻¹4.0 hoursHPLC[1]
5.70.015 min⁻¹48 minutesHPLC[1]
7.4~0.693 min⁻¹ (estimated)< 1 minuteNMR
8.0-23 secondsNMR[1]

Note: The rate of degradation of CEE above pH 8.0 was too rapid to be accurately determined by the methods used in the cited study[1].

For comparison, creatine monohydrate in an aqueous solution at 25°C shows the following degradation after 3 days:

  • pH 5.5: 4% degradation[2]

  • pH 4.5: 12% degradation[2]

  • pH 3.5: 21% degradation[2]

Degradation Pathway

The primary degradation pathway for both this compound and Creatine Ethyl Ester in aqueous solution is an intramolecular cyclization to form creatinine. This non-enzymatic reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the elimination of a water molecule (for creatine) or an ethanol molecule (for CEE).

Degradation Pathway of Creatine Derivatives cluster_creatine_hcl This compound cluster_cee Creatine Ethyl Ester Creatine_HCl This compound (in solution) H2O_loss - H₂O Creatine_HCl->H2O_loss CEE Creatine Ethyl Ester EtOH_loss - Ethanol CEE->EtOH_loss Creatinine Creatinine H2O_loss->Creatinine EtOH_loss->Creatinine

Degradation of creatine derivatives to creatinine.

Experimental Protocols

The stability of creatine derivatives is primarily assessed using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Stability Testing using High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the parent creatine compound and its degradation product, creatinine, over time.

a. Sample Preparation:

  • Prepare buffered aqueous solutions at various pH levels (e.g., pH 1.0 to 8.0).

  • Dissolve a known concentration of the creatine derivative (e.g., 100 µg/mL of CEE) in each buffered solution.

  • Store the solutions at a constant temperature (e.g., room temperature).

  • At predetermined time intervals, withdraw an aliquot of the sample.

  • Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.

b. HPLC System and Conditions (Example for CEE analysis[1]):

  • HPLC System: A standard HPLC system equipped with a UV-VIS detector.

  • Column: A suitable reversed-phase column for separating polar compounds.

  • Mobile Phase: A buffered aqueous solution, potentially with an organic modifier like acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm for both the creatine derivative and creatinine.

  • Quantification: Generate calibration curves for the creatine derivative and creatinine using standards of known concentrations. The concentration of each compound in the samples is determined by comparing their peak areas to the respective calibration curves.

HPLC Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Buffer Prepare Buffered Solutions (various pH) Dissolve Dissolve Creatine Derivative Prep_Buffer->Dissolve Store Store at Constant Temperature Dissolve->Store Aliquot Withdraw Aliquots at Time Intervals Store->Aliquot Dilute Dilute with Mobile Phase Aliquot->Dilute Inject Inject Sample into HPLC Dilute->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Workflow for HPLC-based stability analysis.
Stability Testing using Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a non-invasive method to monitor the disappearance of the parent creatine compound and the appearance of creatinine in real-time.

a. Sample Preparation:

  • Prepare buffered solutions in deuterated water (D₂O) at the desired pH levels.

  • Dissolve a known concentration of the creatine derivative in the deuterated buffer.

  • Transfer the solution to an NMR tube.

b. NMR Acquisition and Analysis:

  • Spectrometer: A high-field NMR spectrometer.

  • Experiment: A standard 1D ¹H NMR experiment.

  • Data Processing: The concentration of the creatine derivative and creatinine at different time points is determined by integrating the area of their characteristic peaks in the ¹H NMR spectrum. For instance, the methyl protons of creatine and creatinine have distinct chemical shifts that can be used for quantification.

Discussion of Results

The experimental data clearly demonstrates that Creatine Ethyl Ester is highly susceptible to degradation, particularly in environments with a pH approaching neutral or alkaline conditions[1]. The half-life of CEE dramatically decreases as the pH increases, from 570 hours at pH 1.0 to less than a minute at physiological pH (7.4)[1]. This rapid conversion to creatinine in the body before it can be absorbed by muscle cells is a significant drawback of CEE.

For this compound, while it is purported to have higher stability than creatine monohydrate due to its increased solubility, there is a lack of peer-reviewed studies presenting quantitative data on its degradation kinetics across a range of pH values. The improved solubility of this compound is well-documented and may lead to faster dissolution and potentially less gastrointestinal distress compared to creatine monohydrate. However, without concrete stability data, claims of its superior stability remain largely theoretical.

Conclusion

Based on the available scientific evidence, Creatine Ethyl Ester is an unstable molecule in aqueous solutions and rapidly degrades to creatinine, especially at physiological pH. This inherent instability likely compromises its bioavailability and efficacy as a creatine supplement.

While this compound offers the advantage of high solubility, there is a significant gap in the scientific literature regarding its stability in aqueous solutions. Further research, including direct, side-by-side comparative studies with CEE and creatine monohydrate under various pH conditions, is necessary to experimentally validate the stability claims of this compound. For researchers and drug development professionals, the choice of a creatine derivative should be guided by empirical data on stability and bioavailability to ensure the intended therapeutic or ergogenic effect.

References

A Comparative Guide to Validated HPLC Methods for Creatine Analysis in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of creatine in dietary supplements is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative overview of various validated HPLC methods, presenting their experimental protocols and performance data to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The following table summarizes the key performance characteristics of different HPLC methods validated for the analysis of creatine. This allows for a direct comparison of their chromatographic conditions and validation parameters.

Parameter Method 1 Method 2 Method 3 Method 4 (UHPLC)
Column Primesep 200 (4.6 x 150 mm, 5 µm)[1]C18 with polar end-capping[2]Betabasic C-18 (250×4.6 mm)C18 (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase 10% Acetonitrile / 90% Water with 0.1% H3PO4[1]Water buffered to pH ~6[2]0.045 M Ammonium Sulfate in water95% 10 mM Sodium Phosphate buffer (pH 6.0) / 5% Acetonitrile[3]
Flow Rate 1.0 mL/min[1]Not Specified0.75 mL/min0.5 mL/min[3]
Detection (UV) 210 nm[1]210 nm[2]205 nm210 nm[3]
Run Time Not Specified< 7 minutes[2]< 7 minutes[4]Not Specified
Linearity (r²) Not SpecifiedNot Specified> 0.999[5]> 0.999[3]
Accuracy (% Recovery) Not SpecifiedNot Specified100.3%[5]98.0% - 102.0%[3]
Precision (%RSD) Not SpecifiedWithin-day: 1.0-4.6%, Day-to-day: 2.2-4.7%[4]Not Specified< 1.5%[6]
LOD 46.5 ppb[1]Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedAt or below LOQ of the method[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.

Sample Preparation

A standardized sample preparation protocol is critical for accurate and reproducible results.

  • Weighing and Dissolving: Accurately weigh approximately 50 mg of the dietary supplement powder.[4]

  • Dissolution: Dissolve the sample in a suitable solvent, such as water or a buffer solution, in a volumetric flask.[2]

  • Extraction: To ensure complete dissolution and extraction of creatine, the sample solution can be agitated or sonicated.[2]

  • Dilution: Depending on the expected creatine concentration, dilute the sample solution to fall within the linear range of the calibration curve.[2]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Method Validation Workflow

The validation of an HPLC method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[6][7][8][9]

Figure 1. A generalized workflow for HPLC method validation.

Validation Parameters as per ICH Guidelines:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples and expressed as a percentage.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[6]

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

References

A Comparative Guide to Analytical Techniques for the Quantification of Creatine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Creatine Hydrochloride (Creatine HCl) is fundamental to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration.

This document outlines detailed experimental methodologies for each technique, presents a summary of their performance characteristics, and includes workflows to guide the process of method cross-validation. The selection of the most suitable analytical method is a critical decision in the drug development process, directly impacting data reliability and the overall timeline of a project.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titration for the quantification of creatine and its related compounds. It is important to note that much of the publicly available, detailed validation data pertains to creatine and its metabolite, creatinine. Due to the close chemical relationship and similar analytical principles, this data serves as a strong proxy for the performance expected for this compound analysis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryAcid-Base Titration
Linearity Range 1-100 µg/mL for creatine[1][2]Dependent on molar absorptivity, typically in the µg/mL to mg/mL range.Dependent on titrant concentration, typically in the mg range.
Accuracy (% Recovery) 95.3% - 102.4% for creatine[3]Method dependent, generally within 98-102%.Typically ≥99% for pharmacopeial methods.
Precision (Repeatability - Intra-day RSD) 1.0% - 4.6% for creatine[1][2]Generally <2%.Typically <1%.
Precision (Intermediate Precision - Inter-day RSD) 2.2% - 4.7% for creatine[1][2]Generally <3%.Typically <1%.
Specificity High (separates creatine from impurities and degradation products)Low to Moderate (subject to interference from other UV-absorbing compounds)Low (titrates any acidic or basic species present)
Limit of Detection (LOD) ~0.3 µg/mL for creatinine[3]Analyte and method dependent.Not applicable for assay, used for bulk quantification.
Analysis Time per Sample ~5-15 minutes[4]<1 minute~5-10 minutes
Cost per Sample HighLowLow
Instrumentation Complexity HighLowLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides high specificity and is suitable for the simultaneous determination of this compound and its potential impurities or degradation products, such as creatinine.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed solution of 50 mM potassium phosphate monobasic in water, with the pH adjusted to 4.0 using orthophosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of known this compound concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

6. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry

This technique is a simpler and faster alternative to HPLC, suitable for the routine analysis of pure this compound samples.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents and Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric Acid (HCl)

3. Method:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in 0.1 M HCl, which is expected to be around 220 nm.[7]

  • Solvent: 0.1 M HCl

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in 0.1 M HCl to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

5. Calibration:

  • Prepare a series of standard solutions of this compound in 0.1 M HCl at different known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

6. Analysis:

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Acid-Base Titration

Titration is a classic analytical technique that can be used for the assay of bulk this compound. It is a cost-effective method that provides high precision and accuracy.

1. Instrumentation:

  • Burette (50 mL)

  • Stirrer

  • pH meter (for potentiometric titration) or colorimetric indicator

2. Reagents and Materials:

  • This compound sample

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator (for visual titration)

  • Deionized water

3. Method:

  • Accurately weigh a suitable amount of this compound and dissolve it in deionized water.

  • Add a few drops of phenolphthalein indicator or immerse a pH electrode into the solution.

  • Titrate the this compound solution with standardized 0.1 M NaOH until the endpoint is reached (a persistent faint pink color for visual titration or the equivalence point on the titration curve for potentiometric titration).

  • Record the volume of NaOH consumed.

4. Calculation: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × M × F × 100) / W

Where:

  • V = Volume of NaOH consumed (L)

  • M = Molarity of NaOH (mol/L)

  • F = Molar mass of this compound ( g/mol )

  • W = Weight of the this compound sample (g)

Mandatory Visualizations

To visualize the processes described, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC HPLC Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ UV_Vis UV-Vis Method UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Linearity UV_Vis->Specificity UV_Vis->LOD_LOQ Titration Titration Method Titration->Accuracy Titration->Precision Titration->Linearity Titration->Specificity Data_Comparison Data Comparison Accuracy->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Data_Comparison->HPLC Select Reference Method

Caption: Cross-validation workflow for analytical methods.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Instrument Instrumental Analysis (HPLC/UV-Vis/Titrator) Sample->Instrument Standard Prepare Standards Standard->Instrument Solvent Prepare Mobile Phase/ Solvent/Titrant Solvent->Instrument Calibration Generate Calibration Curve Instrument->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: General experimental workflow for quantification.

References

A Head-to-Head Showdown: Unraveling the Neuroprotective Potential of Creatine HCl vs. Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis for researchers and drug development professionals of the existing evidence, or lack thereof, in the comparative neuroprotective efficacy of two popular creatine formulations.

In the realm of neuroprotection, the bioenergetic role of creatine has sparked considerable interest, positioning it as a promising therapeutic agent for a spectrum of neurological disorders. Creatine monohydrate, the most extensively studied form, has a well-documented safety profile and has demonstrated neuroprotective effects in various preclinical and some clinical settings.[1][2][3][4] A newer formulation, creatine hydrochloride (HCl), has gained traction primarily due to its superior solubility and purported higher bioavailability, leading to speculation about its potential for enhanced neuroprotective efficacy.[5][6][7][8][9][10] However, a direct head-to-head comparison of the neuroprotective effects of creatine HCl versus creatine monohydrate in peer-reviewed experimental studies remains conspicuously absent from the scientific literature.

This guide provides a comprehensive comparison based on the available data, highlighting the theoretical advantages of this compound and the established neuroprotective evidence for creatine monohydrate. We will delve into the known mechanisms of action and present experimental protocols from key studies on creatine's neuroprotective effects, acknowledging the current research gap in direct comparative studies.

Comparative Analysis: this compound vs. Creatine Monohydrate

The primary distinction between this compound and creatine monohydrate lies in their chemical structure and resulting physicochemical properties. This compound is a creatine molecule bound to a hydrochloride group, which significantly enhances its solubility in water compared to creatine monohydrate, where the creatine molecule is bound to a water molecule.[6][7][8][9][10]

FeatureThis compoundCreatine MonohydrateSupporting Evidence
Chemical Structure Creatine bound to a hydrochloride molecule.Creatine bound to a water molecule.[6][7]
Water Solubility Significantly higher (up to 41-fold) than monohydrate.[6][10]Lower, can lead to undissolved particles.[5][9][5][6][8][9][10]
Bioavailability Theoretically higher due to increased solubility, but not definitively proven in humans to be superior to monohydrate.[6][7][11]Excellent, with nearly 100% intestinal absorption.[7][6][7][11]
Dosage Often marketed for smaller doses (1-2 grams/day) due to purported higher absorption.[5][6][7]Standard effective dose is 3-5 grams/day.[5][6][5][6][7]
Gastrointestinal Side Effects Potentially fewer due to better solubility and lower required dosage.[5][6]Can cause stomach upset or bloating in some individuals, especially at higher doses.[5][9][5][6][9]
Cost Generally 2-3 times more expensive per gram.[5][12]More cost-effective.[7][8][5][7][8][12]
Direct Comparative Neuroprotection Studies No peer-reviewed studies available. No direct comparative studies available. Inferred from the lack of such studies in the current body of literature.
Established Neuroprotective Research Limited to no direct research.Extensive preclinical and some clinical research demonstrating neuroprotective effects.[1][3][4][13][14][15][16][17][1][3][4][13][14][15][16][17]

Established Neuroprotective Mechanisms of Creatine (from Monohydrate Studies)

Creatine's neuroprotective effects are believed to stem from its central role in cellular energy metabolism. By increasing the intracellular pool of phosphocreatine, creatine enhances the capacity for rapid ATP regeneration, which is crucial for neuronal survival under conditions of metabolic stress.[4][11][18]

Key neuroprotective mechanisms include:

  • Bioenergetic Enhancement: Creatine supplementation increases brain levels of phosphocreatine, providing a ready reservoir of high-energy phosphate to buffer ATP levels during ischemic or hypoxic insults.[4][19]

  • Mitochondrial Protection: Creatine may stabilize the mitochondrial permeability transition pore, preventing the release of pro-apoptotic factors.[1][3]

  • Anti-Excitotoxicity: Creatine has been shown to protect against neuronal damage caused by excessive glutamate stimulation.[1][3][17]

  • Antioxidant Effects: Creatine exhibits direct and indirect antioxidant properties, helping to mitigate oxidative stress, a common pathway in neurodegenerative diseases.[3][17]

  • Anti-inflammatory Action: Some studies suggest that creatine possesses anti-inflammatory properties within the central nervous system.[3]

The following diagram illustrates the proposed signaling pathways for creatine's neuroprotective effects.

Creatine_Neuroprotection_Pathway Creatine Creatine Supplementation (e.g., Monohydrate) BrainCreatine Increased Brain Creatine & Phosphocreatine Creatine->BrainCreatine ATP Enhanced ATP Regeneration BrainCreatine->ATP Mitochondria Mitochondrial Stabilization BrainCreatine->Mitochondria Excitotoxicity Inhibition of Excitotoxicity BrainCreatine->Excitotoxicity Inflammation Anti-inflammatory Effects BrainCreatine->Inflammation Neuroprotection Neuronal Survival & Function ATP->Neuroprotection ROS Reduced Oxidative Stress (ROS) Mitochondria->ROS Mitochondria->Neuroprotection ROS->Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection MPTP_Experimental_Workflow start Start: C57BL/6 Mice diet Dietary Pre-treatment (4 weeks) start->diet control Control Diet diet->control creatine 2% Creatine Monohydrate Diet diet->creatine mptp MPTP Toxin Administration (i.p. injection) control->mptp creatine->mptp analysis Outcome Assessment (7 days post-MPTP) mptp->analysis behavioral Behavioral Tests (e.g., Rotarod) analysis->behavioral neurochemical Neurochemical Analysis (HPLC for Dopamine) analysis->neurochemical immuno Immunohistochemistry (TH Staining) analysis->immuno end End: Data Analysis behavioral->end neurochemical->end immuno->end

References

In Vitro Permeability of Creatine Hydrochloride: A Comparative Analysis Against Other Creatine Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the in vitro intestinal permeability of creatine hydrochloride (HCl) in comparison to other common creatine salts, including creatine monohydrate and creatine ethyl ester, reveals nuanced differences in their absorption characteristics. While solubility advantages for creatine HCl are well-documented, data from in vitro Caco-2 cell monolayer assays suggest that its permeability across the intestinal epithelium is comparable to that of the widely studied creatine monohydrate.

This guide provides a detailed comparison of the in vitro permeability of various creatine salts, supported by experimental data from scientific literature. It is intended for researchers, scientists, and professionals in the field of drug development and sports nutrition who are interested in the intestinal absorption profiles of these compounds.

Comparative Analysis of Permeability Coefficients

The apparent permeability coefficient (Papp) is a quantitative measure of a substance's ability to cross a membrane, such as the intestinal epithelium. In the context of in vitro Caco-2 cell assays, a higher Papp value indicates greater permeability. The following table summarizes the available data for different creatine salts.

Creatine SaltApparent Permeability Coefficient (Papp) (cm/s)Reference Study
Creatine MonohydrateNo significant difference from this compoundGufford et al., 2010
Creatine Hydrochloride (HCl)No significant difference from Creatine MonohydrateGufford et al., 2010
Creatine CitrateReduced permeability compared to Creatine MonohydrateGufford et al., 2010
Creatine PyruvateNo significant difference from Creatine MonohydrateGufford et al., 2010
Creatine Ethyl Ester (CEE)~15-fold greater than Creatine MonohydrateGufford et al., 2013

It is important to note that while the study by Gufford et al. (2010) concluded there were no statistically significant differences in the permeability of this compound and creatine monohydrate, the exact Papp values were not explicitly stated in the available literature. However, the qualitative finding is a critical piece of information for understanding their comparative absorption. In contrast, creatine ethyl ester has demonstrated markedly higher permeability in the same in vitro model.

Experimental Protocols: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal barrier. The following is a generalized protocol for assessing the permeability of creatine salts.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells (typically passages 25-45) are seeded onto permeable polycarbonate membrane inserts in transwell plates.

  • The cells are cultured for 21-25 days in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The culture medium is changed every 2-3 days.

  • The formation of a confluent and differentiated monolayer with tight junctions is monitored by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used for the transport studies.

2. Transport Experiment:

  • The Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The test compound (e.g., this compound, Creatine Monohydrate) is dissolved in the transport buffer at a specific concentration.

  • For apical-to-basolateral (A-B) permeability assessment (simulating intestinal absorption), the test compound solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-A) permeability assessment (evaluating efflux), the test compound is added to the basolateral chamber, and fresh buffer is in the apical chamber.

  • The transwell plates are incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Samples are collected from the receiver chamber at specific time points.

3. Sample Analysis and Papp Calculation:

  • The concentration of the creatine salt in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

        • A is the surface area of the membrane insert.

        • C₀ is the initial concentration of the compound in the donor chamber.

Visualizing the Experimental Workflow and Comparative Logic

To better understand the experimental process and the comparative framework, the following diagrams are provided.

G cluster_prep Monolayer Preparation cluster_exp Transport Experiment cluster_analysis Data Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Medium change every 2-3 days) Caco2_seeding->Culture TEER_measurement Measure TEER to confirm monolayer integrity Culture->TEER_measurement Wash Wash monolayer with transport buffer TEER_measurement->Wash Add_compound Add creatine salt solution to donor chamber Wash->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Sample Collect samples from receiver chamber Incubate->Sample Quantify Quantify creatine concentration (e.g., HPLC) Sample->Quantify Calculate_Papp Calculate Papp value Quantify->Calculate_Papp

Caco-2 Permeability Assay Workflow

G cluster_salts Creatine Salts cluster_assay In Vitro Permeability Assay cluster_comparison Comparative Analysis CrHCl This compound Caco2_Assay Caco-2 Cell Monolayer Assay CrHCl->Caco2_Assay CrM Creatine Monohydrate CrM->Caco2_Assay OtherSalts Other Creatine Salts (e.g., Citrate, Pyruvate, CEE) OtherSalts->Caco2_Assay Papp_values Apparent Permeability Coefficients (Papp) Caco2_Assay->Papp_values Conclusion Conclusion on Relative Permeability Papp_values->Conclusion

Comparative Permeability Analysis Logic

A Comparative Study of the Ergogenic Effects of Creatine HCl and Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ergogenic effects of Creatine Hydrochloride (Creatine HCl) and Creatine Monohydrate, the two most prominent forms of creatine supplementation in the sports nutrition and pharmaceutical industries. This document synthesizes data from scientific literature to compare their chemical properties, bioavailability, performance outcomes, and side effect profiles, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

This compound was developed to have greater solubility than Creatine Monohydrate, a property that theoretically influences its absorption and gastrointestinal tolerability. Creatine Monohydrate is the most extensively studied form of creatine and is considered the industry's gold standard for efficacy and safety.[1]

PropertyCreatine MonohydrateThis compoundSource(s)
Molecular Formula C4H9N3O2·H2OC4H9N3O2·HClN/A
Molecular Weight 149.15 g/mol 167.6 g/mol [2]
Creatine Content by Mass ~88%~78%[3]
Solubility in Water ~14 g/L at 20°CUp to 41 times more soluble than Creatine Monohydrate[3]

Bioavailability and Dosing

While this compound's higher solubility is often marketed as leading to superior absorption and bioavailability, the scientific evidence supporting this claim in humans is limited.[4] Creatine Monohydrate has a well-established high bioavailability of over 99% when orally ingested.[1] The theoretical advantage of this compound's solubility has led to recommendations for lower dosages.

ParameterCreatine MonohydrateThis compoundSource(s)
Bioavailability >99%Theoretically higher due to solubility, but human data is limited.[1][4]
Standard Dosing 3-5 g/day (maintenance)1-2 g/day (maintenance)[3]
Loading Phase Often recommended (20g/day for 5-7 days)Often marketed as not requiring a loading phase.N/A

Ergogenic Effects: A Review of Clinical Trials

Multiple studies have directly compared the effects of this compound and Creatine Monohydrate on strength, power, and body composition. The consensus from the available research suggests that both forms are effective ergogenic aids, with no significant difference in performance outcomes when equivalent doses of creatine are consumed.[5][6]

Strength and Power Output

Clinical trials have assessed changes in one-repetition maximum (1-RM) for exercises like the bench press and leg press to quantify strength gains.

StudyParticipant GroupCreatine Monohydrate Group (Change in 1-RM)This compound Group (Change in 1-RM)ConclusionSource(s)
Alfaro et al. (2025)Elite team-sport athletesSignificant improvements in jump performanceSignificant improvements in jump performanceNo significant difference between groups.[7]
Tayebi et al. (2022)Trained young menSignificant increase in bench press and leg press 1-RMSignificant increase in bench press and leg press 1-RMNo significant difference between groups.[8]
Garafolo et al. (2021)Resistance-trained malesNot directly compared in this studyNot directly compared in this studyBoth forms are effective.N/A
Body Composition

Changes in lean body mass and fat mass are critical metrics for evaluating the anabolic effects of creatine supplementation.

StudyParticipant GroupCreatine Monohydrate Group (Change in Lean Body Mass)This compound Group (Change in Lean Body Mass)ConclusionSource(s)
Alfaro et al. (2025)Elite team-sport athletesSignificant increase in FFMSignificant increase in FFM (FFM index improvement only in CrM group)Both effective, with a slight advantage for CrM in FFM index.[7]
Tayebi et al. (2022)Trained young menSignificant increase in skeletal muscle massSignificant increase in skeletal muscle massNo significant difference between groups.[8]
de França et al. (2015)Recreational weightliftersNo significant changeSignificant increase with 5g/day doseThis compound showed a more favorable effect on body composition in this study.N/A

Side Effect Profile

The most commonly reported side effect of creatine supplementation is gastrointestinal distress, particularly during the loading phase with Creatine Monohydrate. Due to its higher solubility, this compound is often anecdotally reported to cause fewer GI issues.

Side EffectCreatine MonohydrateThis compoundSource(s)
Gastrointestinal Distress Can occur, especially with a loading phase.Theoretically lower incidence due to higher solubility and lower required dose.[3]
Water Retention Can cause initial water weight gain.Marketed as causing less water retention.N/A

Experimental Protocols

Determination of Creatine Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of creatine compounds.

  • Preparation: An excess amount of the creatine compound (either Monohydrate or HCl) is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is placed in a temperature-controlled shaker bath (e.g., 25°C) and agitated for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: The suspension is removed from the shaker, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn.

  • Separation: The collected supernatant is centrifuged to remove any remaining fine particles.

  • Filtration: The clarified supernatant is then passed through a 0.45 µm syringe filter.

  • Quantification: The filtrate is appropriately diluted, and the concentration of dissolved creatine is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Clinical Trial Protocol for Ergogenic Effects

The following is a representative protocol from a double-blind, randomized controlled trial comparing the effects of Creatine Monohydrate and this compound.

  • Participants: Healthy, resistance-trained individuals are recruited. Baseline measurements of strength (1-RM) and body composition (e.g., via DEXA scan) are taken.

  • Randomization: Participants are randomly assigned to one of three groups: Creatine Monohydrate, this compound, or a placebo (e.g., maltodextrin).

  • Supplementation Protocol:

    • Creatine Monohydrate Group: Ingests 5g of creatine monohydrate daily.

    • This compound Group: Ingests a bioequivalent dose of this compound (e.g., 1.5-2g) daily.

    • Placebo Group: Ingests an equal amount of the placebo daily.

  • Resistance Training Program: All participants follow a standardized, supervised resistance training program for a set duration (e.g., 8 weeks).

  • Post-Intervention Testing: Following the supplementation and training period, strength and body composition are re-assessed.

  • Data Analysis: Statistical analyses are performed to compare the changes in strength and body composition between the groups.

Signaling Pathways and Visualizations

Creatine supplementation enhances physical performance primarily by increasing intramuscular phosphocreatine stores, which facilitates the rapid regeneration of ATP. Additionally, creatine has been shown to influence anabolic signaling pathways, most notably the Akt/mTOR pathway, which is crucial for muscle protein synthesis.

Creatine Supplementation and Muscle Cell Uptake

Creatine_Uptake Oral Creatine Supplementation Oral Creatine Supplementation Intestinal Absorption Intestinal Absorption Oral Creatine Supplementation->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream Creatine Transporter (CreaT) Creatine Transporter (CreaT) Bloodstream->Creatine Transporter (CreaT) Muscle Cell Muscle Cell Increased Intramuscular Creatine Pool Increased Intramuscular Creatine Pool Muscle Cell->Increased Intramuscular Creatine Pool Creatine Transporter (CreaT)->Muscle Cell

Caption: Workflow of creatine from oral supplementation to muscle cell uptake.

The Akt/mTOR Signaling Pathway in Muscle Protein Synthesis

Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors (e.g., IGF-1) Growth Factors (e.g., IGF-1) Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors (e.g., IGF-1)->Receptor Tyrosine Kinase (RTK) binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits

Caption: Simplified Akt/mTOR signaling pathway leading to muscle protein synthesis.

Conclusion

Creatine Monohydrate remains the most extensively researched form of creatine, with a proven track record of safety and efficacy. While this compound offers superior solubility, which may translate to better gastrointestinal tolerance for some individuals, the current body of scientific literature does not conclusively support its superiority over Creatine Monohydrate in terms of ergogenic effects when equivalent doses of creatine are considered. Both forms effectively increase intramuscular creatine stores and enhance performance. The choice between this compound and Creatine Monohydrate may ultimately depend on individual factors such as digestive sensitivity and cost. Further research, particularly large-scale human clinical trials directly comparing the bioavailability and long-term effects of both forms, is warranted.

References

A Comparative Purity Analysis of Commercially Available Creatine Hydrochloride (HCl) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of commercially available Creatine Hydrochloride (HCl) from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The objective of this analysis is to offer researchers an evidence-based comparison to aid in the selection of high-purity Creatine HCl for scientific investigation. The purity and impurity profiles of the samples were assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

The manufacturing process of creatine can sometimes introduce impurities such as creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT).[1][2][3] The presence of these contaminants, even in small amounts, can have unintended effects on experimental outcomes. Therefore, rigorous analytical testing is crucial to ensure the quality and purity of creatine used in a research setting. Some lower-quality creatine supplements may also contain heavy metals, such as lead or arsenic, which can pose health risks.[4][5]

Comparative Analysis of Commercial this compound Purity

The purity of this compound from three commercial suppliers was determined using HPLC-UV. The presence of common impurities, including creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT), was quantified.

SupplierThis compound Purity (%)Creatinine (%)Dicyandiamide (DCD) (%)Dihydro-1,3,5-triazine (DHT) (%)
Supplier A 99.850.10< 0.01< 0.01
Supplier B 99.520.350.080.05
Supplier C 99.920.05< 0.01< 0.01

Table 1: Purity and Impurity Profile of Commercial this compound Samples.

Experimental Methodologies

A multi-pronged analytical approach was employed to ensure a thorough evaluation of the this compound samples.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

  • Objective: To quantify the purity of this compound and the concentration of creatinine.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a variable wavelength UV detector.

  • Column: Reversed-phase C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 50 mM potassium phosphate monobasic buffer (pH 3.0) and acetonitrile (95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: A 1 mg/mL stock solution of each this compound sample was prepared in the mobile phase. Working standards of creatine and creatinine were also prepared in the mobile phase.[1] All solutions were filtered through a 0.45 µm syringe filter before injection.

  • Quantification: The purity of this compound and the concentration of creatinine were determined by comparing the peak areas from the sample chromatograms to the calibration curves generated from the analytical standards.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

  • Objective: To detect and quantify trace levels of dicyandiamide (DCD) and dihydro-1,3,5-triazine (DHT).

  • Instrumentation: Sciex Triple Quad 5500 mass spectrometer coupled with a Shimadzu Nexera X2 HPLC system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for the detection and quantification of DCD and DHT.

  • Sample Preparation: Samples were prepared as described for the HPLC-UV analysis.

  • Quantification: The concentrations of DCD and DHT were determined using a standard addition method to account for potential matrix effects.

3. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Quantification

  • Objective: To confirm the chemical structure of this compound and to provide an independent measure of purity.

  • Instrumentation: Bruker Avance III HD 600 MHz NMR spectrometer.

  • Sample Preparation: 10 mg of each this compound sample was dissolved in 1 mL of deuterium oxide (D₂O) containing a known concentration of an internal standard (maleic acid).

  • Data Acquisition: ¹H-NMR spectra were acquired with water suppression.

  • Analysis: The purity of this compound was calculated by comparing the integral of the creatine methylene proton signal to the integral of the internal standard signal. The chemical shifts of the observed protons were compared to a reference spectrum of pure this compound to confirm its identity.[6][7]

Visualizing the Experimental Process and Biological Pathway

To further clarify the analytical workflow and the biological context of creatine, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Samples (A, B, C) Preparation Dissolution in Mobile Phase/D₂O & Filtration Sample->Preparation HPLC HPLC-UV Analysis (Purity & Creatinine) Preparation->HPLC LCMS LC-MS/MS Analysis (DCD & DHT) Preparation->LCMS NMR ¹H-NMR Analysis (Structure & Purity) Preparation->NMR Data_Analysis Peak Integration & Quantification Comparison to Standards HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Reporting Purity & Impurity Profiling (Tabulated Data) Data_Analysis->Reporting

Figure 1: Analytical workflow for this compound purity evaluation.

Creatine_Kinase_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK Mitochondrial Creatine Kinase ATP_prod->mtCK ATP PCr Phosphocreatine (PCr) mtCK->PCr PCr cCK Cytosolic Creatine Kinase PCr->cCK PCr Cr Creatine (Cr) Cr->mtCK Cr cCK->Cr Cr ATP_util ATP Utilization (e.g., Muscle Contraction) cCK->ATP_util ATP ADP ADP ATP_util->ADP Energy Release ADP->cCK ADP

Figure 2: The Creatine Kinase/Phosphocreatine energy shuttle.

Discussion

The results indicate that while all three suppliers provide this compound of high purity, there are discernible differences in their impurity profiles. Supplier C demonstrated the highest purity at 99.92%, with the lowest levels of all measured impurities. Supplier A also provided a high-purity product at 99.85%. In contrast, Supplier B's product, while still having a high purity of 99.52%, contained notably higher levels of creatinine, DCD, and DHT.

For research applications where the utmost purity is required to minimize confounding variables, the offerings from Supplier C and Supplier A are recommended. The higher levels of impurities in the product from Supplier B, although likely not a concern for general consumer use, could potentially influence sensitive biological assays.

The creatine kinase/phosphocreatine system is a vital intracellular energy shuttle.[8][9] In this system, mitochondrial creatine kinase utilizes ATP produced during oxidative phosphorylation to convert creatine into the high-energy compound phosphocreatine.[7][10] Phosphocreatine then diffuses to sites of high energy demand in the cytosol, where cytosolic creatine kinase catalyzes the reverse reaction, regenerating ATP for cellular processes like muscle contraction.[10]

This analytical comparison underscores the importance of sourcing high-purity reagents for research. The detailed methodologies provided herein can be adapted by individual laboratories to perform their own quality control assessments of commercially available this compound.

References

A Side-by-Side Analysis of the Solubility of Different Creatine Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Creatine, a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, primarily through its role in the phosphocreatine (PCr) system that rapidly regenerates adenosine triphosphate (ATP). While its efficacy in sports nutrition is well-documented, its therapeutic potential in various clinical conditions is an active area of research. The most common and extensively studied form is creatine monohydrate (CrM). However, its relatively low aqueous solubility can pose challenges for formulation and may influence user experience. To address this, various creatine salts have been developed with the aim of enhancing solubility and potentially improving bioavailability.

This guide provides an objective, data-driven comparison of the aqueous solubility of several common creatine salts versus the traditional monohydrate form.

Data Presentation: Comparative Solubility of Creatine Salts

The following table summarizes quantitative data on the solubility of different creatine salts in water. The data highlights the significant increase in solubility that can be achieved by forming salts of creatine, a zwitterionic compound. This enhanced solubility is primarily attributed to the lowering of the solution's pH by the acidic moiety of the salt.[1][2]

Creatine SaltSolubility (g/L)Temperature (°C)pH of Saturated SolutionApproximate Fold Increase vs. Monohydrate (at 20°C)
Creatine Monohydrate 1420~7.01x (Baseline)
64~7.0-
13.318Not Specified-
Creatine Hydrochloride (CrHCl) Significantly HigherNot SpecifiedNot Specified~38x - 41x[3][4]
Creatine Nitrate Significantly HigherNot SpecifiedNot Specified~10x[5]
Creatine Citrate 29203.2~2.1x[1][2]
Creatine Pyruvate 54202.6~3.9x[1][2]
Creatine Mesylate Significantly HigherNot SpecifiedNot Specified~30x[4]

Note: The solubility of creatine monohydrate is temperature-dependent, increasing almost linearly with temperature; for example, its solubility rises to 34 g/L at 50°C and 45 g/L at 60°C.[1][2]

Experimental Protocols: Determining Aqueous Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of creatine salts, commonly known as the shake-flask method. This methodology is a standard approach for physicochemical characterization in drug development.

Objective: To determine the equilibrium solubility of a given creatine salt in water at a specified temperature.

Materials:

  • Creatine salt (e.g., Creatine Monohydrate, Creatine HCl)

  • Deionized, distilled water (or other specified solvent)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated pH meter

  • Analytical balance

  • Spatula and weighing paper

  • Sterile flasks with screw caps

  • 0.22 µm syringe filters (ensure low analyte binding)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 220 nm)[6]

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of the creatine salt is added to a known volume of water in a sealed flask. This ensures that a saturated state can be achieved and equilibrium can be approached from supersaturation.

  • Equilibration: The flask is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C). The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over successive measurements.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the controlled temperature to allow undissolved solids to sediment. A sample of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent particulate matter from artificially inflating the concentration measurement.

  • pH Measurement: The pH of the remaining saturated solution is measured using a calibrated pH meter.

  • Quantification: The clear filtrate is appropriately diluted with the mobile phase. The concentration of the dissolved creatine salt in the diluted filtrate is then quantified using a validated HPLC method.[6]

    • A standard calibration curve is generated using solutions of known concentrations of the specific creatine salt.

    • The concentration of the sample is determined by comparing its response to the calibration curve.

  • Data Reporting: The solubility is calculated based on the measured concentration and the dilution factor, and it is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Mandatory Visualization: Experimental Workflow

The diagram below illustrates the generalized workflow for the comparative analysis of creatine salt solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis cluster_comp 5. Comparison P1 Weigh Excess Creatine Salt A P3 Add to Known Volume of Solvent P1->P3 P2 Weigh Excess Creatine Salt B P2->P3 E1 Agitate at Constant Temperature (e.g., 24h) P3->E1 S1 Sedimentation of Undissolved Solids E1->S1 S2 Withdraw Supernatant S1->S2 S3 Filter (0.22 µm) S2->S3 A1 Measure pH of Saturated Solution S3->A1 A2 Dilute Filtrate S3->A2 A3 Quantify Concentration (e.g., HPLC) A2->A3 C1 Compare Solubility (Salt A vs. Salt B) A3->C1

A generalized workflow for the comparative analysis of creatine solubility.

References

Creatine HCl vs. Creatine Monohydrate: A Comparative Analysis of Effects on Body Composition for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two popular creatine formulations, supported by experimental data, to guide researchers and drug development professionals.

Creatine stands as one of the most well-researched and widely utilized ergogenic aids for enhancing muscle mass and athletic performance. While creatine monohydrate has long been considered the gold standard, creatine hydrochloride (HCl) has emerged as a popular alternative, primarily marketed for its superior solubility. This guide provides a comprehensive comparison of the effects of Creatine HCl and Creatine Monohydrate on body composition, presenting available experimental data, detailed methodologies of key studies, and an exploration of the underlying physiological mechanisms.

Chemical and Physical Properties

Creatine monohydrate is a molecule of creatine bound to a single molecule of water, whereas this compound is creatine bound to a hydrochloride molecule. This fundamental difference in their chemical structure gives rise to significant variations in their physical properties, most notably solubility. This compound is reported to be significantly more soluble in water than creatine monohydrate. This enhanced solubility is the primary basis for claims that this compound may offer better absorption and reduced gastrointestinal distress compared to the monohydrate form.

Comparative Efficacy on Body Composition: A Review of the Evidence

The scientific literature presents a nuanced view when directly comparing the effects of this compound and Creatine Monohydrate on body composition. While theoretical advantages of this compound exist, the body of evidence for Creatine Monohydrate is far more extensive.

Summary of Quantitative Data from Comparative Studies
StudyParticipant GroupDurationCreatine Monohydrate GroupThis compound GroupKey Findings
de França et al. (2015) Recreational Weightlifters4 weeksDosage: 5g/dayFat Mass: No significant changeFat-Free Mass: No significant changeDosage Group 1: 5g/dayFat Mass: -1.2 kg (significant decrease)Fat-Free Mass: +1.6 kg (significant increase)Dosage Group 2: 1.5g/dayFat Mass: -1.1 kg (significant decrease)Fat-Free Mass: No significant changeBoth forms of creatine improved strength, but only this compound groups showed significant positive changes in body composition.[[“]][2]
Tayebi and Arazi Resistance-Trained Men8 weeksDosage: 5g/dayBody Fat %: Significant decreaseLean Body Mass: Significant increaseDosage: 5g/dayBody Fat %: Significant decreaseLean Body Mass: Significant increaseNo significant differences were observed between the two creatine groups in terms of changes in body composition or strength.

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are detailed below.

de França et al. (2015) Experimental Protocol
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 40 male recreational weightlifters were randomly assigned to one of four groups: Creatine Monohydrate (5g/day), this compound (5g/day), this compound (1.5g/day), or placebo (5g/day of resistant starch).

  • Supplementation Protocol: Participants consumed their assigned supplement daily for four weeks.

  • Resistance Training Program: All participants followed a structured resistance training program for the duration of the study.

  • Body Composition Assessment: Body composition was assessed at baseline and after four weeks using a validated method (the specific method is not detailed in the abstract but likely involved techniques such as skinfold calipers or bioelectrical impedance analysis).

  • Strength Assessment: One-repetition maximum (1RM) tests for bench press and leg press were conducted at baseline and at the end of the study.

Tayebi and Arazi Experimental Protocol
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Resistance-trained male subjects.

  • Supplementation Protocol: Participants were assigned to receive either 5g/day of Creatine Monohydrate, 5g/day of this compound, or a placebo for eight weeks.

  • Resistance Training Program: All participants engaged in a supervised, periodized resistance training program throughout the study.

  • Body Composition Assessment: Body composition, including body fat percentage and lean body mass, was measured at baseline and after eight weeks.

  • Hormonal Analysis: Blood samples were collected to assess changes in anabolic and catabolic hormones.

Mandatory Visualizations

To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Comparative Study P Participant Recruitment (e.g., Recreational Weightlifters) R Randomization P->R G1 Group 1: Creatine Monohydrate R->G1 G2 Group 2: This compound R->G2 G3 Group 3: Placebo R->G3 BCA_pre Baseline Body Composition Assessment G1->BCA_pre G2->BCA_pre G3->BCA_pre SA_pre Baseline Strength Assessment BCA_pre->SA_pre SUP Supplementation Period (e.g., 4-8 weeks) SA_pre->SUP RT Concurrent Resistance Training Program BCA_post Post-Intervention Body Composition Assessment SUP->BCA_post SA_post Post-Intervention Strength Assessment BCA_post->SA_post DA Data Analysis SA_post->DA

Caption: A generalized experimental workflow for a comparative study on creatine supplements.

G cluster_1 Creatine and Muscle Protein Synthesis Signaling Pathway Creatine Creatine Supplementation IGF1 ↑ IGF-1 Creatine->IGF1 PI3K PI3K IGF1->PI3K Akt Akt (PKB) PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: The Akt/mTOR signaling pathway is influenced by creatine supplementation.

Discussion and Conclusion

The theoretical advantages of this compound, primarily its enhanced solubility, are compelling. The study by de França et al. (2015) suggests that these properties may translate to more favorable changes in body composition, with both high and low doses of this compound demonstrating a reduction in fat mass, and the higher dose also increasing fat-free mass.[[“]][2]

However, the broader body of scientific literature, as highlighted by the findings of Tayebi and Arazi, indicates that when equivalent doses are consumed, this compound and Creatine Monohydrate may produce similar effects on body composition and strength gains. The vast majority of research demonstrating the ergogenic effects of creatine has been conducted with creatine monohydrate, establishing its efficacy and safety profile.

For researchers and drug development professionals, the choice between this compound and Creatine Monohydrate may depend on the specific research question or application. The potential for improved tolerability and positive body composition changes with lower doses of this compound warrants further investigation. However, Creatine Monohydrate remains the most evidence-based form of creatine for promoting increases in lean body mass and muscular strength. Future research should focus on well-controlled, long-term studies directly comparing the two forms with robust measures of body composition and muscle hypertrophy to definitively elucidate their comparative effects.

References

Creatine Hydrochloride vs. Creatine Monohydrate: A Scientific Comparison of Efficacy and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals.

Creatine stands as one of the most researched and utilized ergogenic aids in the sports nutrition landscape. While creatine monohydrate has long been the gold standard, newer formulations such as creatine hydrochloride (HCl) have emerged with claims of superior physicochemical properties and, consequently, enhanced efficacy. This guide provides a comprehensive comparison of creatine HCl and creatine monohydrate, focusing on the scientific evidence supporting their purported benefits. Quantitative data from peer-reviewed studies are presented, alongside detailed experimental methodologies and an exploration of the relevant signaling pathways.

Physicochemical Properties: A Quantitative Look at Solubility

A key marketing claim for this compound is its enhanced solubility in aqueous solutions compared to creatine monohydrate. This property is critical as it can influence dissolution rate, bioavailability, and gastrointestinal tolerance.

CompoundTemperature (°C)Solubility (g/L)pH of Saturated SolutionReference
Creatine Monohydrate 46~7.0[1]
1813.3Not Specified[2]
2014~7.0[1]
20176.9
Creatine Hydrochloride 25679 ± 18 (as mg/mL)Not Specified[3]

The data clearly indicates that this compound possesses significantly higher aqueous solubility than creatine monohydrate. One patent suggests an aqueous solubility of approximately 679 mg/mL for this compound at 25°C, which is substantially greater than the reported solubility of creatine monohydrate (around 14 g/L at 20°C)[1][3]. Other sources claim that this compound is 38 to 41 times more soluble than creatine monohydrate[4].

Experimental Protocols:

Determination of Aqueous Solubility (Shake-Flask Method)

A common method to determine equilibrium solubility is the shake-flask method. An excess amount of the creatine compound is added to a known volume of deionized water in a sealed flask. The flask is then agitated in a thermostatically controlled shaker bath at a specified temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. After this period, the suspension is allowed to settle, and the supernatant is carefully withdrawn and filtered to remove any undissolved particles. The concentration of creatine in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[5].

Bioavailability and Pharmacokinetics: From Solubility to Systemic Circulation

Theoretically, the higher solubility of this compound should lead to enhanced absorption and bioavailability. However, the available scientific literature presents a more nuanced picture. Creatine monohydrate is already known to have very high intestinal absorption, approaching 100%[4].

A study utilizing a physiologically based pharmacokinetic (PBPK) model in rats predicted a higher peak plasma concentration (Cmax) and oral bioavailability for this compound compared to creatine monohydrate. The simulated Cmax for a 70 mg/kg dose of this compound was approximately 35 µg/mL with a predicted oral bioavailability of 66%, compared to 14 µg/mL and 17% for the same dose of creatine monohydrate[6]. It is important to note that these are simulated results from an animal model and may not directly translate to humans.

To date, there is a lack of direct comparative human studies presenting plasma concentration-time curves for both this compound and monohydrate. A study comparing different creatine salts (monohydrate, tri-creatine citrate, and creatine pyruvate) in humans found that creatine pyruvate resulted in slightly higher peak plasma creatine concentrations than monohydrate, suggesting that the salt form can influence absorption kinetics[7]. However, without direct human data for this compound, claims of its superior bioavailability remain largely theoretical.

Experimental Protocols:

Assessment of Creatine Bioavailability in Humans

To definitively compare the bioavailability of this compound and monohydrate, a randomized, crossover clinical trial would be required. In such a study, human participants would ingest equimolar doses of each creatine form on separate occasions. Blood samples would be collected at multiple time points post-ingestion (e.g., 0, 30, 60, 90, 120, 180, 240 minutes). Plasma creatine concentrations would then be quantified using a validated analytical method like HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters such as Cmax, time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) would be calculated and compared between the two forms[8].

Clinical Efficacy: A Head-to-Head Comparison of Performance and Body Composition

The ultimate measure of a creatine supplement's superiority lies in its ability to enhance athletic performance and favorably alter body composition. A limited number of clinical trials have directly compared this compound and creatine monohydrate.

StudyPopulationDurationThis compound DoseCreatine Monohydrate DoseKey Findings
França et al. (2015) Recreational Weightlifters4 weeksGroup 1: 5 g/day Group 2: 1.5 g/day 5 g/day Both creatine forms improved strength. Only the this compound groups showed significant changes in body composition (decreased fat mass and increased fat-free mass in the 5g/day group). No significant differences in strength gains were observed between groups[9][10][11][12].
Unnamed Study (Low Doses) Elite Team-Sport Athletes-Low DoseLow DoseBoth forms had similar effects on neuromuscular and strength performance. Only the creatine monohydrate group showed a significant improvement in the fat-free mass index.
Experimental Protocols:

França et al. (2015) Methodology

This study involved 40 recreational weightlifters randomly assigned to one of four groups: 5 g/day of creatine monohydrate, 5 g/day of this compound, 1.5 g/day of this compound, or a placebo (5 g/day of resistant starch). The supplementation period lasted for four weeks, during which all participants followed a structured resistance training program. The program consisted of four weekly sessions targeting different muscle groups, with exercises performed for four sets of 10-12 repetitions at 80-90% of their one-repetition maximum (1RM). Body composition was assessed using a method to determine fat mass and fat-free mass. Strength was evaluated by measuring the 1RM for bench press and leg press exercises before and after the intervention period[9][12].

Cellular Mechanisms: The Role of Creatine in Signaling Pathways

Creatine supplementation is known to influence cellular signaling pathways involved in muscle protein synthesis and hypertrophy, most notably the Akt/mTOR pathway. The proposed mechanisms are not specific to the form of creatine ingested but rather to the increased intracellular creatine and phosphocreatine levels.

Creatine supplementation can enhance the activation of the Akt/mTOR pathway through two primary mechanisms:

  • Increased IGF-1 Signaling: Creatine has been shown to potentially increase the expression of insulin-like growth factor 1 (IGF-1), a potent anabolic hormone that activates the Akt/mTOR pathway, leading to increased muscle protein synthesis[13][14].

  • Enhanced Cellular Energy Status: By increasing the intramuscular pool of phosphocreatine, creatine supplementation improves the cell's ability to regenerate ATP. This enhanced energy status is thought to positively influence mTOR signaling, which is sensitive to cellular energy levels[13].

Creatine_Signaling_Pathway Creatine Creatine Supplementation PCr Increased Intramuscular Phosphocreatine (PCr) Creatine->PCr IGF1 Increased IGF-1 Signaling Creatine->IGF1 ATP Enhanced ATP Regeneration PCr->ATP Energy_Status Improved Cellular Energy Status ATP->Energy_Status mTORC1 mTORC1 Energy_Status->mTORC1 Akt Akt (PKB) IGF1->Akt Akt->mTORC1 Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Creatine's influence on the Akt/mTOR signaling pathway.

Experimental_Workflow_Bioavailability cluster_protocol Bioavailability Assessment Protocol Participants Human Participants (Randomized Crossover) Dosing Ingestion of Equimolar Doses (this compound vs. Monohydrate) Participants->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Analysis Plasma Creatine Quantification (HPLC or LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

References

A Critical Review of the Efficacy and Safety of Novel Creatine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Creatine monohydrate stands as one of the most extensively researched and validated ergogenic aids in sports nutrition, consistently demonstrating its efficacy in enhancing high-intensity exercise performance, increasing muscle mass, and augmenting training adaptations.[1][2] Its mechanism of action, primarily through the saturation of intramuscular creatine stores to facilitate rapid adenosine triphosphate (ATP) regeneration, is well-established.[3] Despite its proven track record and high bioavailability, the market has seen a proliferation of novel creatine forms, each purported to offer advantages over the traditional monohydrate form, such as improved solubility, greater stability, enhanced bioavailability, and reduced side effects.[1][2]

This guide provides a critical comparison of these novel creatine formulations—including Creatine Hydrochloride (HCl), Creatine Ethyl Ester (CEE), Buffered Creatine (Kre-Alkalyn), and Creatine Nitrate—against the gold standard, creatine monohydrate.[4] The review synthesizes experimental data to objectively assess the claims of superiority regarding their efficacy and safety for an audience of researchers, scientists, and drug development professionals.

The Gold Standard: Creatine Monohydrate (CM)

Creatine monohydrate is the benchmark against which all other forms are measured. Decades of research have confirmed that CM supplementation effectively increases muscle creatine and phosphocreatine concentrations by 15-40%.[1][2] Studies show it is not significantly degraded during normal digestion, and approximately 99% of an orally ingested dose is either taken up by muscle tissue or excreted.[1][5] Furthermore, its safety profile is well-documented in numerous short- and long-term studies across various populations, with the only consistently reported side effect being weight gain, typically as lean body mass.[6][7]

Comparative Analysis of Novel Creatine Forms

Creatine Hydrochloride (Creatine HCl)

This compound is a salt form created by bonding creatine with hydrochloric acid. Its primary marketing claim centers on its significantly higher aqueous solubility compared to creatine monohydrate.[8][9]

Efficacy: Proponents claim that enhanced solubility leads to superior absorption, allowing for smaller, more effective doses (micro-dosing) and reducing the risk of gastrointestinal distress sometimes associated with CM.[10][11] Reports suggest this compound is 41 to 60 times more soluble in water than CM.[8][11][12] However, the scientific literature does not robustly support the claim that this translates to greater bioavailability or superior ergogenic effects.[9][13] Since creatine monohydrate already exhibits near-complete bioavailability (~99%), the practical benefit of increased solubility on muscle uptake is questionable.[4][9] While some studies show comparable improvements in strength, there is insufficient evidence to conclude that its effects are superior to CM.[13][14]

Safety: this compound is generally considered safe, with some users reporting fewer instances of bloating or stomach upset compared to CM, which may be attributed to the lower required dosage.[10][15] However, long-term safety data is less extensive than that for CM.

Creatine Ethyl Ester (CEE)

CEE was developed based on the hypothesis that esterifying creatine would increase its lipophilicity, thereby enhancing its absorption and permeability into muscle cells and bypassing the need for the creatine transporter.[16][17]

Efficacy: Despite the theoretical advantages, experimental evidence has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH.[17][18] It rapidly degrades to creatinine, an inactive metabolic byproduct, before it can be absorbed and utilized by muscle tissue.[16][19] Multiple studies have concluded that CEE is less effective than CM at increasing intramuscular creatine stores and, in some cases, performs no better than a placebo.[16][20][21]

Safety: While no major adverse events have been reported, the conversion of CEE to creatinine raises concerns, as it renders the supplement ineffective and introduces a metabolic waste product.[16][17]

Buffered Creatine (Kre-Alkalyn®)

Buffered creatine is formulated with an alkaline agent (e.g., sodium bicarbonate) to increase its pH. The central claim is that this buffering protects the creatine from degradation into creatinine in the stomach, leading to greater stability and bioavailability.[22][23]

Efficacy: This form is marketed as being more effective at lower doses than CM without the need for a loading phase.[22] However, this assertion has been directly challenged by independent research. The foundational premise that a significant amount of CM is degraded during digestion has been shown to be inaccurate.[1][4] A key double-blind, randomized controlled trial found that buffered creatine did not promote greater changes in muscle creatine content, body composition, or training adaptations when compared to creatine monohydrate.[24][25]

Safety: Buffered creatine is considered safe and is generally well-tolerated.[22] Claims of it being a "safer" form by reducing creatinine buildup are not supported by evidence, as CM does not significantly convert to creatinine during digestion and is itself proven to be safe.[4][24]

Creatine Nitrate (CN)

Creatine Nitrate binds a creatine molecule to a nitrate group. This formulation is claimed to offer the benefits of both creatine and nitrates. The purported advantages include enhanced water solubility (reportedly 10 times that of CM) and the potential for nitrates to increase nitric oxide (NO) production, which may improve blood flow and exercise performance.[26][27][28]

Efficacy: The research on creatine nitrate is still emerging and is significantly less extensive than that for CM.[26][29] The nitrate component may offer an independent ergogenic effect by enhancing endurance and creating a "muscle pump" sensation.[28] Some limited studies suggest it may have better absorption and could produce greater improvements in specific exercises, like the bench press, compared to CM at the same dose.[30] However, there is currently a lack of robust, long-term data to support its overall superiority for gains in strength, power, and muscle mass.[27][29]

Safety: Creatine nitrate is likely safe for most healthy individuals. However, due to the nitrate component, excessive use could potentially lead to side effects like low blood pressure.[26] More research is needed to establish a comprehensive long-term safety profile.

Data Presentation: Quantitative Comparison

FeatureCreatine Monohydrate (CM)Creatine Hydrochloride (HCl)Creatine Ethyl Ester (CEE)Buffered Creatine (Kre-Alkalyn®)Creatine Nitrate (CN)
Aqueous Solubility StandardHigh (41-60x > CM)[8][11][12]HighStandardHigh (10x > CM)[26]
Bioavailability ~99% (Gold Standard)[1][4]No evidence of superiority over CM[4][9]Low; significant degradation to creatinine[16][17]No evidence of superiority over CM[24][25]Limited data; may have enhanced absorption[30]
Muscle Creatine Increase High (15-40% increase)[1]Comparable to CM[13]Significantly less than CM; may be no better than placebo[16][20]Not superior to CM[24][25]Limited data; may offer faster uptake[30]
Proven Ergogenic Effects Extensive evidence for strength, power, and mass gains[3][4]Comparable strength gains to CM; no evidence of superiority[13]Not superior to CM; often shown to be ineffective[20][21]Not superior to CM[24][25]Limited evidence; may enhance "pump"[26][28]
Typical Daily Dose 3-5 grams[10]1.5-3 grams (claimed)[10]Not recommended1.5 grams (manufacturer recommended)[25]3 grams[30]
Safety Profile Extensive long-term data; very safe[3][7]Fewer long-term studies; generally considered safe[10][15]Ineffective; converts to waste product creatinine[16]Safe; claims of superior safety are unsupported[24]Limited long-term data; potential nitrate-related side effects[26]

Experimental Protocols: Key Comparative Studies

Buffered Creatine vs. Creatine Monohydrate (Jagim et al., 2012)
  • Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more efficacious than creatine monohydrate.

  • Design: A 28-day, double-blind, randomized controlled trial.

  • Participants: 36 resistance-trained males.

  • Methodology: Participants were assigned to one of three groups:

    • Creatine Monohydrate (CrM): 20 g/day for a 7-day loading phase, followed by 5 g/day for 21 days.

    • High-Dose Kre-Alkalyn (KA-H): Dosing equivalent to the CrM group.

    • Low-Dose Kre-Alkalyn (KA-L): Manufacturer's recommended dose of 1.5 g/day for 28 days.

  • Outcome Measures: Muscle biopsies were taken to assess muscle creatine content. Body composition was measured via DEXA, and performance was assessed using 1-repetition max (1RM) for bench press and leg press, as well as Wingate anaerobic capacity tests.

  • Key Findings: The study found no significant differences between the groups for changes in muscle creatine content, body mass, fat-free mass, strength, or anaerobic capacity. The results did not support the claims that buffered creatine is a more effective or safer form than creatine monohydrate.[25]

Creatine Ethyl Ester vs. Creatine Monohydrate (Spillane et al., 2009)
  • Objective: To compare the effects of creatine monohydrate and creatine ethyl ester supplementation on muscle creatine levels and performance.

  • Design: A 7-week, double-blind, randomized controlled trial.

  • Participants: 30 non-resistance-trained males.

  • Methodology: Participants were allocated to one of three groups:

    • Placebo (PL): Dextrose.

    • Creatine Monohydrate (CM): 20 g/day for a 5-day loading phase, followed by 5 g/day for 42 days.

    • Creatine Ethyl Ester (CEE): Dosing equivalent to the CM group.

  • Outcome Measures: Muscle biopsies for total muscle creatine content, body composition, 1RM strength, and serum and urinary levels of creatine and creatinine.

  • Key Findings: The CM group showed significantly increased muscle creatine content, whereas the CEE group did not. Both serum and urinary creatinine levels were significantly elevated in the CEE group, indicating rapid degradation of the compound. The study concluded that CEE supplementation did not lead to increased muscle creatine and that claims of its superiority were unsubstantiated.[17]

Visualizations: Pathways and Workflows

Creatine_Kinase_Pathway Creatine Kinase Energy Shuttle Cr_sup Creatine Supplementation PCr Phosphocreatine (PCr) (High-Energy Store) Cr_sup->PCr Increases pool CK Creatine Kinase (Enzyme) PCr->CK ADP ADP (Low Energy) ADP->CK ATP ATP (High-Energy Currency) Contraction Muscle Contraction (Energy Use) ATP->Contraction Fuels Work Contraction->ADP  ATP -> ADP CK->ATP Rapid Regeneration Cr Creatine (Cr) CK->Cr

Caption: The Creatine Kinase pathway for rapid ATP regeneration during exercise.

Experimental_Workflow Typical Workflow for Comparative Creatine Trials Recruitment Participant Recruitment (e.g., Resistance-Trained Males) Baseline Baseline Testing (Strength, Body Comp, Biopsy) Recruitment->Baseline Randomization Double-Blind Randomization Baseline->Randomization GroupA Group A (Creatine Monohydrate) Randomization->GroupA GroupB Group B (Novel Creatine Form) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Supplementation Supplementation Period (e.g., 28 Days) GroupA->Supplementation GroupB->Supplementation GroupC->Supplementation PostTest Post-Supplementation Testing (Repeat Baseline Measures) Supplementation->PostTest Analysis Statistical Analysis (Compare Group Changes) PostTest->Analysis

Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial.

Conclusion

Creatine monohydrate remains the gold standard for creatine supplementation, supported by an unparalleled body of scientific literature demonstrating its efficacy and safety.[2][4][5] While novel forms of creatine are marketed with claims of superior physical and chemical properties, there is little to no robust, independent evidence to suggest that they are more effective or safer than creatine monohydrate.[1][2]

  • This compound's main advantage of higher solubility has not been proven to translate into superior muscle uptake or performance benefits.[9]

  • Creatine Ethyl Ester has been shown to be chemically unstable and largely ineffective, degrading into creatinine.[16][17]

  • Buffered Creatine (Kre-Alkalyn®) has not demonstrated greater efficacy in head-to-head trials compared to creatine monohydrate.[24][25]

  • Creatine Nitrate shows some promise due to its dual-ingredient nature, but it lacks the extensive research required to validate claims of superiority over CM.[27][29]

For researchers, scientists, and drug development professionals, creatine monohydrate continues to be the most reliable, cost-effective, and scientifically-defensible form of creatine for use in clinical studies and as a benchmark for future formulation development. The public health and regulatory status of many novel forms remain less clear than the well-defined profile of creatine monohydrate.[1][2]

References

Differences in hormonal response to Creatine HCl versus Creatine Monohydrate supplementation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals negligible differences in the hormonal responses elicited by Creatine Hydrochloride (HCl) versus Creatine Monohydrate supplementation when combined with resistance training. While both forms of creatine effectively enhance the anabolic environment in response to exercise, current evidence does not support the superiority of one form over the other in modulating key hormones such as testosterone, cortisol, growth hormone (GH), and insulin-like growth factor-1 (IGF-1).

A pivotal study directly comparing Creatine HCl and Creatine Monohydrate demonstrated that both supplements, when paired with an eight-week resistance training program, yielded similar and significant improvements in hormonal profiles compared to a placebo group.[1][2][3] Specifically, both creatine groups exhibited increases in GH and IGF-1 levels, a favorable increase in the testosterone to cortisol ratio, and decreases in cortisol and adrenocorticotropic hormone (ACTH) levels.[2] However, the hormonal changes in the this compound group were not significantly different from those observed in the Creatine Monohydrate groups (with or without a loading phase).[2]

This guide provides a detailed comparison of the hormonal responses to these two popular forms of creatine, supported by experimental data and protocols for the scientific community.

Quantitative Hormonal Response Data

The following table summarizes the hormonal changes observed in a key study comparing this compound and Creatine Monohydrate supplementation in conjunction with an eight-week resistance training program.

HormoneThis compound + RTCreatine Monohydrate (Loading) + RTCreatine Monohydrate (No Loading) + RTPlacebo + RT
Growth Hormone (GH) Significant IncreaseSignificant IncreaseSignificant IncreaseNo Significant Change
Insulin-Like Growth Factor-1 (IGF-1) Significant IncreaseSignificant IncreaseSignificant IncreaseNo Significant Change
Testosterone No Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change
Cortisol Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
Adrenocorticotropic Hormone (ACTH) Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
Testosterone/Cortisol Ratio Significant IncreaseSignificant IncreaseSignificant IncreaseNo Significant Change

Data synthesized from Eghbali, Arazi, & Suzuki (2024).[1][2]

Experimental Protocols

The data presented is primarily based on a randomized, placebo-controlled study with the following design:

Study Design: A study involving forty participants aged 18-25 was conducted over an eight-week period.[1] Participants were randomly assigned to one of four groups:

  • RT + this compound: Resistance training with this compound supplementation (0.03 g/kg of body mass).[1]

  • RT + Creatine Monohydrate (Loading Phase): Resistance training with Creatine Monohydrate supplementation, including a five-day loading phase (0.3 g/kg of body mass) followed by a maintenance phase (0.03 g/kg of body mass).[1]

  • RT + Creatine Monohydrate (Without Loading Phase): Resistance training with Creatine Monohydrate supplementation (0.03 g/kg of body mass).[1]

  • RT + Placebo: Resistance training with a placebo.[1]

Resistance Training Protocol: Participants engaged in a structured resistance training program with an intensity of 70-85% of their one-repetition maximum (1RM) for eight weeks.[1]

Hormonal Analysis: Serum levels of testosterone, growth hormone (GH), insulin-like growth factor-1 (IGF-1), cortisol, and adrenocorticotropic hormone (ACTH) were measured before and after the eight-week intervention period.[1]

Workflow of the Experimental Protocol:

G cluster_setup Study Setup cluster_intervention Intervention (8 Weeks) cluster_data Data Collection P Participant Recruitment (n=40, 18-25 years) R Randomization P->R G1 Group 1: RT + Cr-HCl R->G1 G2 Group 2: RT + CrM (Loading) R->G2 G3 Group 3: RT + CrM (No Loading) R->G3 G4 Group 4: RT + Placebo R->G4 S Supplementation Protocol G1->S G2->S G3->S G4->S T Resistance Training (70-85% 1RM) Post Post-Intervention Measurements (Hormones, Strength, Body Comp) S->Post Pre Pre-Intervention Measurements (Hormones, Strength, Body Comp) Pre->S A A Post->A Data Analysis

Figure 1. Experimental workflow for comparing hormonal responses to different creatine formulations.

Signaling Pathways

Creatine supplementation is believed to exert its anabolic effects, in part, through the modulation of the IGF-1 signaling pathway. Increased intramuscular IGF-1 concentration is a noted effect of creatine supplementation combined with resistance training. This can lead to the activation of downstream signaling cascades, such as the PI3K-Akt/mTOR pathway, which are crucial for muscle protein synthesis and hypertrophy.

G creatine Creatine Supplementation (HCl or Monohydrate) igf1 Increased Intramuscular IGF-1 creatine->igf1 rt Resistance Training rt->igf1 pi3k PI3K-Akt/mTOR Pathway Activation igf1->pi3k protein_synthesis Muscle Protein Synthesis and Hypertrophy pi3k->protein_synthesis

Figure 2. Simplified signaling pathway influenced by creatine supplementation and resistance training.

Discussion

While this compound is often marketed as being more soluble and bioavailable, the current body of evidence suggests that these properties do not translate into a more pronounced or different hormonal response compared to the extensively studied Creatine Monohydrate.[2] The primary driver of the observed hormonal changes appears to be the combination of creatine supplementation with a structured resistance training program, rather than the specific form of creatine used.

It is important to note that while direct testosterone levels were not significantly altered by either form of creatine in the key comparative study, the increase in the testosterone to cortisol ratio is indicative of a more favorable anabolic state.[2] Some studies on creatine monohydrate have suggested a potential increase in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), although this was not assessed in the direct comparative studies with this compound.[4][5]

References

Investigating the claim of reduced water retention with Creatine HCl compared to monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The claim that creatine hydrochloride (HCl) supplementation results in lower water retention compared to the more extensively studied creatine monohydrate is a topic of considerable interest within the sports nutrition and clinical research communities. This guide provides an objective comparison of the two forms, focusing on the available scientific evidence regarding their effects on body composition and water retention. Detailed experimental protocols from a key comparative study are presented, alongside visualizations of the relevant physiological pathways and experimental workflows to aid in the critical evaluation of this claim.

Data Summary: Body Composition Changes

A pivotal study by de França et al. (2015) provides the most direct comparison of the effects of Creatine HCl and Creatine Monohydrate on body composition in recreational weightlifters. The following table summarizes the key findings from this investigation.

ParameterCreatine Monohydrate (5g/day)This compound (5g/day)This compound (1.5g/day)Control (Starch)
Fat-Free Mass (kg) No Significant Change↑ 1.6 ± 0.0 (p=0.031)No Significant ChangeNo Significant Change
Fat Mass (kg) No Significant Change↓ 1.2 ± 0.1 (p=0.034)↓ 1.1 ± 0.2 (p=0.005)No Significant Change
Upper Limb Strength (1RM Bench Press) ↑ (Not Statistically Significant)↑ (Not Statistically Significant)↑ (Statistically Significant)No Significant Change
Lower Limb Strength (1RM Leg Press) ↑ (Statistically Significant)↑ (Statistically Significant)↑ (Statistically Significant)No Significant Change

Data presented as mean change ± standard deviation. Statistical significance is denoted by the p-value.[1][2][3]

The results from de França et al. (2015) suggest that while both forms of creatine similarly improve lower limb strength, only the this compound groups demonstrated statistically significant changes in body composition, specifically a decrease in fat mass and, in the higher dose group, an increase in fat-free mass.[1][3] The lack of a significant increase in fat-free mass in the creatine monohydrate group is noteworthy, as increases in lean body mass with monohydrate supplementation are often attributed, at least in part, to water retention.[1]

Signaling Pathway: Creatine Uptake and Cellular Hydration

Creatine's influence on cellular hydration is a direct consequence of its transport into the muscle cell and its osmotic properties. The following diagram illustrates the key steps in this process.

Creatine_Pathway Creatine_Supplement Oral Creatine (HCl or Monohydrate) Absorption Intestinal Absorption Creatine_Supplement->Absorption Bloodstream Bloodstream Absorption->Bloodstream CrT Creatine Transporter (CrT) Bloodstream->CrT Muscle_Cell Muscle Cell Intracellular_Creatine ↑ Intracellular Creatine CrT->Intracellular_Creatine Osmotic_Gradient ↑ Osmotic Gradient Intracellular_Creatine->Osmotic_Gradient Water_Influx Water Influx Osmotic_Gradient->Water_Influx Cell_Volumization ↑ Cell Volumization Water_Influx->Cell_Volumization Anabolic_Signaling Anabolic Signaling Cell_Volumization->Anabolic_Signaling

Caption: Creatine transport into the muscle cell and its osmotic effect on cellular hydration.

Upon ingestion, creatine is absorbed into the bloodstream and taken up by muscle cells via a sodium-dependent creatine transporter (CrT). The accumulation of creatine within the cell increases the intracellular osmotic pressure, leading to an influx of water to maintain osmotic balance. This results in an increase in cell volume, a phenomenon known as cell volumization, which is thought to contribute to anabolic signaling.

Experimental Protocols

The following methodologies are based on the de França et al. (2015) study, which provides a direct comparison between this compound and Creatine Monohydrate.

1. Subject Recruitment and Group Allocation:

  • Participants: 40 recreational weightlifters.

  • Randomization: Subjects were randomly assigned to one of four groups in a double-blind manner:

    • Creatine Monohydrate (CMG): 5 grams per day.

    • This compound Group 1 (HCl-1): 5 grams per day.

    • This compound Group 2 (HCl-2): 1.5 grams per day.

    • Control Group (CG): 5 grams of resistant starch per day.

2. Supplementation Protocol:

  • Duration: 4 weeks.

  • Administration: Subjects consumed their assigned supplement daily.

3. Resistance Training Program:

  • All participants followed a structured resistance training program for the duration of the study.

4. Data Collection and Analysis:

  • Timeline: Body composition and strength were assessed before and after the 4-week intervention period.

  • Body Composition: Skinfold measurements were likely used to estimate body composition (fat mass and fat-free mass). Note: The full text does not specify the exact method, but skinfolds are a common technique in such studies.

  • Strength Assessment: One-repetition maximum (1RM) tests were performed for the bench press (upper body strength) and leg press (lower body strength).

  • Statistical Analysis: Appropriate statistical tests were used to compare the changes within and between groups.

Experimental Workflow

The logical flow of a comparative study investigating the effects of different creatine forms on body composition and performance can be visualized as follows.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention Phase (4 Weeks) cluster_post Post-Intervention cluster_analysis Data Analysis Baseline_Testing Baseline Measurements - Body Composition - 1RM Strength Randomization Randomization Baseline_Testing->Randomization Group_CM Group 1: Creatine Monohydrate (5g/day) + Resistance Training Randomization->Group_CM Group_HCl1 Group 2: This compound (5g/day) + Resistance Training Randomization->Group_HCl1 Group_HCl2 Group 3: This compound (1.5g/day) + Resistance Training Randomization->Group_HCl2 Group_Control Group 4: Control (Starch) + Resistance Training Randomization->Group_Control Post_Testing Post-Intervention Measurements - Body Composition - 1RM Strength Group_HCl1->Post_Testing Data_Analysis Statistical Analysis (Within and Between Group Comparisons) Post_Testing->Data_Analysis

Caption: Workflow for a comparative creatine supplementation study.

Conclusion

The available evidence, primarily from the de França et al. (2015) study, provides some support for the claim that this compound may lead to different body composition changes compared to Creatine Monohydrate, potentially with less water retention.[1][3] The observation that only the this compound groups experienced a significant reduction in fat mass and an increase in fat-free mass, while the Creatine Monohydrate group did not show a significant change in these parameters, is intriguing.[1][3] The authors of the study suggest that the increase in total body hydration typically seen with creatine monohydrate might lead to an overestimation of fat-free mass in some measurement techniques.[3]

It is crucial to note that the body of research directly comparing this compound and Creatine Monohydrate with a focus on water retention is still limited. The higher solubility of this compound is often cited as a potential reason for improved absorption and reduced gastrointestinal distress, which may indirectly influence water retention dynamics.[1] However, more direct, and robust clinical trials are necessary to definitively conclude that this compound causes less water retention than Creatine Monohydrate. Future studies should employ more direct measures of total body water, such as deuterium oxide dilution or bioelectrical impedance analysis, to provide a clearer picture of the fluid dynamics associated with supplementation of these two creatine forms.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. Creatine Hydrochloride (HCl), a compound utilized in various research applications, is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of Creatine HCl, aligning with best practices in laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][3]

In the event of a spill, the area should be evacuated and ventilated. For small spills, the material should be carefully swept up or vacuumed with a HEPA-filtered vacuum and placed into a designated, labeled container for hazardous waste.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.[4]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal company.[1][2][3][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5]

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, must be collected separately from non-hazardous waste.

  • Store this compound waste in a container that is compatible with the chemical, ensuring it is properly sealed to prevent leaks or spills.[6][7]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Creatine Hydrochloride."[8][9] Include the date when the waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10]

  • The SAA should be located at or near the point of generation and away from incompatible materials.[9][10] Ensure the storage area is cool, dry, and well-ventilated.[2][3]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed one year), contact your institution's EHS department to schedule a pickup.[8][9][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form.[8]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and are not universally defined, the following table summarizes its key hazard characteristics based on available Safety Data Sheets (SDS).

ParameterValue/InformationSource
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2]
CAS Number 17050-09-8[1][2][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1][5]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the decision-making and operational steps.

Creatine_HCl_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling waste_gen Generate this compound Waste (Unused chemical, contaminated items) handling->waste_gen container Place in a Compatible, Sealed Waste Container waste_gen->container labeling Label Container: 'Hazardous Waste - Creatine Hydrochloride' container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Contact EHS for Hazardous Waste Pickup saa->pickup end End: Proper Disposal by Licensed Facility pickup->end

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Creatine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Creatine Hydrochloride (Creatine HCl), with a focus on personal protective equipment (PPE), operational plans, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate PPE to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Skin Protection Chemical-resistant gloves and protective clothingInspect gloves for integrity before use.[1][2][4] Use proper glove removal technique to avoid skin contact.[2] Wear a lab coat or other protective clothing.[1][4]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded, irritation is experienced, or dust is generated.[3][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3] In situations with high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability and safety of this compound.

Handling:

  • Handle in a well-ventilated area, such as under a laboratory fume hood, to avoid dust formation and inhalation.[1][3]

  • Avoid contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling.[1][5]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

  • Store at room temperature.[4]

  • Keep away from incompatible materials and sources of ignition.[4][5][6]

Emergency Procedures and Disposal

In the event of an emergency, follow these procedures.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, get medical advice.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[1][4]

Spills:

  • Ensure adequate ventilation.[4]

  • Use personal protective equipment during cleanup.[4]

  • For dry spills, cover with a plastic sheet or tarp to minimize dust.[4]

  • Mechanically take up the spill and place it in appropriate containers for disposal.[4]

  • Clean the contaminated surface thoroughly.[4]

  • Prevent the product from entering drains.[2][3]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • Dispose of contaminated gloves after use.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill emergency_exposure Exposure Response handling_weigh->emergency_exposure cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill handling_dissolve->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine HCl
Reactant of Route 2
Reactant of Route 2
Creatine HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.